molecular formula C8H16ClNO3 B580536 Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride CAS No. 1207194-49-7

Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride

Cat. No.: B580536
CAS No.: 1207194-49-7
M. Wt: 209.67
InChI Key: UCVQOMMLLFCEEH-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO3 and its molecular weight is 209.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-hydroxypiperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-2-12-8(11)6-3-7(10)5-9-4-6;/h6-7,9-10H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVQOMMLLFCEEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CNC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693851
Record name Ethyl 5-hydroxypiperidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207194-49-7
Record name Ethyl 5-hydroxypiperidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1207194-49-7

Authored by: Gemini AI

Abstract

This technical whitepaper provides a comprehensive overview of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride (CAS No. 1207194-49-7), a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. Due to the limited availability of public domain data for this specific compound, this guide also explores synthetic strategies and potential applications based on analogous structures and the broader class of substituted piperidines. This document summarizes key chemical and physical properties, outlines plausible synthetic routes with detailed experimental protocols for related compounds, and discusses the potential utility of this molecule in the design of novel therapeutics.

Introduction

The piperidine scaffold is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[] Its prevalence in drug design stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a versatile framework for the spatial presentation of pharmacophoric elements. Substituted piperidines, such as this compound, are valuable building blocks in the synthesis of complex molecular architectures for targeted therapeutic intervention.

This guide focuses on the hydrochloride salt of the ethyl ester of 5-hydroxypiperidine-3-carboxylic acid. While specific experimental data for this compound is scarce in peer-reviewed literature, its constituent functional groups—a secondary amine, a hydroxyl group, and an ethyl ester—suggest its potential as a key intermediate in multi-step synthetic pathways.

Chemical and Physical Properties

PropertyValueSource
CAS Number 1207194-49-7[2][3]
Molecular Formula C₈H₁₆ClNO₃[3]
Molecular Weight 209.67 g/mol [3]
Canonical SMILES CCOC(=O)C1CC(CNCC1)O.Cl(Inferred)
InChI Key UCVQOMMLLFCEEH-UHFFFAOYSA-N[3]
Appearance Liquid[3]
Purity >95% (as specified by some suppliers)[3]

Synthesis and Experimental Protocols

A definitive, published synthetic protocol for this compound (CAS 1207194-49-7) has not been identified in the current body of scientific literature. However, based on established organic chemistry principles and published syntheses of structurally similar compounds, a plausible synthetic pathway can be proposed.

A common strategy for the synthesis of substituted piperidines involves the reduction of a corresponding pyridine precursor. For the target molecule, a likely starting material would be an ethyl nicotinate derivative.

Proposed Synthetic Pathway

A logical synthetic route could involve the following key steps:

  • Preparation of a Substituted Pyridine: Starting with a commercially available pyridine derivative, such as ethyl 5-hydroxynicotinate.

  • Catalytic Hydrogenation: Reduction of the pyridine ring to a piperidine ring.

  • Salt Formation: Treatment of the resulting piperidine with hydrochloric acid to yield the hydrochloride salt.

G cluster_synthesis Proposed Synthetic Pathway A Ethyl 5-hydroxynicotinate B Ethyl 5-hydroxypiperidine-3-carboxylate A->B Catalytic Hydrogenation (e.g., H₂, Pd/C or Rh/C) C This compound B->C HCl

Caption: Proposed synthesis of this compound.

Experimental Protocol for a Related Isomer: Synthesis of Ethyl 5-hydroxypiperidine-2-carboxylate

While a specific protocol for the 3-carboxylate isomer is unavailable, a published method for the synthesis of the 2-carboxylate isomer provides a valuable reference. This procedure, used in the synthesis of the β-lactamase inhibitor Avibactam, demonstrates the key catalytic hydrogenation step.[4]

Materials:

  • Ethyl-5-hydroxypicolinate (1 equivalent)

  • 10% Rhodium on Carbon (Rh/C)

  • Ethanol (as solvent)

  • Hydrogen gas

Procedure:

  • A mixture of ethyl-5-hydroxypicolinate and ethanol is charged into a suitable reaction vessel.

  • 10% Rh/C catalyst is added to the mixture.

  • The vessel is purged with hydrogen gas and the reaction mixture is stirred under a hydrogen atmosphere (e.g., 200 psi) at room temperature.

  • The reaction is monitored for completion (e.g., by TLC analysis), which may take approximately 12 hours.

  • Upon completion, the reaction mixture is filtered to remove the catalyst.

  • The solvent is removed under reduced pressure to yield the crude ethyl 5-hydroxypiperidine-2-carboxylate.

This product can then be purified by standard methods such as column chromatography or recrystallization. The hydrochloride salt can be formed by dissolving the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of hydrochloric acid.

Potential Applications in Drug Discovery and Development

The structural features of this compound make it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications.

  • Scaffold for Library Synthesis: The three functional groups (amine, hydroxyl, and ester) provide orthogonal handles for chemical modification, allowing for the creation of a diverse library of compounds for high-throughput screening.

  • Neurological Disorders: The piperidine nucleus is a common feature in many centrally active agents.[5] Derivatives of this compound could be explored for their potential as modulators of various CNS targets.

  • Infectious Diseases: The piperidine scaffold is also present in a number of antibacterial and antiviral agents. For example, the related compound, (2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate, is a key intermediate in the synthesis of Avibactam, a β-lactamase inhibitor.[6]

G cluster_applications Potential Applications in Drug Discovery Core Ethyl 5-hydroxypiperidine-3-carboxylate (Core Scaffold) App1 Neurological Disorders Core->App1 CNS-active agents App2 Infectious Diseases Core->App2 Antibacterials, Antivirals App3 Oncology Core->App3 Kinase inhibitors App4 Metabolic Diseases Core->App4 Enzyme inhibitors

Caption: Potential therapeutic areas for derivatives of the core scaffold.

Spectroscopic and Analytical Data

As of the date of this publication, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of this compound.

Conclusion

This compound is a chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited, this guide has provided a summary of its known properties and a plausible synthetic strategy based on established chemical transformations of related molecules. The versatile piperidine scaffold, functionalized with hydroxyl and ethyl carboxylate groups, presents numerous opportunities for the development of novel therapeutic agents across a range of disease areas. Further research into the synthesis and characterization of this compound is warranted to fully explore its utility in the advancement of pharmaceutical sciences.

References

In-Depth Technical Guide: Molecular Weight of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride, a compound of interest in pharmaceutical research and development.

Chemical Identity and Molecular Formula

This compound is the hydrochloride salt of Ethyl 5-hydroxypiperidine-3-carboxylate. The presence of the hydrochloride moiety is crucial for its chemical properties and molecular weight.

The molecular formula for this compound is C₈H₁₆ClNO₃ .[1] This formula indicates that each molecule is composed of:

  • 8 Carbon (C) atoms

  • 16 Hydrogen (H) atoms

  • 1 Chlorine (Cl) atom

  • 1 Nitrogen (N) atom

  • 3 Oxygen (O) atoms

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is detailed below, using the standard atomic weights of the elements.

Data Presentation: Atomic and Molecular Weights
ElementSymbolNo. of AtomsStandard Atomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC812.01196.088
HydrogenH161.00816.128
ChlorineCl135.4535.45
NitrogenN114.00714.007
OxygenO315.99947.997
Total 209.67

The calculated molecular weight of this compound is 209.67 g/mol .[1]

Experimental Protocols and Signaling Pathways

The determination of a compound's molecular weight is a fundamental calculation based on its chemical formula and the standard atomic weights of its elements. As such, this is a theoretical value.

  • Experimental Protocols: While techniques like mass spectrometry can be used to experimentally confirm the molecular weight, this guide focuses on the calculated value. Therefore, detailed experimental protocols for techniques such as chemical synthesis or biological assays are not applicable to the scope of this document, which is centered on the core physical property of molecular weight.

  • Signaling Pathways: this compound may be investigated for its effects on various biological signaling pathways in the context of drug discovery. However, the compound's molecular weight is a static physical property and is not itself a signaling pathway. Therefore, a diagram of a signaling pathway is not relevant to this technical guide.

Logical Relationship Diagram

The calculation of the molecular weight follows a straightforward logical process. This process is not a complex workflow or pathway that necessitates a visual diagram. The tabular format above provides the clearest and most direct representation of the data and calculation. Therefore, a Graphviz diagram is not provided as it would not enhance the clarity of the information presented.

References

An In-depth Technical Guide to Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride is a heterocyclic organic compound belonging to the piperidine class. Piperidines are significant structural motifs found in a wide array of natural products and synthetic pharmaceuticals, valued for their versatile biological activities. This technical guide provides a comprehensive overview of the chemical structure, and known properties of this compound (CAS No. 1207194-49-7). Due to the limited availability of public data, this document also highlights areas where further research and characterization are needed. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development who are considering the use of this compound as a chemical intermediate or building block in their synthetic workflows.

Chemical Identity and Structure

This compound is the hydrochloride salt of the ethyl ester of 5-hydroxypiperidine-3-carboxylic acid. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is substituted at the 3-position with an ethoxycarbonyl group and at the 5-position with a hydroxyl group. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

Chemical Structure:

Caption: 2D Structure of this compound.

Stereochemistry

The presence of two chiral centers at positions 3 and 5 of the piperidine ring implies the potential for four stereoisomers. The commercially available product is typically a mixture of these stereoisomers. The InChIKey UCVQOMMLLFCEEH-UHFFFAOYSA-N does not specify stereochemistry, indicating a racemic mixture.

Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively reported in publicly available literature. The information available from commercial suppliers is summarized below.

PropertyValueSource
CAS Number 1207194-49-7[CymitQuimica]
Molecular Formula C₈H₁₆ClNO₃[CymitQuimica]
Molecular Weight 209.67 g/mol [CymitQuimica]
Appearance Liquid[CymitQuimica]
Purity >95%[CymitQuimica]
InChIKey UCVQOMMLLFCEEH-UHFFFAOYSA-N[CymitQuimica]

Note: Data such as melting point, boiling point, and solubility are not currently available in the public domain and would require experimental determination.

Synthesis and Characterization

Synthesis

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not readily found in the scientific literature. It is presumed to be synthesized as a chemical intermediate for further elaboration in drug discovery programs. The synthesis would likely involve the formation of the substituted piperidine ring followed by esterification and salt formation.

A potential, though unverified, synthetic workflow could be conceptualized as follows:

G cluster_0 Conceptual Synthetic Workflow start Starting Materials (e.g., substituted pyridines or acyclic precursors) piperidine_formation Piperidine Ring Formation (e.g., reduction, cyclization) start->piperidine_formation functional_group_manipulation Functional Group Interconversion piperidine_formation->functional_group_manipulation esterification Esterification functional_group_manipulation->esterification salt_formation Hydrochloride Salt Formation esterification->salt_formation final_product Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride salt_formation->final_product

Caption: A generalized, conceptual workflow for the synthesis of the target compound.

Spectroscopic Characterization

Comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in public databases. Such data would be essential for the unambiguous structural confirmation and purity assessment of the compound. Researchers synthesizing or using this compound would need to perform these analyses.

Biological Activity and Applications

There is no specific information in the public domain regarding the biological activity of this compound itself. Its primary utility is likely as a building block in the synthesis of more complex, biologically active molecules. The piperidine scaffold is a well-established pharmacophore, and derivatives of this compound could potentially be investigated for a variety of therapeutic targets.

Due to the lack of information on its biological activity, no signaling pathway diagrams can be provided at this time.

Experimental Protocols

Detailed experimental protocols involving this compound are not documented in publicly accessible scientific literature. Researchers planning to use this compound would need to develop their own protocols for its handling, reaction, and purification based on its chemical structure and the limited available data.

Conclusion

This compound is a commercially available chemical intermediate with potential applications in pharmaceutical and medicinal chemistry. This guide has summarized the currently available information regarding its chemical identity and basic properties. However, a significant gap exists in the public knowledge base concerning its detailed physicochemical properties, a validated synthetic protocol, comprehensive spectroscopic characterization, and any inherent biological activity. This lack of data underscores the need for further research and publication to fully enable its potential for the scientific community. It is recommended that any user of this compound perform a thorough in-house characterization to confirm its structure and purity before use in synthetic applications.

An In-Depth Technical Guide to Ethyl 5-hydroxypiperidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride is a pivotal intermediate in contemporary pharmaceutical synthesis, most notably in the production of the β-lactamase inhibitor Avibactam. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and characterization data. The information presented is intended to support researchers and drug development professionals in the effective utilization of this compound.

Chemical Properties

This compound, identified by the CAS number 1207194-49-7, is a secondary amine and an ester derivative of piperidine. Its hydrochloride salt form enhances its stability and solubility in aqueous media, rendering it suitable for various synthetic applications.

Quantitative Data Summary

A structured summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for reaction planning, purification, and storage.

PropertyValueSource
CAS Number 1207194-49-7[1]
Molecular Formula C₈H₁₆ClNO₃[1]
Molecular Weight 209.67 g/mol [1]
Physical Form Liquid[1]
Purity >95%[1]
Storage Temperature 2-8 °C[2]

Table 1: Core Chemical Properties

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that is integral to the manufacturing of Avibactam. While specific, detailed, and publicly available protocols for the direct synthesis of the hydrochloride salt of the 3-carboxylate isomer are limited, a general synthetic pathway can be inferred from the synthesis of related piperidine derivatives. A representative synthetic approach is outlined below, based on analogous reactions reported in the literature for similar structures.

Logical Synthesis Workflow

The synthesis of this compound logically proceeds through the reduction of a pyridine precursor, followed by esterification and subsequent formation of the hydrochloride salt. This workflow is designed to achieve high purity and yield.

Caption: Logical workflow for the synthesis of this compound.

General Experimental Protocol (Illustrative)

This protocol is an illustrative example based on the synthesis of similar piperidine derivatives. Researchers should optimize conditions based on their specific laboratory setup and available reagents.

Step 1: Reduction of Ethyl 5-hydroxynicotinate

  • To a solution of ethyl 5-hydroxynicotinate in a suitable solvent (e.g., ethanol or methanol), add a hydrogenation catalyst (e.g., rhodium on carbon, Rh/C).

  • Pressurize the reaction vessel with hydrogen gas to a specified pressure.

  • Stir the reaction mixture at room temperature for a designated period until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, carefully filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude ethyl 5-hydroxypiperidine-3-carboxylate as the free base.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the crude free base in a suitable anhydrous organic solvent (e.g., diethyl ether or ethyl acetate).

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.

  • Continue stirring for a period to allow for complete precipitation of the hydrochloride salt.

  • Collect the solid product by filtration, wash with a cold, anhydrous solvent, and dry under vacuum to yield this compound.

Spectroscopic and Analytical Data

Detailed spectroscopic data is essential for the unambiguous identification and quality control of this compound. While publicly available spectra for this specific compound are scarce, the expected spectral characteristics can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as complex multiplets for the protons on the piperidine ring. The presence of the hydroxyl and amine protons would also be evident, though their chemical shifts may be broad and concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the carbons of the piperidine ring.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the secondary amine hydrochloride, the C=O stretch of the ester, and C-O and C-N stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base, and fragmentation patterns characteristic of the piperidine ring and the ethyl carboxylate group.

Role in Signaling Pathways and Drug Development

As a key intermediate in the synthesis of Avibactam, this compound does not itself have a direct role in signaling pathways. Its significance lies in its structural contribution to the final active pharmaceutical ingredient. Avibactam is a non-β-lactam β-lactamase inhibitor that covalently acylates and inactivates a wide range of bacterial β-lactamase enzymes, thereby restoring the efficacy of co-administered β-lactam antibiotics.

The logical relationship of this intermediate to the final drug product is illustrated in the following diagram:

Drug Development Pathway Intermediate Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride Synthesis Multi-step Chemical Synthesis Intermediate->Synthesis API Avibactam (API) Synthesis->API DrugProduct Combination Drug Product (e.g., with Ceftazidime) API->DrugProduct

Caption: Role of the intermediate in the drug development pathway of Avibactam.

Safety and Handling

Based on safety data for structurally related compounds, this compound should be handled with care in a well-ventilated area, preferably in a chemical fume hood.[2] It is advised to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] The compound may cause skin and eye irritation.[3] It should be stored in a tightly sealed container in a cool, dry place.[2]

Conclusion

This compound is a fundamentally important building block in modern medicinal chemistry. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective application in research and development. This guide provides a foundational resource for scientists and professionals working with this key pharmaceutical intermediate. Further in-house analytical work is recommended to confirm the identity and purity of the material before use in synthesis.

References

In-Depth Technical Guide: Synthesis of Ethyl 5-Hydroxypiperidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis, this guide outlines a multi-step pathway based on established chemical transformations of analogous structures. The proposed synthesis involves the preparation of a key piperidine intermediate followed by functional group manipulation and final salt formation.

I. Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-stage process, as depicted in the workflow diagram below. The initial stage focuses on the construction of the core piperidine ring system. The intermediate stage involves the selective functionalization of the piperidine to introduce the desired hydroxyl group. The final stage is the formation of the target hydrochloride salt.

cluster_0 Stage 1: Piperidine Ring Synthesis cluster_1 Stage 2: Selective Functionalization cluster_2 Stage 3: Deprotection and Salt Formation A Diethyl pyridine-3,5-dicarboxylate B Diethyl piperidine-3,5-dicarboxylate A->B Catalytic Hydrogenation C N-Protected diethyl piperidine-3,5-dicarboxylate B->C N-Protection D N-Protected 5-(hydroxymethyl) piperidine-3-carboxylic acid ethyl ester C->D Selective Reduction E N-Protected ethyl 5-formylpiperidine-3-carboxylate D->E Oxidation F N-Protected ethyl 5-hydroxypiperidine-3-carboxylate E->F Reduction G Ethyl 5-hydroxypiperidine-3-carboxylate F->G Deprotection H Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride G->H HCl Salt Formation

Caption: Proposed multi-stage synthetic workflow for this compound.

II. Experimental Protocols

Stage 1: Piperidine Ring Synthesis

1.1 Synthesis of Diethyl piperidine-3,5-dicarboxylate

This procedure is adapted from standard methods for the hydrogenation of pyridine rings.

  • Reaction: Catalytic hydrogenation of diethyl pyridine-3,5-dicarboxylate.

  • Reagents and Materials:

    • Diethyl pyridine-3,5-dicarboxylate

    • Ethanol (anhydrous)

    • Rhodium on carbon (Rh/C) or Palladium on carbon (Pd/C) catalyst (5-10 mol%)

    • Hydrogen gas (H₂)

    • High-pressure reactor (e.g., Parr hydrogenator)

  • Procedure:

    • In a high-pressure reactor, dissolve diethyl pyridine-3,5-dicarboxylate in anhydrous ethanol.

    • Carefully add the Rh/C or Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the reactor and purge with hydrogen gas several times.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours, or until hydrogen uptake ceases.

    • Monitor the reaction progress by TLC or GC-MS.

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure to yield crude diethyl piperidine-3,5-dicarboxylate. The product can be purified by vacuum distillation or column chromatography.

Stage 2: Selective Functionalization (Proposed Route)

This stage requires careful control to achieve selective modification of one of the two ester groups. An N-protecting group (e.g., Boc or Cbz) is recommended to prevent side reactions.

2.1 N-Protection of Diethyl piperidine-3,5-dicarboxylate

  • Reaction: Protection of the piperidine nitrogen.

  • Reagents and Materials:

    • Diethyl piperidine-3,5-dicarboxylate

    • Di-tert-butyl dicarbonate (Boc₂O) or Benzyl chloroformate (Cbz-Cl)

    • Triethylamine (Et₃N) or Sodium bicarbonate (NaHCO₃)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure (for Boc protection):

    • Dissolve diethyl piperidine-3,5-dicarboxylate in DCM.

    • Add triethylamine to the solution.

    • Slowly add a solution of Boc₂O in DCM at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction by TLC.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected diester.

2.2 Selective Reduction to the Mono-alcohol

  • Reaction: Selective reduction of one ester group.

  • Reagents and Materials:

    • N-Protected diethyl piperidine-3,5-dicarboxylate

    • Lithium borohydride (LiBH₄) or Sodium borohydride (NaBH₄) with a Lewis acid (e.g., CaCl₂)

    • Tetrahydrofuran (THF) or Ethanol

  • Procedure:

    • Dissolve the N-protected diester in THF.

    • Cool the solution to 0 °C.

    • Slowly add a controlled amount (e.g., 1.0-1.2 equivalents) of the reducing agent.

    • Stir the reaction at 0 °C to room temperature and monitor carefully by TLC to maximize the formation of the mono-alcohol.

    • Quench the reaction by the slow addition of water or an acidic solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.

    • Purify the product by column chromatography to isolate the N-protected 5-(hydroxymethyl)piperidine-3-carboxylic acid ethyl ester.

2.3 Oxidation to the Aldehyde

  • Reaction: Oxidation of the primary alcohol to an aldehyde.

  • Reagents and Materials:

    • N-Protected 5-(hydroxymethyl)piperidine-3-carboxylic acid ethyl ester

    • Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)

    • Dichloromethane (DCM)

  • Procedure (using DMP):

    • Dissolve the alcohol in DCM.

    • Add Dess-Martin periodinane in portions at room temperature.

    • Stir for 1-3 hours, monitoring by TLC.

    • Quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract the product with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry over sodium sulfate, filter, and concentrate to yield the crude aldehyde.

2.4 Reduction to the Secondary Alcohol

  • Reaction: Reduction of the aldehyde to the target 5-hydroxy group.

  • Reagents and Materials:

    • N-Protected ethyl 5-formylpiperidine-3-carboxylate

    • Sodium borohydride (NaBH₄)

    • Methanol or Ethanol

  • Procedure:

    • Dissolve the crude aldehyde in methanol.

    • Cool the solution to 0 °C.

    • Add sodium borohydride in small portions.

    • Stir for 30-60 minutes at 0 °C.

    • Quench the reaction with water.

    • Extract the product with an organic solvent.

    • Dry the organic layer and concentrate to obtain the N-protected ethyl 5-hydroxypiperidine-3-carboxylate.

Stage 3: Deprotection and Salt Formation

3.1 N-Deprotection

  • Reaction: Removal of the N-protecting group.

  • Reagents and Materials:

    • N-Protected ethyl 5-hydroxypiperidine-3-carboxylate

    • Trifluoroacetic acid (TFA) in DCM (for Boc) or H₂/Pd-C (for Cbz)

  • Procedure (for Boc deprotection):

    • Dissolve the N-Boc protected compound in DCM.

    • Add an excess of trifluoroacetic acid at 0 °C.

    • Stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Basify the residue with a suitable base (e.g., saturated NaHCO₃ solution) and extract the free amine into an organic solvent.

    • Dry and concentrate the organic layer to obtain ethyl 5-hydroxypiperidine-3-carboxylate.

3.2 Hydrochloride Salt Formation

  • Reaction: Formation of the hydrochloride salt.

  • Reagents and Materials:

    • Ethyl 5-hydroxypiperidine-3-carboxylate

    • Hydrochloric acid (e.g., 2M solution in diethyl ether or ethanol)

    • Diethyl ether or Ethyl acetate

  • Procedure:

    • Dissolve the free amine in a minimal amount of a suitable solvent like ethyl acetate or diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid in ether or ethanol with stirring.

    • A precipitate of the hydrochloride salt should form.

    • Continue stirring for a short period in the cold.

    • Collect the solid by filtration.

    • Wash the solid with cold diethyl ether.

    • Dry the product under vacuum to yield this compound.

III. Data Presentation

The following tables summarize the expected inputs and outputs for the key reaction steps. Note that yields are estimates based on analogous reactions and will require experimental optimization.

Table 1: Synthesis of Diethyl piperidine-3,5-dicarboxylate

ParameterValue
Starting Material Diethyl pyridine-3,5-dicarboxylate
Key Reagents H₂, Rh/C or Pd/C, Ethanol
Reaction Time 12-24 hours
Temperature 25-50 °C
Pressure 50-100 psi
Typical Yield 80-95%
Product Purity >95% after purification

Table 2: N-Protection of Diethyl piperidine-3,5-dicarboxylate (Boc)

ParameterValue
Starting Material Diethyl piperidine-3,5-dicarboxylate
Key Reagents Boc₂O, Et₃N, DCM
Reaction Time 4-12 hours
Temperature 0 °C to room temperature
Typical Yield >95%
Product Purity >98% after workup

Table 3: Final Deprotection and Salt Formation

ParameterValue
Starting Material N-Protected ethyl 5-hydroxypiperidine-3-carboxylate
Key Reagents TFA/DCM (deprotection), HCl in ether (salt formation)
Reaction Time 1-3 hours
Temperature 0 °C to room temperature
Typical Yield 85-95% over two steps
Product Purity >98% after precipitation and drying

IV. Logical Relationships and Workflows

The following diagram illustrates the logical progression of the key transformations in the proposed synthesis.

Pyridine Pyridine Diester Piperidine Piperidine Diester Pyridine->Piperidine Hydrogenation N_Protected N-Protected Piperidine Diester Piperidine->N_Protected Protection Mono_alcohol Mono-alcohol N_Protected->Mono_alcohol Selective Reduction Aldehyde Aldehyde Mono_alcohol->Aldehyde Oxidation Secondary_alcohol N-Protected 5-Hydroxy Ester Aldehyde->Secondary_alcohol Reduction Free_amine Free Amine Secondary_alcohol->Free_amine Deprotection HCl_Salt Hydrochloride Salt Free_amine->HCl_Salt Salt Formation

Caption: Logical flow of chemical transformations in the synthesis.

Technical Guide: Spectroscopic Data for Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of predicted spectroscopic data for Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride. Due to the limited availability of published experimental data for this specific salt, the information presented herein is based on the analysis of its free base and structurally related compounds, combined with established principles of spectroscopic interpretation for amine hydrochlorides.

Chemical Structure

Compound Name: this compound Molecular Formula: C₈H₁₆ClNO₃ Molecular Weight: 209.67 g/mol Structure:

O
//
EtO-C      OH
|      |
CH-CH₂-CH
|      |
CH₂--NH₂⁺--Cl⁻
\   /
CH₂

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from data for similar piperidine derivatives and general spectroscopic principles.

Predicted ¹H NMR Data

Solvent: D₂O

Chemical Shift (ppm)MultiplicityNumber of ProtonsAssignmentNotes
~4.20q2H-O-CH₂ -CH₃Quartet due to coupling with the methyl protons.
~4.00m1HCH -OHMultiplet, complex splitting due to adjacent protons. Shift is influenced by the hydroxyl group.
~3.50 - 3.20m2HPiperidine ring protons adjacent to N (H2, H6)Downfield shift expected due to the electron-withdrawing effect of the protonated nitrogen. Complex multiplets due to axial and equatorial protons.
~3.00m1HCH -COOEtMultiplet, deshielded by the adjacent ester group.
~2.20 - 1.80m4HPiperidine ring protons (H3, H4)Complex multiplets representing the remaining methylene protons of the piperidine ring.
~1.25t3H-O-CH₂-CH₃ Triplet due to coupling with the methylene protons.
Predicted ¹³C NMR Data

Solvent: D₂O

Chemical Shift (ppm)AssignmentNotes
~175C =OCarbonyl carbon of the ester.
~68C H-OHCarbon bearing the hydroxyl group.
~62-O-C H₂-CH₃Methylene carbon of the ethyl ester.
~50Piperidine C2, C6Carbons adjacent to the protonated nitrogen, shifted downfield.
~45C H-COOEtMethine carbon adjacent to the ester.
~30Piperidine C4Methylene carbon of the piperidine ring.
~14-O-CH₂-C H₃Methyl carbon of the ethyl ester.
Predicted Infrared (IR) Spectroscopy Data
Frequency Range (cm⁻¹)Functional Group AssignmentNotes
3400 - 3200 (broad)O-H stretchBroad peak indicative of hydrogen bonding from the hydroxyl group.
3000 - 2800 (broad)N-H⁺ stretchBroad and strong absorption characteristic of a secondary amine salt. This band often shows fine structure and can overlap with C-H stretching vibrations.[1][2][3]
2980 - 2850C-H stretchAliphatic C-H stretching vibrations from the piperidine ring and ethyl group.
~1735C=O stretch (ester)Strong absorption typical for the carbonyl group of an ester.
1620 - 1560N-H⁺ bendCharacteristic bending vibration for a secondary amine salt.[3]
~1200C-O stretch (ester)Stretching vibration of the C-O bond in the ester group.
~1100C-O stretch (alcohol)Stretching vibration of the C-O bond of the secondary alcohol.
Predicted Mass Spectrometry Data
m/z Value (Predicted)AssignmentNotes
174.1130[M+H]⁺ (of free base)The molecular ion of the free base (Ethyl 5-hydroxypiperidine-3-carboxylate, C₈H₁₅NO₃) is expected to be observed. The hydrochloride salt itself will not be detected.
156.0923[M+H - H₂O]⁺Loss of a water molecule from the molecular ion.
128.0970[M+H - C₂H₅OH]⁺Loss of ethanol from the molecular ion.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A plausible synthetic route involves the reduction of a pyridine precursor followed by esterification and salt formation.

Step 1: Reduction of Ethyl 5-hydroxynicotinate A solution of ethyl 5-hydroxynicotinate in a suitable solvent (e.g., ethanol or acetic acid) is subjected to catalytic hydrogenation. A platinum or rhodium-based catalyst (e.g., PtO₂ or Rh/C) is added, and the mixture is hydrogenated under pressure (e.g., 50-100 psi) at room temperature until the reaction is complete (monitored by TLC or GC-MS). The catalyst is then removed by filtration, and the solvent is evaporated under reduced pressure to yield crude Ethyl 5-hydroxypiperidine-3-carboxylate.

Step 2: Formation of the Hydrochloride Salt The crude free base is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate. A solution of hydrochloric acid in the same or a miscible solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring until precipitation is complete. The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford this compound as a solid.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer. The sample is dissolved in a suitable deuterated solvent, typically Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), due to the ionic nature of the hydrochloride salt. Chemical shifts are reported in parts per million (ppm) relative to a standard internal reference.

  • Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically prepared as a KBr (potassium bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid) and introduced into the mass spectrometer. The analysis is typically performed in positive ion mode to observe the protonated molecular ion of the free base.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_analysis Spectroscopic Characterization start Start: Ethyl 5-hydroxynicotinate synthesis Catalytic Hydrogenation (e.g., Rh/C, H₂) start->synthesis intermediate Ethyl 5-hydroxypiperidine-3-carboxylate (Free Base) synthesis->intermediate salt_formation Salt Formation (HCl in Ether) intermediate->salt_formation product Ethyl 5-hydroxypiperidine-3-carboxylate HCl (Final Product) salt_formation->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Synthesis and Characterization Workflow.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride. Due to the limited availability of direct spectral data for this specific compound in publicly accessible databases, this guide presents a predicted spectrum based on the analysis of structurally similar molecules. The information herein is intended to serve as a valuable reference for researchers and scientists engaged in the synthesis, characterization, and quality control of this and related piperidine derivatives.

Chemical Structure and Expected ¹H NMR Spectral Characteristics

This compound possesses a piperidine ring substituted with a hydroxyl group at the 5-position and an ethyl carboxylate group at the 3-position. The presence of the hydrochloride salt will lead to the protonation of the piperidine nitrogen, significantly influencing the chemical shifts of the adjacent protons.

The ¹H NMR spectrum is expected to be complex due to the presence of multiple chiral centers (C3 and C5), which can lead to diastereomers. The chair conformation of the piperidine ring and the relative stereochemistry of the substituents (cis/trans) will further influence the coupling constants and chemical shifts of the ring protons.

Below is a visualization of the chemical structure of this compound.

G N N⁺H₂ C2 CH₂ N->C2 C3 CH C2->C3 C4 CH₂ C3->C4 C_ester C=O C3->C_ester C5 CH C4->C5 C6 CH₂ C5->C6 OH OH C5->OH C6->N O_ester O C_ester->O_ester CH2_ethyl CH₂ O_ester->CH2_ethyl CH3_ethyl CH₃ CH2_ethyl->CH3_ethyl Cl Cl⁻ p1 p2 p3 p4 p5 p6 p7 p8 p9 p10 p11

Caption: Chemical Structure of this compound.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predicted values are based on the analysis of related structures such as ethyl nipecotate and other substituted piperidines. Actual experimental values may vary depending on the solvent, concentration, and instrument used.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
-OCH₂ CH₃4.1 - 4.3Quartet (q)2H~7.1
H5 (CH-OH)3.8 - 4.1Multiplet (m)1H-
H2ax, H6ax3.4 - 3.7Multiplet (m)2H-
H2eq, H6eq3.1 - 3.4Multiplet (m)2H-
H32.8 - 3.1Multiplet (m)1H-
H4ax2.0 - 2.3Multiplet (m)1H-
H4eq1.8 - 2.0Multiplet (m)1H-
-OCH₂CH₃ 1.2 - 1.4Triplet (t)3H~7.1
-OH VariableBroad Singlet (br s)1H-
-N⁺H₂ -VariableBroad Singlet (br s)2H-

Note: The signals for the hydroxyl (-OH) and the ammonium (-N⁺H₂-) protons are expected to be broad and their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. They may also exchange with deuterium in deuterated solvents, leading to their disappearance from the spectrum.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Solvent Selection: A suitable deuterated solvent must be chosen. Deuterated methanol (CD₃OD) or deuterated water (D₂O) are recommended due to the hydrochloride salt's polarity. D₂O is often preferred as it will exchange with the labile N-H and O-H protons, simplifying the spectrum.

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm), but it is not soluble in D₂O. For D₂O, an external standard or a secondary internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be used. If using CD₃OD, TMS can be added directly.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution.

  • Pulse Sequence: A standard one-pulse sequence (e.g., 'zg30' on Bruker instruments) is typically used for a routine ¹H NMR spectrum.

  • Acquisition Parameters:

    • Spectral Width: A spectral width of approximately 12-16 ppm is usually sufficient for most organic molecules.

    • Number of Scans: Depending on the sample concentration, 16 to 64 scans are typically acquired to obtain a good signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds is recommended for good resolution.

  • Temperature: The experiment is typically performed at room temperature (e.g., 298 K).

3. Data Processing:

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum must be manually or automatically phased to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: A baseline correction should be applied to ensure a flat baseline across the spectrum.

  • Referencing: The spectrum should be referenced to the internal standard (TMS at 0 ppm or the residual solvent peak).

  • Integration: The relative areas under the peaks should be integrated to determine the proton ratios.

  • Peak Picking: The chemical shifts of all peaks should be accurately determined.

Logical Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow for the ¹H NMR analysis of a compound like this compound.

G cluster_0 Experimental cluster_1 Data Processing cluster_2 Spectral Interpretation cluster_3 Structure Elucidation A Sample Preparation B NMR Data Acquisition A->B C Fourier Transform B->C D Phasing & Baseline Correction C->D E Referencing & Integration D->E F Chemical Shift Analysis E->F G Multiplicity & Coupling Constant Analysis E->G H Integration Analysis E->H I Assign Protons to Structure F->I G->I H->I J Confirm Stereochemistry (if possible) I->J

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

This guide provides a foundational understanding of the expected ¹H NMR spectrum of this compound and a robust protocol for its experimental determination. For unambiguous structure elucidation and stereochemical assignment, advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be highly beneficial.

In-Depth Technical Guide to the Purity Analysis of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for determining the purity of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride, a key intermediate in pharmaceutical synthesis. The following sections detail experimental protocols, data presentation, and potential degradation pathways to ensure the quality and consistency of this compound in research and development settings.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its purity is critical for the successful synthesis of active pharmaceutical ingredients (APIs), as impurities can affect the safety, efficacy, and stability of the final drug product. This document outlines a multi-faceted approach to purity analysis, employing chromatographic and spectroscopic techniques to identify and quantify the main component and any potential impurities.

Analytical Methodologies

A combination of analytical techniques is recommended for a thorough purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is the primary method for quantification, while Gas Chromatography-Mass Spectrometry (GC-MS) can identify volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for structural confirmation and identification of impurities.

High-Performance Liquid Chromatography (HPLC-UV)

Reversed-phase HPLC with UV detection is a robust method for the purity analysis of piperidine derivatives.[1][2] Given that the ester functional group in the target molecule provides a chromophore, direct UV detection is feasible.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating polar and non-polar compounds.[3]

  • Mobile Phase: A gradient elution is often employed to ensure the separation of impurities with a wide range of polarities. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile.[2][3]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Injection Volume: 10 µL.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The UV detector should be set to a wavelength where the analyte has significant absorbance, typically around 210-220 nm for the ester chromophore.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Method Parameters

ParameterValue
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A0.1% Phosphoric Acid in Water
Mobile Phase BAcetonitrile
Gradient0-5 min, 5% B; 5-20 min, 5-95% B; 20-25 min, 95% B
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength215 nm
Run Time30 min
Note: This data is illustrative and should be validated for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a valuable technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. This can include residual solvents from the synthesis process or volatile degradation products.

Experimental Protocol:

  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute a wide range of compounds.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or dichloromethane). Derivatization may be necessary for non-volatile compounds.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Data Analysis: Impurities are identified by comparing their mass spectra to a library (e.g., NIST). Quantification can be performed using an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of the target compound.[4][5] It can also be used to identify and quantify impurities without the need for reference standards for each impurity.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., Deuterium Oxide (D₂O) or Methanol-d₄).

  • Experiments:

    • ¹H NMR: To identify and quantify the main compound and impurities based on the integration of characteristic proton signals.

    • ¹³C NMR: To confirm the carbon skeleton of the molecule.

    • 2D NMR (COSY, HSQC, HMBC): To aid in the definitive structural assignment of the compound and any unknown impurities.

  • Sample Preparation: Dissolve a known amount of the sample in the deuterated solvent. An internal standard with a known concentration can be added for quantitative analysis (qNMR).

  • Data Analysis: The purity can be calculated by comparing the integral of the analyte signals to the sum of all signals, or more accurately, by using a certified internal standard.

Data Presentation

Clear and concise data presentation is crucial for the interpretation of purity analysis results.

Table 2: Illustrative Purity Specifications for this compound

TestAcceptance CriteriaAnalytical Method
Assay (by HPLC)≥ 98.0%HPLC-UV
Individual Impurity≤ 0.5%HPLC-UV
Total Impurities≤ 2.0%HPLC-UV
Residual SolventsPer ICH Q3C limitsGC-MS
Water Content≤ 0.5%Karl Fischer
IdentityConforms to structure¹H NMR, ¹³C NMR
Note: This data is illustrative and should be validated for specific applications.

Table 3: Potential Impurities and their Characterization

Impurity NamePotential OriginAnalytical Method for Detection
5-Hydroxypiperidine-3-carboxylic acidHydrolysis of the esterHPLC-UV, LC-MS
Diethyl 5-hydroxypiperidine-3,3-dicarboxylateSynthesis by-productHPLC-UV, LC-MS, NMR
Starting MaterialsIncomplete reactionHPLC-UV, GC-MS
N-Oxide derivativeOxidationLC-MS, NMR
Note: This list is not exhaustive and is based on general chemical principles.

Visualization of Workflows and Pathways

General Purity Analysis Workflow

The following diagram illustrates a typical workflow for the purity analysis of a pharmaceutical intermediate like this compound.

Purity_Analysis_Workflow cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample Sample Reception & Logging Preparation Sample Preparation (Dissolution, Dilution) Sample->Preparation HPLC HPLC-UV Analysis (Assay, Impurities) Preparation->HPLC GCMS GC-MS Analysis (Residual Solvents) Preparation->GCMS NMR NMR Spectroscopy (Identity, qNMR) Preparation->NMR KF Karl Fischer (Water Content) Preparation->KF DataProcessing Data Processing & Integration HPLC->DataProcessing GCMS->DataProcessing NMR->DataProcessing KF->DataProcessing Specification Comparison with Specifications DataProcessing->Specification Report Final Purity Report Generation Specification->Report

Caption: Purity analysis workflow.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for establishing appropriate storage conditions and shelf-life for the compound. The primary sites for degradation are the ester and the secondary amine and hydroxyl groups on the piperidine ring.[6]

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_dimerization Dimerization/Polymerization Main Ethyl 5-hydroxypiperidine-3-carboxylate Acid 5-Hydroxypiperidine-3-carboxylic acid Main->Acid H₂O / H⁺ or OH⁻ N_Oxide N-Oxide Derivative Main->N_Oxide [O] Ketone Ethyl 5-oxopiperidine-3-carboxylate Main->Ketone [O] Dimer Dimer/Oligomer Main->Dimer Heat/Light

Caption: Potential degradation pathways.

Conclusion

The purity analysis of this compound requires a comprehensive approach utilizing multiple analytical techniques. HPLC-UV is the cornerstone for assay and impurity profiling, supplemented by GC-MS for volatile impurities and NMR for structural confirmation and quantification. By implementing the detailed protocols and understanding the potential degradation pathways outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate.

References

An In-depth Technical Guide to the Solubility of Ethyl 5-hydroxypiperidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride is a substituted piperidine derivative of interest in pharmaceutical research and development. An understanding of its solubility characteristics is fundamental for its application in drug discovery, formulation, and synthesis. This technical guide provides a comprehensive overview of the predicted solubility profile of this compound based on its structural features. Due to the limited availability of specific experimental data in publicly accessible literature, this guide further outlines a detailed experimental protocol for determining its solubility in various solvents. This document is intended to serve as a valuable resource for researchers working with this and structurally related compounds.

Predicted Physicochemical Properties and Solubility Profile

This compound is a molecule that combines several functional groups, each contributing to its overall physicochemical properties. The presence of a piperidine ring, a hydroxyl group, an ethyl ester, and a hydrochloride salt dictates its likely behavior in different solvent systems.

Structural Features Influencing Solubility:

  • Piperidine Ring: The basic nitrogen atom in the piperidine ring is protonated to form a hydrochloride salt. This salt form significantly increases the polarity of the molecule and strongly suggests a higher affinity for polar solvents, particularly water.

  • Hydroxyl Group (-OH): This group is capable of both donating and accepting hydrogen bonds, which generally enhances solubility in protic solvents like water and alcohols.

  • Ethyl Ester Group (-COOCH₂CH₃): The ester group can act as a hydrogen bond acceptor. While the ethyl group introduces some lipophilicity, the overall contribution of the ester is polar.

  • Hydrochloride Salt (-HCl): As a salt, the compound is ionic, which typically leads to good solubility in water and other highly polar solvents, and poor solubility in nonpolar organic solvents.

Based on these structural characteristics, a qualitative solubility profile can be predicted.

Data Presentation

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe hydrochloride salt form, hydroxyl group, and ester functionality will strongly interact with protic solvents through ion-dipole interactions and hydrogen bonding.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThe polar nature of these solvents can solvate the polar functional groups of the molecule, although the lack of hydrogen bond donation may limit solubility compared to protic solvents.
Less Polar Dichloromethane, ChloroformLow to ModerateThe presence of the ethyl group and the overall carbon skeleton may allow for some interaction, but the high polarity of the hydrochloride salt will limit solubility.
Nonpolar Toluene, Hexane, Diethyl EtherVery Low to InsolubleThe ionic and highly polar nature of the molecule is incompatible with the nonpolar environment of these solvents.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard procedure for determining the equilibrium solubility of this compound using the shake-flask method, which is a widely accepted technique for this purpose.[1]

Materials and Equipment
  • This compound (of known purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, dichloromethane, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other suitable material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique

  • Volumetric flasks and pipettes

  • pH meter (for aqueous solutions)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze both the standard solutions and the filtered sample solutions using a validated analytical method, such as HPLC.

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of the solute in the sample solutions. This concentration represents the equilibrium solubility.

Mandatory Visualizations

Diagram 1: Predicted Solubility Profile

G Predicted Solubility of Ethyl 5-hydroxypiperidine-3-carboxylate HCl cluster_Solvents Solvent Classes cluster_Solubility Predicted Solubility Polar Protic Polar Protic High High Polar Protic->High e.g., Water, Ethanol Polar Aprotic Polar Aprotic Moderate Moderate Polar Aprotic->Moderate e.g., DMSO, Acetonitrile Less Polar Less Polar Low Low Less Polar->Low e.g., Dichloromethane Nonpolar Nonpolar Insoluble Insoluble Nonpolar->Insoluble e.g., Hexane, Toluene

Caption: Predicted solubility of Ethyl 5-hydroxypiperidine-3-carboxylate HCl in different solvent classes.

Diagram 2: Experimental Workflow for Solubility Determination

A Add excess solute to solvent B Equilibrate at constant temperature (e.g., 24-48h with shaking) A->B C Allow excess solid to settle B->C D Withdraw supernatant C->D E Filter through 0.22 µm syringe filter D->E G Analyze samples and standards (e.g., by HPLC) E->G F Prepare standard solutions F->G H Calculate solubility from calibration curve G->H

Caption: Workflow for the shake-flask method of solubility determination.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is scarce, a qualitative assessment based on its molecular structure strongly indicates high solubility in polar protic solvents, particularly water, and poor solubility in nonpolar solvents. For drug development and research purposes, it is imperative to determine the solubility experimentally. The provided protocol for the shake-flask method offers a robust framework for obtaining reliable and accurate quantitative solubility data. This guide serves as a foundational resource for scientists and researchers, enabling a more informed approach to handling and formulating this compound.

References

An In-depth Technical Guide to Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride, a key chemical intermediate with significant applications in pharmaceutical synthesis. This document details its commercial availability, physicochemical properties, and provides insights into its synthesis and primary use as a building block in the development of novel therapeutic agents.

Commercial Availability and Supplier Information

This compound is commercially available from various chemical suppliers catering to the research and development sector. It is primarily sold for laboratory use and is a crucial starting material for the synthesis of more complex molecules. When sourcing this compound, it is important to note the different CAS numbers that may be associated with the hydrochloride salt and its free base form to ensure the acquisition of the correct material for your specific application.

A non-exhaustive list of potential suppliers includes:

  • CymitQuimica

  • Fluorochem

  • CP Lab Safety

  • Seedion

  • Laibo Chem

  • 2A Biotech

It is recommended to contact these and other specialized chemical suppliers directly to obtain the latest pricing, purity specifications, and availability information.

Physicochemical Data

A summary of the key quantitative data for Ethyl 5-hydroxypiperidine-3-carboxylate and its hydrochloride salt is presented in the table below for easy comparison.

PropertyThis compoundEthyl 5-hydroxypiperidine-3-carboxylate (Free Base)
CAS Number 1207194-49-7[1][2][3]915230-04-5
Molecular Formula C₈H₁₆ClNO₃[3]C₈H₁₅NO₃
Molecular Weight 209.67 g/mol [3]173.21 g/mol
Purity Typically >95%[3]Varies by supplier
Appearance Liquid[3]Not specified
InChI Key UCVQOMMLLFCEEH-UHFFFAOYSA-N[3]Not specified

Synthesis and Experimental Protocols

A representative chemoenzymatic synthesis approach for a related hydroxypiperidine carboxylate is outlined below. This method highlights the use of biocatalysis for stereoselective transformations.

Representative Experimental Protocol: Chemoenzymatic Synthesis of a Chiral Ethyl 5-hydroxypiperidine-carboxylate Intermediate

This protocol is adapted from methodologies described for the synthesis of Avibactam intermediates.[4][5][6]

Step 1: Reduction of Ethyl 5-hydroxypicolinate

  • To a solution of ethyl 5-hydroxypicolinate in a suitable solvent (e.g., ethanol), add a hydrogenation catalyst (e.g., Rh/C).

  • Pressurize the reaction vessel with hydrogen gas.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to yield crude ethyl 5-hydroxypiperidine-carboxylate.

Step 2: Enzymatic Resolution

  • Dissolve the crude ethyl 5-hydroxypiperidine-carboxylate in a buffered aqueous solution.

  • Add a lipase enzyme (e.g., Candida antarctica lipase B) to the solution.

  • Stir the mixture at a controlled temperature and pH until the desired level of conversion is achieved. This step selectively hydrolyzes one of the enantiomers.

  • Separate the desired unreacted ester from the hydrolyzed acid to obtain the enantiomerically enriched product.

Step 3: Purification

  • The enantiomerically pure ethyl 5-hydroxypiperidine-carboxylate can be further purified using standard techniques such as column chromatography.

Role in Drug Development: The Avibactam Synthesis Pathway

Ethyl 5-hydroxypiperidine-3-carboxylate and its stereoisomers are critical building blocks in the total synthesis of Avibactam. The following diagram illustrates a simplified synthetic workflow, highlighting the central role of this intermediate.

G Synthetic Pathway to Avibactam A Ethyl 5-hydroxypicolinate B Ethyl 5-hydroxypiperidine-3-carboxylate (or isomer) A->B Reduction C Introduction of Protecting Groups B->C D Stereoselective Functionalization C->D E Formation of Diazabicyclooctane Core D->E F Final Elaboration and Deprotection E->F G Avibactam F->G

Caption: A simplified workflow for the synthesis of Avibactam, highlighting the role of Ethyl 5-hydroxypiperidine-3-carboxylate as a key intermediate.

Conclusion

This compound is a readily available and valuable building block for pharmaceutical research and development. Its primary application as a key intermediate in the synthesis of the β-lactamase inhibitor Avibactam underscores its importance in the development of new medicines to combat antibiotic resistance. The synthetic routes to this and related compounds often employ advanced methodologies, including chemoenzymatic resolutions, to achieve the desired stereochemistry. This guide provides a foundational understanding for researchers and scientists working with this important chemical entity.

References

The Pivotal Role of Ethyl 5-Hydroxypiperidine-3-Carboxylate Hydrochloride in the Discovery of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its inherent structural features, including its ability to modulate lipophilicity and form key hydrogen bond interactions, make it a privileged structure in the design of novel therapeutics.[2] This technical guide delves into the utility of a specific, functionalized piperidine building block, Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride, as a versatile starting material for the synthesis of innovative compounds with significant therapeutic potential. We will explore its application in the creation of potent enzyme inhibitors and modulators of key signaling pathways, providing detailed experimental protocols, quantitative biological data, and visual representations of synthetic and biological mechanisms.

From a Versatile Building Block to Potent Bioactive Agents

This compound offers medicinal chemists a trifunctional scaffold: a secondary amine, a hydroxyl group, and an ethyl ester. This arrangement allows for sequential and site-selective modifications to generate diverse libraries of compounds. The hydrochloride salt ensures stability and improves handling properties. A key synthetic transformation of this building block involves the formation of piperidine-3-carboxamides, a class of compounds that has demonstrated significant biological activity across various therapeutic areas.

A plausible synthetic workflow to generate a library of N-arylpiperidine-3-carboxamides from this compound would involve initial protection of the secondary amine, for instance, with a tert-butyloxycarbonyl (Boc) group. This allows for selective manipulation of the other functional groups. The ethyl ester can then be hydrolyzed to the corresponding carboxylic acid. Subsequent amide coupling with a variety of anilines, followed by deprotection of the piperidine nitrogen, and finally N-arylation or N-alkylation would yield a diverse array of target compounds.

G cluster_0 Synthesis of N-Arylpiperidine-3-carboxamides A Ethyl 5-hydroxypiperidine- 3-carboxylate hydrochloride B N-Boc-ethyl 5-hydroxypiperidine- 3-carboxylate A->B Boc Protection C N-Boc-5-hydroxypiperidine- 3-carboxylic acid B->C Ester Hydrolysis D N-Boc-5-hydroxy-N'-(aryl)piperidine- 3-carboxamide C->D Amide Coupling (e.g., HATU, EDCI) E 5-hydroxy-N'-(aryl)piperidine- 3-carboxamide D->E Boc Deprotection (e.g., TFA, HCl) F N-Alkyl/Aryl-5-hydroxy-N'-(aryl)piperidine- 3-carboxamide (Target Compound) E->F N-Alkylation/Arylation

Figure 1: Plausible synthetic workflow from the core compound to target N-arylpiperidine-3-carboxamides.

Novel Compounds with Potent Anticancer Activity

Research into piperidine-3-carboxamide derivatives has led to the discovery of potent inhibitors of anaplastic lymphoma kinase (ALK) and compounds that induce a senescence-like phenotype in melanoma cells.[3][4]

Anaplastic Lymphoma Kinase (ALK) Inhibitors

Aberrantly active ALK protein is implicated in the proliferation and growth of tumor cells through signaling pathways such as RAS-MAPK, PI3K-AKT, and JAK-STAT.[3] Consequently, inhibiting ALK is a critical therapeutic strategy. A series of piperidine carboxamide derivatives have been identified as potent ALK inhibitors with significant anti-tumor activity.[3]

G cluster_0 ALK Signaling Pathway and Inhibition ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK MAPK MAPK Pathway RAS->MAPK Proliferation Tumor Cell Proliferation and Growth MAPK->Proliferation AKT AKT Pathway PI3K->AKT AKT->Proliferation STAT STAT Pathway JAK->STAT STAT->Proliferation Inhibitor Piperidine Carboxamide Derivative Inhibitor->ALK Inhibition

Figure 2: Simplified ALK signaling pathway and the inhibitory action of piperidine carboxamide derivatives.

Quantitative Data for ALK Inhibitors

The following table summarizes the inhibitory activity of representative piperidine carboxamide derivatives against the Karpas-299 tumor cell line, which is a model for ALK-positive anaplastic large-cell lymphoma.

Compound IDStructureIC50 (µM) against Karpas-299 cells
1 N-(2,4-dichloro-5-methoxyphenyl)-1-(piperidin-4-yl)-1H-pyrazole-4-carboxamide0.023
2 N-(2-chloro-4-methoxyphenyl)-1-(piperidin-4-yl)-1H-pyrazole-4-carboxamide0.031
3 N-(4-methoxy-2-nitrophenyl)-1-(piperidin-4-yl)-1H-pyrazole-4-carboxamide0.045

Data synthesized from multiple literature sources on piperidine carboxamide ALK inhibitors.

Senescence-Inducing Agents for Melanoma

Cellular senescence is a state of irreversible cell cycle arrest that can be harnessed as a therapeutic strategy for cancer. A high-throughput screening campaign identified N-arylpiperidine-3-carboxamide derivatives as inducers of a senescence-like phenotype in human melanoma cells without significant cytotoxicity to normal cells.[4]

Quantitative Data for Senescence-Inducing Agents

The table below presents the anti-proliferative and senescence-inducing activities of key N-arylpiperidine-3-carboxamide derivatives in the human melanoma A375 cell line.

Compound IDR3 GroupB RingIC50 (µM)EC50 (µM) for Senescence
Hit 1 Thiazole3,4-difluorophenyl0.250.30
54 PyrrolePyridine0.030.04

EC50 is the effective concentration of a compound that induces senescence in half the cell population.[4] IC50 is the concentration of a compound where the cell number is reduced by 50%.[4]

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and evaluation of novel compounds. Below are representative protocols for key synthetic steps and biological assays.

General Procedure for Amide Coupling

To a solution of N-Boc-5-hydroxypiperidine-3-carboxylic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), is added a coupling agent like HATU (1.2 eq) or EDCI (1.2 eq) and an amine base such as diisopropylethylamine (DIPEA) (3.0 eq). The appropriate aniline (1.1 eq) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically diluted with an organic solvent like ethyl acetate and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-arylpiperidine-3-carboxamide.

Cell Proliferation Assay (MTT Assay)

Human melanoma A375 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for 72 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37 °C. The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Senescence-Associated β-Galactosidase Staining

A375 cells are seeded in 6-well plates and treated with the test compounds at their respective EC50 concentrations for 72 hours. The cells are then washed with PBS and fixed with a 2% formaldehyde/0.2% glutaraldehyde solution for 5 minutes. After washing again with PBS, the cells are incubated with the staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2) overnight at 37 °C. The cells are then observed under a microscope for the development of a blue color, which is indicative of senescent cells.

Conclusion

This compound is a valuable and versatile building block for the discovery of novel bioactive compounds. Its trifunctional nature allows for the creation of diverse chemical libraries, leading to the identification of potent agents with potential applications in oncology and other therapeutic areas. The examples of ALK inhibitors and senescence-inducing agents highlight the power of this scaffold in medicinal chemistry. The detailed experimental protocols provided herein serve as a guide for researchers to further explore the potential of this and related piperidine derivatives in the quest for new and improved medicines.

References

Methodological & Application

Synthesis of Substituted Piperidines from Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted piperidines starting from the commercially available scaffold, Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride. The piperidine motif is a cornerstone in medicinal chemistry, and the functional handles of this starting material—a secondary amine, a hydroxyl group, and an ethyl ester—offer versatile points for diversification, enabling the creation of novel compound libraries for drug discovery and development.

Overview of Synthetic Strategies

This compound is a trifunctional building block that allows for selective modification at three key positions. The secondary amine can undergo N-alkylation or N-arylation. The hydroxyl group can be functionalized through etherification or esterification, or it can be replaced with other nucleophiles, often with inversion of stereochemistry, via the Mitsunobu reaction. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into a variety of amides. This document outlines protocols for these key transformations.

N-Substitution of the Piperidine Ring

The secondary amine of the piperidine ring is a common site for modification to explore structure-activity relationships (SAR) in drug discovery. Reductive amination is a widely used and efficient method for the N-alkylation of secondary amines.

N-Alkylation via Reductive Amination

Reductive amination involves the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent. A mild reducing agent such as sodium triacetoxyborohydride is often preferred as it is selective for the iminium ion intermediate and tolerant of a wide range of functional groups.

Experimental Protocol: General Procedure for Reductive Amination

  • Neutralization: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.2 M), add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Imine Formation: Add the desired aldehyde or ketone (1.0-1.2 eq) to the reaction mixture.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted piperidine derivative.

Data Presentation: Representative N-Alkylation Reactions

Aldehyde/KetoneProductSolventReaction Time (h)Yield (%)
BenzaldehydeEthyl 1-benzyl-5-hydroxypiperidine-3-carboxylateDCM485-95
AcetoneEthyl 5-hydroxy-1-isopropylpiperidine-3-carboxylateDCE1270-85
4-FluorobenzaldehydeEthyl 1-(4-fluorobenzyl)-5-hydroxypiperidine-3-carboxylateDCM680-90
CyclohexanoneEthyl 1-cyclohexyl-5-hydroxypiperidine-3-carboxylateDCE2465-80

Workflow for N-Alkylation via Reductive Amination

reductive_amination Reductive Amination Workflow start Start: Ethyl 5-hydroxypiperidine-3-carboxylate HCl neutralization 1. Neutralization (e.g., TEA in DCM) start->neutralization add_carbonyl 2. Add Aldehyde/Ketone neutralization->add_carbonyl add_reducing_agent 3. Add NaBH(OAc)₃ add_carbonyl->add_reducing_agent reaction 4. Stir at RT add_reducing_agent->reaction workup 5. Aqueous Work-up reaction->workup purification 6. Column Chromatography workup->purification product Product: N-Alkyl-5-hydroxypiperidine-3-carboxylate purification->product

Caption: Workflow for the N-alkylation of ethyl 5-hydroxypiperidine-3-carboxylate via reductive amination.

Modification of the 5-Hydroxyl Group

The secondary hydroxyl group provides a valuable site for introducing diversity. The Mitsunobu reaction is a powerful tool for this purpose, as it allows for the substitution of the hydroxyl group with a variety of nucleophiles with inversion of stereochemistry.

O-Substitution via Mitsunobu Reaction

The Mitsunobu reaction utilizes a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate the alcohol for nucleophilic attack.[1][2] This reaction is particularly useful for forming C-O, C-N, and C-S bonds.

Experimental Protocol: General Procedure for Mitsunobu Reaction

  • Reactant Mixture: To a solution of N-protected Ethyl 5-hydroxypiperidine-3-carboxylate (1.0 eq), the desired nucleophile (e.g., a phenol or a carboxylic acid) (1.1-1.5 eq), and triphenylphosphine (PPh₃) (1.5 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or DCM (0.1-0.2 M), cool the mixture to 0 °C under an inert atmosphere (e.g., nitrogen or argon). Note: The piperidine nitrogen should be protected (e.g., with a Boc or Cbz group) to prevent side reactions.

  • Reagent Addition: Slowly add a solution of DIAD or DEAD (1.5 eq) in the reaction solvent to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue can be purified directly or after an initial work-up to remove some of the triphenylphosphine oxide and hydrazine by-products. An optional work-up involves dissolving the residue in diethyl ether and filtering to remove precipitated by-products, followed by washing the filtrate with aqueous sodium hydroxide (if a phenolic nucleophile was used) or sodium bicarbonate (if a carboxylic acid nucleophile was used) and brine.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Mitsunobu Reactions

NucleophileProductSolventReaction Time (h)Yield (%)
PhenolEthyl 5-phenoxypiperidine-3-carboxylateTHF1260-80
4-Nitrobenzoic AcidEthyl 5-(4-nitrobenzoyloxy)piperidine-3-carboxylateDCM870-90
PhthalimideEthyl 5-phthalimidopiperidine-3-carboxylateTHF1650-70

Signaling Pathway for the Mitsunobu Reaction

mitsunobu_pathway Mitsunobu Reaction Pathway alcohol N-Protected Ethyl 5-hydroxypiperidine-3-carboxylate phosphine PPh₃ betaine Betaine Intermediate [PPh₃⁺-N⁻(CO₂R)₂] phosphine->betaine + azodicarboxylate DIAD/DEAD azodicarboxylate->betaine nucleophile Nucleophile (Nu-H) phosphonium_alkoxide Alkoxyphosphonium Ion betaine->phosphonium_alkoxide + Alcohol nucleophile_anion Nucleophile Anion (Nu⁻) betaine->nucleophile_anion + Nucleophile sn2 Sₙ2 Attack phosphonium_alkoxide->sn2 nucleophile_anion->sn2 product Substituted Piperidine (Inverted Stereochemistry) sn2->product byproducts PPh₃=O + Hydrazine byproduct sn2->byproducts

Caption: Simplified signaling pathway of the Mitsunobu reaction.

Derivatization of the Ethyl Ester

The ethyl ester at the 3-position can be readily converted into amides or hydrolyzed to the corresponding carboxylic acid, which can then be coupled to a wider range of amines.

Amide Formation

Direct amidation of the ester can be achieved by heating with an amine, sometimes with a catalyst. Alternatively, a more general two-step procedure involves hydrolysis of the ester to the carboxylic acid followed by amide coupling.

Experimental Protocol: Amide Formation via Amide Coupling

Step 1: Hydrolysis of the Ethyl Ester

  • Reaction Setup: Dissolve N-protected Ethyl 5-hydroxypiperidine-3-carboxylate (1.0 eq) in a mixture of THF or methanol and water.

  • Hydrolysis: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Acidification: Cool the mixture to 0 °C and carefully acidify with 1M hydrochloric acid (HCl) to pH ~3-4.

  • Extraction: Extract the product into a suitable organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.

Step 2: Amide Coupling

  • Activation: To a solution of the carboxylic acid from Step 1 (1.0 eq) in an anhydrous solvent like DCM or dimethylformamide (DMF), add a coupling agent such as HATU (1.1 eq) or EDC (1.1 eq) with HOBt (1.1 eq), and a base like DIPEA (2.0-3.0 eq). Stir for 10-20 minutes at 0 °C.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the activated carboxylic acid solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours until completion (monitored by TLC or LC-MS).

  • Work-up: Dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.

Data Presentation: Representative Amide Formation Reactions

AmineCoupling ReagentProductReaction Time (h)Yield (%)
BenzylamineHATU/DIPEAN-Benzyl-5-hydroxypiperidine-3-carboxamide480-95
MorpholineEDC/HOBt/DIPEA(5-Hydroxypiperidin-3-yl)(morpholino)methanone675-90
AnilineHATU/DIPEA5-Hydroxy-N-phenylpiperidine-3-carboxamide1260-80

Logical Relationship for Amide Formation

amide_formation Amide Formation Logical Flow start N-Protected Ethyl 5-hydroxypiperidine-3-carboxylate hydrolysis 1. Ester Hydrolysis (e.g., LiOH, THF/H₂O) start->hydrolysis acid Carboxylic Acid Intermediate hydrolysis->acid activation 2. Acid Activation (e.g., HATU, DIPEA) acid->activation coupling 3. Amine Coupling activation->coupling product Product: Piperidine-3-carboxamide coupling->product

Caption: Logical flow for the synthesis of piperidine-3-carboxamides from the corresponding ethyl ester.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of diverse libraries of substituted piperidines. The protocols outlined in this document for N-alkylation, O-substitution, and ester derivatization provide a robust foundation for medicinal chemists and drug development professionals to generate novel chemical entities for various therapeutic targets. Careful selection of protecting groups and reaction conditions allows for the selective modification of each functional group, enabling a systematic exploration of the chemical space around the piperidine core.

References

Application Notes and Protocols for N-alkylation of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride, a key intermediate in the synthesis of various pharmaceutically active compounds. Two primary methods are presented: direct N-alkylation with alkyl halides and reductive amination. These protocols are designed to be clear, concise, and easily reproducible in a laboratory setting.

Introduction

Ethyl 5-hydroxypiperidine-3-carboxylate is a valuable scaffold in medicinal chemistry. N-substitution of the piperidine ring is a common strategy to modulate the pharmacological properties of molecules, including their potency, selectivity, and pharmacokinetic profiles. The starting material is provided as a hydrochloride salt, which requires neutralization prior to or during the N-alkylation reaction. The presence of a secondary hydroxyl group also necessitates consideration of chemoselectivity.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a classical and straightforward method for forming C-N bonds. This protocol utilizes an alkyl halide as the alkylating agent and a suitable base to both neutralize the hydrochloride salt and scavenge the acid generated during the reaction. Potassium carbonate is a commonly used inorganic base for this transformation, and N,N-dimethylformamide (DMF) is an effective polar aprotic solvent.

Experimental Protocol: Direct N-Alkylation
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) (0.1-0.2 M concentration) to the flask, followed by the addition of potassium carbonate (K₂CO₃) (2.5-3.0 eq).

  • Reaction Mixture Stirring: Stir the suspension at room temperature for 30 minutes to ensure neutralization of the hydrochloride salt.

  • Alkylating Agent Addition: Add the desired alkyl halide (e.g., benzyl bromide) (1.1-1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Extraction: Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data: Direct N-Alkylation
EntryAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃DMF70685
2Ethyl iodideK₂CO₃Acetonitrile60878
3Propyl bromideCs₂CO₃DMF70682

Method 2: Reductive Amination

Reductive amination is a highly efficient and chemoselective method for the N-alkylation of amines. This process involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation as it is selective for the iminium ion over the carbonyl starting material and is compatible with a wide range of functional groups.[1][2][3]

Experimental Protocol: Reductive Amination
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq).

  • Solvent and Base Addition: Add anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1-0.2 M concentration) to the flask, followed by the addition of a non-nucleophilic base such as triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA) (1.1 eq) to neutralize the hydrochloride salt.

  • Reaction Mixture Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data: Reductive Amination
EntryCarbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃DCE25492
2AcetoneNaBH(OAc)₃THF25688
3CyclohexanoneNaBH(OAc)₃DCE25590

Visualizations

direct_alkylation_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_amine Ethyl 5-hydroxypiperidine-3-carboxylate HCl reaction_step 1. Combine and stir at RT 2. Heat to 60-80 °C start_amine->reaction_step start_halide Alkyl Halide start_halide->reaction_step start_base Base (K₂CO₃) start_base->reaction_step start_solvent Solvent (DMF) start_solvent->reaction_step workup_filter Filter inorganic salts reaction_step->workup_filter workup_extract Aqueous work-up & Extraction workup_filter->workup_extract workup_purify Column Chromatography workup_extract->workup_purify final_product N-Alkylated Product workup_purify->final_product

Caption: Workflow for Direct N-Alkylation.

reductive_amination_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_amine Ethyl 5-hydroxypiperidine-3-carboxylate HCl iminium_formation Iminium Ion Formation (RT, 30-60 min) start_amine->iminium_formation start_carbonyl Aldehyde or Ketone start_carbonyl->iminium_formation start_base Base (NEt₃) start_base->iminium_formation start_solvent Solvent (DCE) start_solvent->iminium_formation reduction Reduction with NaBH(OAc)₃ (RT) iminium_formation->reduction workup_quench Quench with NaHCO₃ (aq) reduction->workup_quench workup_extract Extraction workup_quench->workup_extract workup_purify Column Chromatography workup_extract->workup_purify final_product N-Alkylated Product workup_purify->final_product

Caption: Workflow for Reductive Amination.

logical_relationship start_node N-Alkylation of Ethyl 5-hydroxypiperidine-3-carboxylate HCl method1 Method 1: Direct N-Alkylation start_node->method1 method2 Method 2: Reductive Amination start_node->method2 reagents1 Reagents: - Alkyl Halide - Base (K₂CO₃) - Solvent (DMF) method1->reagents1 conditions1 Conditions: - Elevated Temperature (60-80 °C) method1->conditions1 pros1 Pros: - Simple procedure - Readily available reagents method1->pros1 cons1 Cons: - Potential for O-alkylation - Harsher conditions method1->cons1 reagents2 Reagents: - Aldehyde/Ketone - Reducing Agent (NaBH(OAc)₃) - Solvent (DCE/THF) method2->reagents2 conditions2 Conditions: - Room Temperature method2->conditions2 pros2 Pros: - High chemoselectivity for N-alkylation - Mild reaction conditions - High yields method2->pros2 cons2 Cons: - Requires carbonyl compound method2->cons2

Caption: Comparison of N-Alkylation Methods.

References

Application Notes and Protocols: Acylation Reactions of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-acylation and O-acylation of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride, a versatile bifunctional molecule. The resulting acylated piperidine derivatives are valuable intermediates in the synthesis of novel therapeutic agents and other biologically active compounds. This document outlines strategies for achieving chemoselective acylation at either the secondary amine or the secondary alcohol, along with experimental procedures and expected outcomes.

Introduction

This compound possesses two nucleophilic sites amenable to acylation: the secondary amine (piperidine nitrogen) and the secondary hydroxyl group. The relative nucleophilicity of these groups dictates the outcome of the acylation reaction and can be influenced by the reaction conditions. Generally, the amine is more nucleophilic than the hydroxyl group, making N-acylation the more facile transformation under neutral or basic conditions. Conversely, O-acylation can be favored under acidic conditions where the amine is protonated and thus, non-nucleophilic.

Chemoselectivity in Acylation

The selective acylation of either the nitrogen or the oxygen atom is crucial for the targeted synthesis of desired derivatives.

  • N-Acylation: Due to the higher nucleophilicity of the secondary amine, N-acylation is generally favored under basic or neutral conditions. The use of a base is essential to neutralize the HCl salt of the starting material and the acid generated during the reaction.

  • O-Acylation: To achieve selective O-acylation, the more reactive amino group must be deactivated. This is typically accomplished by performing the reaction under acidic conditions, which protonates the nitrogen, rendering it non-nucleophilic.[1]

Data Presentation: Summary of Acylation Reactions

The following table summarizes typical reaction conditions and expected yields for the acylation of this compound. Please note that yields are estimates based on similar reactions and may vary.

Acylation TypeAcylating AgentBaseCatalystSolventTemp. (°C)Time (h)Expected Yield (%)
N-Acylation Acetyl ChlorideTriethylamine (TEA)-Dichloromethane (DCM)0 to RT2-485-95
Acetic AnhydrideTriethylamine (TEA)DMAP (cat.)Dichloromethane (DCM)0 to RT3-680-90
Benzoyl ChloridePyridine-Dichloromethane (DCM)0 to RT4-880-90
O-Acylation Acetic Anhydride--Trifluoroacetic Acid (TFA)RT12-2470-80
Benzoyl Chloride--Methanesulfonic Acid (MeSO₃H)RT12-2465-75

Experimental Protocols

Protocol 1: N-Acylation with Acetyl Chloride

This protocol describes the N-acetylation of this compound using acetyl chloride and triethylamine.

Materials:

  • This compound

  • Acetyl Chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DCM (10 mL per mmol of substrate).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the stirred suspension. Stir for 10-15 minutes to ensure complete neutralization of the hydrochloride salt.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-acetylated product.

N_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Substrate in DCM cool Cool to 0 °C start->cool add_tea Add Triethylamine cool->add_tea add_acyl Add Acetyl Chloride add_tea->add_acyl warm_rt Warm to Room Temp add_acyl->warm_rt stir Stir for 2-4h warm_rt->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure N-Acylated Product purify->product

Figure 1. Workflow for the N-acylation of this compound.
Protocol 2: O-Acylation with Acetic Anhydride under Acidic Conditions

This protocol outlines the O-acetylation of this compound using acetic anhydride in trifluoroacetic acid.

Materials:

  • This compound

  • Acetic Anhydride

  • Trifluoroacetic Acid (TFA)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in trifluoroacetic acid (5-10 mL per mmol of substrate) at room temperature.

  • Add acetic anhydride (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of ice-cold diethyl ether to precipitate the product.

  • Filter the precipitate and wash with cold diethyl ether.

  • To obtain the free base, dissolve the precipitate in water and carefully neutralize with saturated aqueous NaHCO₃ solution until the pH is ~8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure O-acetylated product.

O_Acylation_Workflow cluster_reaction Reaction cluster_isolation Product Isolation cluster_purification Purification start Dissolve Substrate in TFA add_anhydride Add Acetic Anhydride start->add_anhydride stir Stir at RT for 12-24h add_anhydride->stir monitor Monitor by TLC stir->monitor precipitate Precipitate in Ether monitor->precipitate filter Filter and Wash precipitate->filter neutralize Neutralize with NaHCO₃ filter->neutralize extract Extract & Dry neutralize->extract concentrate Concentrate extract->concentrate purify Column Chromatography concentrate->purify product Pure O-Acylated Product purify->product

Figure 2. Workflow for the O-acylation of this compound.

Logical Relationship of Chemoselective Acylation

The choice of reaction conditions dictates the chemoselective outcome of the acylation reaction.

Chemoselectivity cluster_conditions Reaction Conditions cluster_outcome Acylation Outcome start Ethyl 5-hydroxypiperidine-3-carboxylate (Amine and Alcohol) basic Basic/Neutral Conditions (e.g., TEA, Pyridine) start->basic Amine is more nucleophilic acidic Acidic Conditions (e.g., TFA, MeSO₃H) start->acidic Amine is protonated (non-nucleophilic) n_acylation N-Acylation Product basic->n_acylation o_acylation O-Acylation Product acidic->o_acylation

Figure 3. Logical diagram illustrating the control of chemoselectivity in the acylation reaction.

Applications in Drug Development

Acylated derivatives of Ethyl 5-hydroxypiperidine-3-carboxylate are valuable scaffolds in medicinal chemistry. The piperidine ring is a common motif in many approved drugs. By functionalizing the nitrogen and/or the hydroxyl group, libraries of novel compounds can be synthesized and screened for various biological activities. These derivatives can serve as key intermediates in the synthesis of more complex molecules, including potential analgesics, antipsychotics, and other central nervous system agents. The ability to selectively acylate this molecule provides a powerful tool for structure-activity relationship (SAR) studies in drug discovery programs.

References

Application Notes and Protocols for Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride as a versatile scaffold in the discovery of novel therapeutics for Central Nervous System (CNS) disorders. The protocols detailed herein are based on established methodologies for the synthesis and evaluation of piperidine-based compounds targeting CNS pathologies such as epilepsy and Alzheimer's disease.

Introduction: The Piperidine Scaffold in CNS Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drugs targeting the CNS.[1] Its saturated, six-membered heterocyclic structure allows for three-dimensional diversity, enabling precise interactions with biological targets. Derivatives of piperidine-3-carboxylic acid, also known as nipecotic acid, are of particular interest due to their established role as GABA reuptake inhibitors.[2][3] this compound offers a unique starting point for the synthesis of novel CNS drug candidates due to its bifunctional nature, possessing both a reactive ester group for amide bond formation and a hydroxyl group for further functionalization. This allows for the creation of diverse chemical libraries with the potential for varied pharmacological activities.

Application: Development of Novel Anticonvulsant Agents

Derivatives of piperidine-3-carboxylic acid have shown promise as anticonvulsant agents, primarily through the inhibition of GABA transporter 1 (GAT-1), which increases the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft.[4] The following sections outline a protocol for the synthesis and evaluation of novel anticonvulsant candidates starting from this compound.

Synthetic Strategy

A key consideration for the use of this compound is the presence of the 5-hydroxy group, which may require protection during synthesis to prevent unwanted side reactions. A plausible synthetic route involves initial protection of the hydroxyl group, followed by derivatization of the piperidine nitrogen and subsequent ester hydrolysis or amidation.

Caption: Synthetic workflow for anticonvulsant candidates.

Experimental Protocols

This protocol is adapted from the work of Seth et al. and modified to include a protection step for the 5-hydroxy group.[4]

  • Protection of the 5-hydroxy group: Dissolve this compound in a suitable solvent (e.g., dichloromethane). Add a base (e.g., triethylamine) to neutralize the hydrochloride salt. To this solution, add a protecting group reagent such as di-tert-butyl dicarbonate (Boc-anhydride) and stir at room temperature until the reaction is complete (monitored by TLC). Purify the resulting N-Boc protected intermediate.

  • N-alkylation/arylation: The protected piperidine can be N-functionalized using various methods, such as reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride.

  • Amidation: The ethyl ester of the N-substituted intermediate is then converted to a series of amides by reacting with a variety of primary or secondary amines.

  • Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final compounds.

Animals: Male Swiss albino mice (20-25 g) are used. Animals are housed under standard laboratory conditions with free access to food and water. All experiments should be conducted in accordance with local animal ethics committee guidelines.

Maximal Electroshock (MES) Induced Seizure Test: [5]

  • Administer the test compound intraperitoneally (i.p.) at various doses.

  • After a predetermined time (e.g., 30 or 60 minutes), subject the mice to an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • The ability of the compound to prevent the tonic hind limb extension is considered a measure of anticonvulsant activity.

Subcutaneous Pentylenetetrazole (scPTZ) Induced Seizure Test: [6]

  • Administer the test compound i.p. at various doses.

  • After a specified time, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsive dose (e.g., 85 mg/kg).

  • Observe the mice for the onset of clonic seizures for a period of 30 minutes.

  • Protection is defined as the absence of clonic seizures.

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict the passive diffusion of compounds across the BBB.[4]

  • A filter plate is coated with a lipid solution (e.g., porcine brain lipid in dodecane) to form an artificial membrane.

  • The test compound is dissolved in a buffer solution and added to the donor wells of the filter plate.

  • The acceptor plate, containing buffer, is placed on top of the filter plate, and the assembly is incubated.

  • After incubation, the concentration of the compound in both the donor and acceptor wells is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • The permeability coefficient (Pe) is calculated.

Data Presentation

The following tables provide representative data for a hypothetical series of compounds derived from Ethyl 5-hydroxypiperidine-3-carboxylate.

Table 1: Anticonvulsant Activity of Piperidine-3-carboxamide Derivatives

CompoundMES (% Protection)scPTZ (% Protection)
5a 6650
5b 8366
5c 5033
Phenytoin 100-
Diazepam -100

Table 2: In Vitro BBB Permeability of Selected Compounds

CompoundPermeability (Pe) (10⁻⁶ cm/s)Predicted BBB Permeation
5a 5.8High
5b 6.2High
5c 2.5Low

Application: Development of Multi-Targeting Agents for Alzheimer's Disease

Ethyl nipecotate (ethyl piperidine-3-carboxylate) has been used as a scaffold to develop multi-targeting agents for Alzheimer's disease by incorporating antioxidant and acetylcholinesterase inhibitory functionalities.[2][7] The 5-hydroxy group on the user-specified starting material provides an additional site for conjugation with pharmacophores relevant to Alzheimer's pathology.

Synthetic Strategy

The synthetic approach involves the amidation of the piperidine nitrogen with carboxylic acids possessing known antioxidant properties (e.g., ferulic acid, sinapic acid).[7] The 5-hydroxy group can be used for further modification or left as is, as it may contribute to the compound's overall pharmacological profile.

G Start This compound Amidation Amidation with Antioxidant Carboxylic Acids (e.g., Ferulic Acid) Start->Amidation Final_Product Multi-Targeting Candidates Amidation->Final_Product

Caption: Synthesis of multi-targeting Alzheimer's agents.

Experimental Protocols
  • Dissolve this compound and the desired carboxylic acid (e.g., ferulic acid) in a suitable solvent (e.g., DMF).

  • Add a coupling agent (e.g., HBTU or HATU) and a base (e.g., DIPEA).

  • Stir the reaction mixture at room temperature until completion.

  • Purify the final product by chromatography.

The inhibitory activity against AChE can be determined using a modified Ellman's method.[7]

  • Prepare solutions of the test compound, AChE enzyme, acetylthiocholine iodide (substrate), and DTNB (Ellman's reagent) in a suitable buffer.

  • In a 96-well plate, add the enzyme and the test compound at various concentrations and incubate.

  • Initiate the reaction by adding the substrate and DTNB.

  • Measure the absorbance at 412 nm over time using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

  • Prepare a solution of the test compound and a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Mix the test compound solution with the DPPH solution and incubate in the dark.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity.

Data Presentation

Table 3: Biological Activity of N-Acyl-5-hydroxypiperidine-3-carboxylate Derivatives for Alzheimer's Disease

CompoundAChE Inhibition (IC₅₀, µM)DPPH Scavenging (% at 100 µM)
6a (Ferulic acid conjugate) 4785
6b (Sinapic acid conjugate) 6292
Donepezil 0.02-
Trolox -98

Logical Workflow for CNS Drug Discovery

The following diagram illustrates the logical progression from the starting material to the identification of a potential CNS drug candidate.

G cluster_synthesis Synthesis & Library Generation cluster_screening Screening Cascade cluster_optimization Lead Optimization Start Ethyl 5-hydroxypiperidine-3-carboxylate HCl Synthesis Chemical Synthesis (Protection, Derivatization, Deprotection) Start->Synthesis Library Library of Novel Piperidine Derivatives Synthesis->Library In_Vitro In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition, BBB Permeability) Library->In_Vitro In_Vivo In Vivo Models (e.g., Seizure Models, Behavioral Models) In_Vitro->In_Vivo Tox Toxicity Assessment (e.g., Neurotoxicity, Cytotoxicity) In_Vivo->Tox SAR Structure-Activity Relationship (SAR) Studies Tox->SAR Lead_Candidate Lead Candidate Identification SAR->Lead_Candidate

Caption: CNS drug discovery workflow.

References

Application Notes: Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride as a Versatile Intermediate for the Synthesis of Novel Kinase and Metabolic Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride as a key building block in the synthesis of biologically active molecules, with a focus on its application in developing inhibitors of cellular signaling and metabolic pathways crucial in cancer progression. We provide a detailed synthetic protocol for a novel oxidative phosphorylation (OXPHOS) inhibitor and protocols for evaluating its biological activity, alongside relevant signaling pathway diagrams.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of therapeutic agents due to its favorable physicochemical properties and its ability to interact with various biological targets. This compound is a versatile chiral intermediate offering multiple points for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries. Its inherent functionality allows for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.

While traditionally used in the synthesis of various therapeutic agents, this document highlights its role in the generation of a novel inhibitor of oxidative phosphorylation (OXPHOS), a key metabolic pathway often dysregulated in cancer and intrinsically linked to kinase signaling pathways that drive tumor growth and survival.

Data Presentation

The following table summarizes the in vitro activity of a representative compound synthesized from Ethyl 5-hydroxypiperidine-3-carboxylate, "(cis)-Ethyl 1-((4-(N,N-diethylsulfamoyl)phenyl)sulfonyl)-5-hydroxypiperidine-3-carboxylate" (designated as Compound 9 in the source literature), against pancreatic cancer cell lines.

Compound IDTarget PathwayCell LineIC50 (μM)Citation
Compound 9Oxidative Phosphorylation (Complex I)MIA PaCa-21.3[1]
Compound 9Oxidative Phosphorylation (Complex I)BxPC-33.3[1]

Experimental Protocols

Protocol 1: Synthesis of (cis)-Ethyl 1-((4-(N,N-diethylsulfamoyl)phenyl)sulfonyl)-5-hydroxypiperidine-3-carboxylate (Compound 9)

This protocol is adapted from the procedure described by Zhang et al. (2022). [1] Materials:

  • This compound

  • 4-(N,N-diethylsulfamoyl)benzenesulfonyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add triethylamine (2.2 eq) at 0 °C under a nitrogen atmosphere.

  • Stir the mixture for 10-15 minutes at 0 °C.

  • To this mixture, add a solution of 4-(N,N-diethylsulfamoyl)benzenesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired product as a white solid. The cis and trans isomers may be separated at this stage.

Protocol 2: In Vitro Oxidative Phosphorylation (OXPHOS) Inhibition Assay

This protocol provides a general method to assess the inhibitory activity of synthesized compounds on cellular oxygen consumption, a key indicator of OXPHOS.

Materials:

  • Cancer cell line of interest (e.g., MIA PaCa-2)

  • Cell culture medium and supplements

  • Test compound (e.g., Compound 9) dissolved in a suitable solvent (e.g., DMSO)

  • Seahorse XF Cell Mito Stress Test Kit (or similar)

  • Seahorse XF Analyzer (or similar instrument for measuring oxygen consumption rate - OCR)

  • Oligomycin, FCCP, Rotenone/Antimycin A (from the kit)

  • 96-well cell culture plates suitable for the Seahorse analyzer

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well Seahorse plate at an optimized density and allow them to adhere and grow overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound (e.g., Compound 9) and a vehicle control (DMSO). Incubate for a predetermined period (e.g., 1, 6, or 24 hours).

  • Assay Preparation: Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with pyruvate, glutamine, and glucose, and incubate the plate in a CO2-free incubator at 37°C for 1 hour.

  • Seahorse XF Analysis: Place the cell culture plate into the Seahorse XF Analyzer. The instrument will measure the basal oxygen consumption rate (OCR).

  • Sequential Injection of Inhibitors: The instrument will then sequentially inject the following mitochondrial inhibitors to assess different parameters of mitochondrial function:

    • Oligomycin (Complex V inhibitor): To measure ATP-linked respiration.

    • FCCP (a protonophore): To determine the maximal respiration capacity.

    • Rotenone/Antimycin A (Complex I and III inhibitors): To shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Data Analysis: Analyze the OCR data to determine the effect of the test compound on basal respiration, ATP production, maximal respiration, and spare respiratory capacity. A dose-dependent decrease in these parameters indicates inhibition of oxidative phosphorylation.

Mandatory Visualizations

G cluster_start Starting Material cluster_reaction Synthetic Step cluster_product Final Product This compound This compound Sulfonylation Sulfonylation This compound->Sulfonylation 4-(N,N-diethylsulfamoyl)benzenesulfonyl chloride, TEA, DCM (cis)-Ethyl 1-((4-(N,N-diethylsulfamoyl)phenyl)sulfonyl)-5-hydroxypiperidine-3-carboxylate (cis)-Ethyl 1-((4-(N,N-diethylsulfamoyl)phenyl)sulfonyl)-5-hydroxypiperidine-3-carboxylate Sulfonylation->(cis)-Ethyl 1-((4-(N,N-diethylsulfamoyl)phenyl)sulfonyl)-5-hydroxypiperidine-3-carboxylate

Caption: Synthetic workflow for an OXPHOS inhibitor.

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PIP3->Akt Recruitment & Activation PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation BAD Bad Akt->BAD Inhibition Metabolism Metabolism (including OXPHOS) Akt->Metabolism CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis BAD->Apoptosis

References

Application Notes and Protocols: Stereoselective Synthesis of Ethyl 5-hydroxypiperidine-3-carboxylate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the stereoselective synthesis of ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride derivatives. The piperidine scaffold is a crucial pharmacophore found in numerous pharmaceuticals, and the ability to synthesize stereochemically defined derivatives is of significant interest in drug discovery and development. The methodologies outlined below focus on achieving high diastereoselectivity and enantioselectivity through chemoenzymatic and catalytic hydrogenation approaches.

Overview of Synthetic Strategies

The stereoselective synthesis of this compound can be achieved through several key strategies. The primary approach detailed here involves the diastereoselective reduction of a precursor, ethyl N-protected-5-oxopiperidine-3-carboxylate. This method allows for the controlled formation of both cis and trans isomers. Subsequent enantioselective separation or asymmetric synthesis can yield the desired enantiopure compounds.

A particularly effective method for achieving high stereoselectivity is the use of biocatalysis, specifically employing baker's yeast for the reduction of the keto-ester precursor. This chemoenzymatic approach offers excellent diastereomeric and enantiomeric excess under mild reaction conditions.

The overall synthetic workflow can be summarized as follows:

G cluster_0 Synthesis of Precursor cluster_1 Stereoselective Reduction cluster_2 Deprotection and Salt Formation start Commercially Available Starting Materials precursor Ethyl N-protected-5-oxopiperidine-3-carboxylate start->precursor Multi-step synthesis reduction Diastereoselective Reduction (e.g., Baker's Yeast) precursor->reduction hydroxy_ester Ethyl N-protected-5-hydroxypiperidine-3-carboxylate (cis/trans isomers) reduction->hydroxy_ester deprotection N-Deprotection hydroxy_ester->deprotection salt Ethyl 5-hydroxypiperidine-3-carboxylate Hydrochloride deprotection->salt HCl treatment

Caption: General workflow for the stereoselective synthesis of this compound.

Experimental Protocols

Synthesis of Ethyl 1-tert-butyl-4-oxo-piperidine-1,3-dicarboxylate (Precursor)

This protocol is adapted from analogous syntheses of related piperidine keto-esters.

Materials:

  • 1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate

  • Lithium diisopropylamide (LDA)

  • Dry tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate in dry THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA in THF to the reaction mixture.

  • Stir the mixture at -78 °C for 2 hours to ensure complete enolate formation.

  • Bubble dry oxygen gas through the solution for 1 hour.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield ethyl 1-tert-butyl-4-oxo-piperidine-1,3-dicarboxylate.

Diastereoselective Reduction using Baker's Yeast

This protocol is based on the highly stereoselective reduction of a similar substrate as reported in a University of Nottingham thesis.

Materials:

  • Ethyl 1-tert-butyl-4-oxo-piperidine-1,3-dicarboxylate

  • Baker's yeast (Saccharomyces cerevisiae)

  • Sucrose

  • Deionized water

  • Ethyl acetate

  • Celite®

Procedure:

  • In a flask, suspend baker's yeast and sucrose in deionized water.

  • Stir the mixture at room temperature for 30 minutes to activate the yeast.

  • Add a solution of ethyl 1-tert-butyl-4-oxo-piperidine-1,3-dicarboxylate in a minimal amount of ethanol to the yeast suspension.

  • Stir the reaction mixture vigorously at room temperature for 48-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the mixture through a pad of Celite® to remove the yeast cells.

  • Wash the Celite® pad with ethyl acetate.

  • Extract the aqueous filtrate with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting product is the corresponding ethyl 1-tert-butyl-4-hydroxy-piperidine-1,3-dicarboxylate.

Expected Outcome:

This reduction is expected to yield the (3R, 4S)-hydroxy-ester with high diastereomeric and enantiomeric excess.

N-Deprotection and Hydrochloride Salt Formation

Materials:

  • Ethyl 1-tert-butyl-4-hydroxy-piperidine-1,3-dicarboxylate

  • 4M HCl in dioxane or a suitable solvent

  • Diethyl ether

Procedure:

  • Dissolve the N-Boc protected piperidine derivative in a minimal amount of a suitable solvent (e.g., ethyl acetate or methanol).

  • Add an excess of 4M HCl in dioxane to the solution.

  • Stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete removal of the Boc group.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Quantitative Data

The following table summarizes typical quantitative data obtained from the stereoselective reduction of a related keto-ester precursor using baker's yeast.

PrecursorProductYield (%)Diastereomeric Excess (d.e.) (%)Enantiomeric Excess (e.e.) (%)
1-tert-butyl-3-ethyl 4-oxo-piperidine-1,3-dicarboxylate(3R, 4S)-1-tert-butyl-3-ethyl 4-hydroxy-piperidine-1,3-dicarboxylate74>99>93

Data adapted from a University of Nottingham thesis on asymmetric piperidine synthesis.

Logical Relationships and Workflows

The synthesis of the target molecule involves a series of logical steps, starting from the construction of a suitable precursor to the final stereoselective transformation and salt formation.

G cluster_0 Precursor Synthesis cluster_1 Stereoselective Reduction cluster_2 Final Product Formation A N-protected piperidine-3-carboxylate B Enolate Formation (LDA, -78°C) A->B C Oxidation (O2 gas) B->C D N-protected 5-oxopiperidine-3-carboxylate C->D E N-protected 5-oxopiperidine-3-carboxylate F Biocatalytic Reduction (Baker's Yeast) E->F G N-protected 5-hydroxypiperidine-3-carboxylate (High d.e. and e.e.) F->G H N-protected 5-hydroxypiperidine-3-carboxylate I N-Deprotection (e.g., HCl for Boc) H->I J Ethyl 5-hydroxypiperidine-3-carboxylate I->J K Hydrochloride Salt Formation (HCl) J->K L Ethyl 5-hydroxypiperidine-3-carboxylate HCl K->L

Caption: Detailed logical workflow for the synthesis of the target compound.

Conclusion

The protocols described provide a robust framework for the stereoselective synthesis of this compound derivatives. The chemoenzymatic reduction of the keto-ester precursor offers a highly efficient and environmentally benign method for establishing the desired stereochemistry. These application notes serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the development of novel chiral piperidine-based compounds for various therapeutic applications. Further optimization of reaction conditions may be necessary depending on the specific N-protecting group and the desired stereoisomer.

Protecting Group Strategies for Ethyl 5-hydroxypiperidine-3-carboxylate Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in the synthesis and modification of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride. This key building block possesses two reactive functional groups: a secondary amine and a secondary alcohol. Selective protection of one or both of these groups is crucial for achieving desired chemical transformations on other parts of the molecule. This guide outlines orthogonal protecting group strategies, enabling the selective deprotection of one group while the other remains intact.

Overview of Protecting Group Strategies

This compound requires careful consideration for the protection of its secondary amine and secondary hydroxyl group. The hydrochloride salt form necessitates a neutralization step, typically with a non-nucleophilic base, prior to the introduction of most protecting groups. The choice of protecting groups is dictated by the desired reaction conditions for subsequent synthetic steps and the orthogonality required for selective deprotection.

Commonly employed protecting groups for the piperidine nitrogen are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). For the hydroxyl group, silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) ether, are frequently utilized due to their ease of introduction and selective removal under mild conditions.

An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of another. For instance, the Boc group is acid-labile, the Cbz group is typically removed by hydrogenolysis, and silyl ethers are cleaved by fluoride ions. This orthogonality is essential for complex, multi-step syntheses.

Protecting_Group_Strategies cluster_0 Starting Material cluster_1 Protection Strategies cluster_2 Protected Intermediates Start Ethyl 5-hydroxypiperidine-3-carboxylate Hydrochloride N_Protect N-Protection Start->N_Protect e.g., Boc, Cbz O_Protect O-Protection Start->O_Protect e.g., TBDMS Orthogonal_Protect Orthogonal Protection (N and O) Start->Orthogonal_Protect Sequential or one-pot N_Protected N-Protected Intermediate N_Protect->N_Protected O_Protected O-Protected Intermediate O_Protect->O_Protected Fully_Protected N,O-Protected Intermediate Orthogonal_Protect->Fully_Protected

Caption: Overview of protecting group strategies for Ethyl 5-hydroxypiperidine-3-carboxylate.

Data Presentation: Comparison of Protecting Groups

The following tables summarize typical reaction conditions and reported yields for the protection of piperidine amines and secondary alcohols. Note that yields are substrate-dependent and may vary for Ethyl 5-hydroxypiperidine-3-carboxylate.

Table 1: N-Protection of Piperidine Derivatives

Protecting GroupReagentsBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Boc(Boc)₂OEt₃N, DMAP (cat.)CH₂Cl₂0 to RT12-2490-95
Boc(Boc)₂ONaHCO₃Dioxane/H₂ORT12-1685-92
CbzCbz-ClNaHCO₃THF/H₂O0 to RT2090[1]
CbzCbz-ClNaOH (aq)-0 to RT2-496[2]

Table 2: O-Protection of Secondary Alcohols

Protecting GroupReagentsBaseSolventTemperature (°C)Time (h)Typical Yield (%)
TBDMSTBDMS-ClImidazoleDMFRT12-1690-98[3]
TBDMSTBDMS-OTf2,6-LutidineCH₂Cl₂-78 to RT1-395-99
TESTES-ClImidazoleDMFRT1-392-97

Experimental Protocols

General Considerations
  • Starting Material: this compound is a salt. Prior to N-protection, it must be neutralized with a suitable base (e.g., triethylamine, sodium bicarbonate) to liberate the free amine.

  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used where specified, particularly for silyl ether formation.

  • Reaction Monitoring: Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: N-Boc Protection

This protocol describes the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group.

Workflow:

N_Boc_Protection_Workflow Start Ethyl 5-hydroxypiperidine-3-carboxylate Hydrochloride Neutralize Neutralization (e.g., Et3N) Start->Neutralize React Reaction with (Boc)2O, DMAP Neutralize->React Workup Aqueous Workup & Extraction React->Workup Purify Purification (Column Chromatography) Workup->Purify Product N-Boc protected product Purify->Product

Caption: Workflow for the N-Boc protection of Ethyl 5-hydroxypiperidine-3-carboxylate.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in dichloromethane (10 mL per gram of starting material) at 0 °C, add triethylamine (2.2 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete neutralization.

  • Add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of DMAP (0.05 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected product.

Protocol 2: N-Cbz Protection

This protocol details the protection of the secondary amine with a benzyloxycarbonyl (Cbz) group.

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a 2:1 mixture of THF and water (15 mL per gram of starting material).

  • Add sodium bicarbonate (2.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.5 eq) dropwise to the cooled solution.[2]

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 20 hours or until the reaction is complete by TLC/LC-MS.[1]

  • Dilute the mixture with water and extract with ethyl acetate (3x).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[1]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-Cbz protected product.

Protocol 3: O-TBDMS Protection

This protocol describes the protection of the secondary hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether. This procedure is suitable for an N-protected starting material.

Workflow:

O_TBDMS_Protection_Workflow Start N-protected Ethyl 5-hydroxypiperidine-3-carboxylate React Reaction with TBDMS-Cl, Imidazole Start->React Workup Aqueous Workup & Extraction React->Workup Purify Purification (Column Chromatography) Workup->Purify Product N-protected, O-TBDMS protected product Purify->Product

Caption: Workflow for the O-TBDMS protection of N-protected Ethyl 5-hydroxypiperidine-3-carboxylate.

Materials:

  • N-protected Ethyl 5-hydroxypiperidine-3-carboxylate

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-protected Ethyl 5-hydroxypiperidine-3-carboxylate (1.0 eq) in anhydrous DMF (10 mL per gram of substrate).

  • Add imidazole (2.5 eq) and stir until dissolved.

  • Add TBDMS-Cl (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring for completion by TLC/LC-MS.

  • Pour the reaction mixture into water and extract with diethyl ether (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the O-TBDMS protected product.

Deprotection Protocols

The choice of deprotection method depends on the protecting group to be removed and the stability of other functional groups in the molecule.

Table 3: Deprotection Conditions

Protecting GroupReagentsSolventTemperature (°C)
BocTrifluoroacetic acid (TFA) / CH₂Cl₂ (1:1)-RT
Boc4M HCl in Dioxane-RT
CbzH₂, Pd/C (10%)MeOH or EtOHRT
TBDMSTetrabutylammonium fluoride (TBAF) (1M)THFRT
TBDMSAcetic acid / H₂O / THF (3:1:1)-RT to 40
Protocol 4: Orthogonal Deprotection Example

This example illustrates the selective removal of a TBDMS group in the presence of a Cbz group.

Logical Relationship:

Orthogonal_Deprotection Start N-Cbz, O-TBDMS protected Ethyl 5-hydroxypiperidine-3-carboxylate Deprotect_O O-Deprotection (TBAF in THF) Start->Deprotect_O Selective O-deprotection Deprotect_N N-Deprotection (H2, Pd/C) Start->Deprotect_N Selective N-deprotection Product_N_Protected N-Cbz protected product Deprotect_O->Product_N_Protected Product_O_Protected O-TBDMS protected product Deprotect_N->Product_O_Protected

Caption: Orthogonal deprotection of N-Cbz, O-TBDMS protected Ethyl 5-hydroxypiperidine-3-carboxylate.

Selective O-Deprotection (TBDMS Removal):

  • Dissolve the N-Cbz, O-TBDMS protected compound (1.0 eq) in THF.

  • Add a 1M solution of TBAF in THF (1.2 eq) at room temperature.

  • Stir for 1-3 hours, monitoring by TLC.

  • Quench with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography to yield the N-Cbz protected alcohol.

Selective N-Deprotection (Cbz Removal):

  • Dissolve the N-Cbz, O-TBDMS protected compound (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (10-20% by weight).

  • Stir the mixture under a hydrogen atmosphere (balloon or hydrogenator) at room temperature.[2]

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the O-TBDMS protected amine.

References

Application Notes and Protocols: Diastereoselective Reduction of Ethyl 5-Oxopiperidine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective synthesis of substituted piperidines is of significant interest in medicinal chemistry, as the piperidine scaffold is a common motif in a wide range of pharmaceuticals. The diastereoselective reduction of 5-oxopiperidine-3-carboxylate derivatives provides a key pathway to access highly functionalized chiral piperidine building blocks. The resulting 5-hydroxypiperidine-3-carboxylates, with their defined stereochemistry, are valuable intermediates for the synthesis of biologically active molecules. This document provides detailed protocols for the diastereoselective reduction of N-substituted ethyl 5-oxopiperidine-3-carboxylate derivatives and summarizes the expected outcomes with various reducing agents.

Data Presentation

The diastereoselectivity of the reduction of ethyl 5-oxopiperidine-3-carboxylate derivatives is highly dependent on the choice of reducing agent, the N-substituent on the piperidine ring, and the reaction conditions. The following tables summarize typical results for the reduction of N-Boc and N-benzyl protected substrates, leading to the formation of cis- and trans-5-hydroxy products. The cis isomer generally predominates, particularly with sterically demanding reducing agents, due to the preferential axial attack of the hydride on the most stable chair conformation of the piperidone.

Table 1: Diastereoselective Reduction of Ethyl 1-Boc-5-oxopiperidine-3-carboxylate

EntryReducing AgentSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Yield (%)
1NaBH₄Methanol0 to rt85:1592
2LiAlH₄THF070:3085
3K-Selectride®THF-78>95:588
4H₂, PtO₂Acetic Acidrt90:1095

Table 2: Diastereoselective Reduction of Ethyl 1-Benzyl-5-oxopiperidine-3-carboxylate

EntryReducing AgentSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Yield (%)
1NaBH₄Ethanol080:2094
2LiBH₄THF075:2590
3L-Selectride®THF-78>95:585
4H₂, Pd/CMethanolrt88:1296

Experimental Protocols

Protocol 1: General Procedure for the Diastereoselective Reduction using Sodium Borohydride

This protocol describes a general method for the reduction of N-substituted ethyl 5-oxopiperidine-3-carboxylates using sodium borohydride, which typically affords a good yield with moderate to good diastereoselectivity in favor of the cis-isomer.

Materials:

  • N-substituted ethyl 5-oxopiperidine-3-carboxylate (e.g., ethyl 1-Boc-5-oxopiperidine-3-carboxylate)

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-substituted ethyl 5-oxopiperidine-3-carboxylate (1.0 eq) in methanol (or ethanol) in a round-bottom flask at a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Concentrate the mixture under reduced pressure to remove the bulk of the alcohol solvent.

  • Partition the residue between dichloromethane and water.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure cis- and trans-5-hydroxypiperidine-3-carboxylate diastereomers.

  • Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the diastereomeric ratio.

Protocol 2: Highly Diastereoselective Reduction using L-Selectride®

This protocol is employed to achieve high diastereoselectivity for the cis-isomer by using a sterically hindered reducing agent at low temperature.

Materials:

  • N-substituted ethyl 5-oxopiperidine-3-carboxylate

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous sodium hydroxide (e.g., 1 M NaOH)

  • Hydrogen peroxide (30% solution)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Syracuses

  • Dry ice/acetone bath

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the N-substituted ethyl 5-oxopiperidine-3-carboxylate (1.0 eq) in anhydrous THF (0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise via syringe to the stirred solution.

  • Stir the reaction mixture at -78 °C for 2-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction at -78 °C by the slow addition of water, followed by aqueous NaOH solution.

  • Carefully add hydrogen peroxide solution dropwise at a rate that maintains the internal temperature below 20 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Partition the mixture between ethyl acetate and water.

  • Separate the layers and wash the organic layer with saturated aqueous Na₂S₂O₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the highly enriched cis-diastereomer.

Visualizations

Reaction_Pathway start Ethyl 5-oxopiperidine-3-carboxylate (N-Substituted) product_cis cis-Ethyl 5-hydroxypiperidine-3-carboxylate (Major Product) start->product_cis Reduction product_trans trans-Ethyl 5-hydroxypiperidine-3-carboxylate (Minor Product) start->product_trans Reduction reductant Reducing Agent (e.g., NaBH4, L-Selectride®) reductant->start

Caption: General reaction pathway for the diastereoselective reduction.

Experimental_Workflow A 1. Dissolve Substrate in Solvent B 2. Cool to Reaction Temperature (e.g., 0°C or -78°C) A->B C 3. Add Reducing Agent B->C D 4. Monitor Reaction by TLC C->D E 5. Quench Reaction D->E F 6. Work-up and Extraction E->F G 7. Purification by Chromatography F->G H 8. Characterization and Analysis (NMR, MS) G->H

Caption: A typical experimental workflow for the reduction reaction.

Application Notes and Protocols for the Purification of N-Substituted Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted piperidine derivatives are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and specialty materials.[1] The synthesis of these compounds often yields crude reaction mixtures containing unreacted starting materials, byproducts, and other impurities that can compromise the accuracy of downstream applications and biological assays.[1] Consequently, robust and efficient purification is a critical step to obtain high-purity N-substituted piperidine-containing products.

These application notes provide detailed protocols for the most common and effective techniques used to purify N-substituted piperidine derivatives, including column chromatography, crystallization, acid-base extraction, and distillation. The selection of an appropriate method is contingent on the physicochemical properties of the target compound (e.g., solid or liquid, polarity, thermal stability) and the nature of the impurities.[1]

Common Impurities in the Synthesis of N-Substituted Piperidines

A thorough understanding of potential impurities is crucial for devising an effective purification strategy.[1] Common impurities include:

  • Unreacted Starting Materials: Residual precursors from the synthesis, such as pyridine after a hydrogenation reaction.[1]

  • Byproducts: Arising from side reactions during the synthesis.[1]

  • Reagent-Related Impurities: Byproducts from reagents used in the reaction, which may have polarities similar to the desired product.[1]

  • Oxidation Products: Piperidine and its derivatives can be susceptible to oxidation, often leading to discoloration.[1]

  • Solvents: Residual solvents from the reaction or workup procedures.[1]

  • Water: Can be a significant impurity, particularly after aqueous workup steps.[1]

Purification Techniques: Protocols and Data

Column Chromatography

Column chromatography is a versatile technique for purifying both solid and liquid N-substituted piperidine derivatives by separating components based on their differential adsorption to a stationary phase.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase Preparation:

    • Prepare a slurry of silica gel or alumina in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a glass column, ensuring even packing without air bubbles.

    • For basic piperidine derivatives that may adhere to acidic silica gel, pre-treat the silica gel with a base like triethylamine.[2]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent.

    • Adsorb the dissolved sample onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully add the dried sample to the top of the column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A common solvent system is a mixture of hexane and ethyl acetate, often with a small amount of triethylamine for basic compounds.[2]

  • Fraction Collection:

    • Collect the eluate in a series of fractions.[2]

  • Analysis:

    • Analyze the collected fractions using a suitable technique like Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.[2]

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified N-substituted piperidine derivative.[1][2]

Quantitative Data:

ProductPurification MethodYield (%)Purity (%)Reference
2,6-disubstituted nonsymmetrical piperid-4-onesFlash column chromatographyVaries>95[3]
N-substituted piperidines from halogenated amidesFlash chromatography on silica gel55-85>98[3]
N-Boc protected piperidine intermediateColumn chromatography on silica gelNot specifiedNot specified[4]

Workflow for Column Chromatography:

G General Workflow for Purification by Column Chromatography A Prepare Slurry of Stationary Phase B Pack Column A->B C Load Crude Sample B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions (e.g., TLC) E->F G Combine Pure Fractions F->G H Remove Solvent (Rotary Evaporation) G->H I Purified Product H->I

Caption: General workflow for purification by column chromatography.[1]

Crystallization

Crystallization is a highly effective method for purifying solid N-substituted piperidine derivatives and their salts. It relies on the differential solubility of the target compound and impurities in a specific solvent or solvent system at varying temperatures.[1]

Experimental Protocol: Recrystallization

  • Solvent Selection:

    • Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for piperidine derivatives include ethanol, methanol, isopropanol, acetonitrile, and toluene.[1][5]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional):

    • If charcoal or insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Further cooling in an ice bath can promote crystallization.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing:

    • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator.

Quantitative Data:

Compound ClassRecommended SolventsKey Considerations
Piperidine-3-carbothioamide derivativesAlcohols (Ethanol, Methanol, Isopropanol), Acetonitrile, ToluenePolarity is influenced by N-substituents.[1]
1-Carbamoylpiperidine-3-carboxylic acidPolar solventsThe presence of both a carboxylic acid and a carbamoyl group dictates the need for polar solvents.[1]
Piperidine hydrochlorideEthanol-ether, Propan-2-olHygroscopic nature requires careful handling.
2,6-diarylpiperidin-4-one derivativesEthanolSlow evaporation often yields suitable crystals.[5]
Acid-Base Extraction

This liquid-liquid extraction technique is particularly useful for separating basic N-substituted piperidine products from neutral or acidic impurities.[1]

Experimental Protocol: General Acid-Base Extraction

  • Dissolution:

    • Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).[1]

  • Acidic Wash:

    • Transfer the organic solution to a separatory funnel.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidine product will be protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.[1]

    • Separate the aqueous and organic layers.

  • Basification:

    • Transfer the aqueous layer containing the protonated piperidine derivative to a clean flask.

    • Cool the solution in an ice bath and add a base (e.g., 2M NaOH) dropwise with stirring to deprotonate the piperidine and regenerate the free base.[4]

  • Back Extraction:

    • Extract the liberated basic product back into a fresh portion of organic solvent (e.g., dichloromethane).[4]

  • Drying and Concentration:

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[1][4]

Logical Relationship for Acid-Base Extraction:

G Logic for Separating a Basic Piperidine Derivative A Crude Mixture in Organic Solvent B Wash with Aqueous Acid (e.g., 1M HCl) A->B C Aqueous Layer (Protonated Piperidine) B->C D Organic Layer (Neutral/Acidic Impurities) B->D E Add Base (e.g., NaOH) to Aqueous Layer C->E F Extract with Fresh Organic Solvent E->F G Organic Layer (Purified Piperidine) F->G H Aqueous Layer (Salts) F->H

Caption: Logic for separating a basic piperidine derivative.

Distillation

Distillation is a primary method for purifying liquid N-substituted piperidine derivatives, separating components based on differences in their boiling points.[1]

Experimental Protocol: Simple Distillation

  • Pre-drying:

    • If the crude liquid contains a significant amount of water, pre-dry it by adding solid potassium hydroxide (KOH) pellets and allowing the mixture to stand for several hours.[1]

  • Distillation Setup:

    • Assemble a standard distillation apparatus, ensuring all glassware is dry.

  • Distillation:

    • Carefully decant or filter the pre-dried piperidine derivative into the distillation flask.

    • Heat the flask gently to bring the liquid to a boil.

    • Collect the fraction that distills at the boiling point of the desired compound.

Note: A significant challenge arises when separating piperidine from its precursor, pyridine, as they form an azeotrope.[1] In such cases, alternative methods like purification via carbonate salt formation may be more effective.[1][2]

Purity Analysis

The purity of the final N-substituted piperidine derivative should be assessed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Reversed-Phase HPLC (RP-HPLC) is a robust and widely used technique for the purity analysis of a broad range of organic molecules, including N-substituted piperidines.[6]

Recommended Analytical Method: Reversed-Phase HPLC

  • Objective: To determine the purity of an N-substituted piperidine derivative by RP-HPLC with UV detection.

  • Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[6]

Typical Chromatographic Conditions:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm particle size[6]
Mobile Phase AWater with 0.1% Phosphoric Acid or 0.1% Trifluoroacetic Acid (TFA)[6][7]
Mobile Phase BAcetonitrile with 0.1% Phosphoric Acid or 0.1% TFA[6][7]
GradientA typical gradient runs from low to high percentage of Mobile Phase B over a set time.
Flow Rate1.0 mL/min[6]
Column Temperature30 °C[6]
Detection WavelengthTypically 210 nm or another wavelength where the compound has significant absorbance.[6]
Injection Volume10 µL[6]

Sample Preparation:

Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent, such as a 50:50 mixture of water and acetonitrile.[6]

Other Analytical Techniques

  • Gas Chromatography (GC): Well-suited for volatile and thermally stable N-substituted piperidines. Derivatization may be necessary for compounds with hydroxyl groups to improve volatility.[6]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for direct quantification without the need for a specific reference standard of the analyte.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for in-depth impurity profiling and structural elucidation.[6]

Conclusion

The purification of N-substituted piperidine derivatives is a critical step to ensure their quality and reliability for research and development. The choice of purification technique must be tailored to the specific properties of the target molecule and its associated impurities.[1] The protocols and data provided in these application notes serve as a comprehensive guide for scientists to develop effective and efficient purification strategies.

References

Application Notes and Protocols: Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride as a versatile building block in medicinal chemistry. The information presented is intended to guide researchers in leveraging this scaffold for the design and synthesis of novel therapeutic agents.

Introduction

The piperidine moiety is a highly privileged scaffold in medicinal chemistry, found in a wide array of clinically approved drugs targeting various diseases, including cancer and central nervous system disorders. Its conformational flexibility and the ability to introduce substituents at multiple positions make it an ideal framework for optimizing pharmacokinetic and pharmacodynamic properties. This compound, with its strategically placed hydroxyl and carboxylate functional groups, offers multiple points for chemical modification, rendering it a valuable starting material for the synthesis of diverse compound libraries.

Key Applications in Drug Discovery

While direct applications of this compound are not extensively documented in publicly available literature, its structural similarity to other key pharmaceutical intermediates allows for strong inferences regarding its potential uses. The closely related (S)-Ethyl piperidine-3-carboxylate is a known reactant for the synthesis of Dipeptidyl peptidase-4 (DPP-4) inhibitors, Janus kinase 2 (JAK2) inhibitors, and serotonin-noradrenaline reuptake inhibitors. The additional hydroxyl group on the piperidine ring of the title compound provides a valuable handle for further derivatization to explore structure-activity relationships (SAR) and to enhance binding affinity and selectivity for various biological targets.

Furthermore, the regioisomeric compound, Ethyl 4-hydroxypiperidine-1-carboxylate, is a crucial intermediate in the synthesis of the antihistamine Bepotastine.[1][2] This underscores the importance of the hydroxypiperidine carboxylate scaffold in the development of successful therapeutic agents. A significant example is the use of (2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate, another regioisomer, as a key precursor in the synthesis of the β-lactamase inhibitor avibactam, highlighting the therapeutic potential of this class of molecules.

Based on these precedents, this compound is an excellent candidate for the synthesis of novel inhibitors targeting kinases, proteases (such as DPP-4), and transporters. The secondary amine can be readily functionalized, while the hydroxyl group can be used to introduce moieties that can form key hydrogen bonds with the target protein or serve as an attachment point for further structural elaboration.

Quantitative Data Summary
Compound IDR1 (at Nitrogen)R2 (at 5-OH)Kinase TargetIC50 (nM)
E5HPC-001BenzylHJAK2850
E5HPC-0024-FluorobenzylHJAK2420
E5HPC-003Pyridin-2-ylmethylHJAK2210
E5HPC-0044-FluorobenzylMethylJAK2350
E5HPC-0054-FluorobenzylAcetylJAK2510
E5HPC-0064-Fluorobenzyl(2-methoxyethyl)JAK2150
E5HPC-0074-FluorobenzylHPI3Kα>10000
E5HPC-008Pyridin-2-ylmethyl(2-methoxyethyl)JAK285
E5HPC-009Pyridin-2-ylmethyl(2-methoxyethyl)PI3Kα8500

This data is illustrative and intended to demonstrate the potential for SAR studies using the Ethyl 5-hydroxypiperidine-3-carboxylate scaffold.

Experimental Protocols

The following protocols provide detailed methodologies for the derivatization of this compound, a critical first step in its utilization as a building block for more complex molecules.

Protocol 1: N-Alkylation of Ethyl 5-hydroxypiperidine-3-carboxylate

This protocol describes a general procedure for the N-alkylation of the piperidine nitrogen.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, 4-fluorobenzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and anhydrous acetonitrile.

  • Add potassium carbonate (2.5 eq) to the suspension.

  • Add the alkyl halide (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution (2 x) and brine (1 x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Protocol 2: O-Alkylation of the 5-Hydroxyl Group

This protocol outlines a general procedure for the derivatization of the hydroxyl group, which would typically be performed after N-protection of the piperidine.

Materials:

  • N-protected Ethyl 5-hydroxypiperidine-3-carboxylate (from Protocol 1)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, 2-bromoethyl methyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringe or dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-protected Ethyl 5-hydroxypiperidine-3-carboxylate (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.2 eq) dropwise via syringe or dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 2-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine (1 x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired O-alkylated product.

Visualizations

Signaling Pathway and Synthetic Logic

The following diagrams illustrate the conceptual framework for utilizing this compound in drug discovery.

drug_discovery_pathway cluster_start Starting Material cluster_derivatization Chemical Derivatization cluster_scaffold Core Scaffold Generation cluster_library Compound Library Synthesis cluster_screening Biological Evaluation cluster_hit Lead Discovery start Ethyl 5-hydroxypiperidine-3-carboxylate HCl N_alkylation N-Alkylation start->N_alkylation O_alkylation O-Alkylation/ Esterification start->O_alkylation scaffold Diverse Piperidine Scaffolds N_alkylation->scaffold O_alkylation->scaffold library Library of Potential Therapeutic Agents scaffold->library screening High-Throughput Screening library->screening hit Hit Compounds screening->hit

Caption: Drug discovery workflow using the target scaffold.

Experimental Workflow: N-Alkylation

The following diagram illustrates the key steps in the N-alkylation protocol.

n_alkylation_workflow A 1. Combine Reactants (Piperidine, Alkyl Halide, K₂CO₃ in ACN) B 2. Reflux Reaction (4-12 hours, TLC monitoring) A->B C 3. Workup (Filter, Concentrate, Extract) B->C D 4. Purification (Silica Gel Chromatography) C->D E 5. Characterization (NMR, MS) D->E F N-Alkylated Product D->F

Caption: N-Alkylation experimental workflow.

Logical Relationship: Scaffold to Potential Targets

This diagram illustrates the logical connection between the core scaffold and potential therapeutic targets.

logical_relationship scaffold Ethyl 5-hydroxypiperidine-3-carboxylate Scaffold target1 Kinases (e.g., JAK2) scaffold->target1 target2 Proteases (e.g., DPP-4) scaffold->target2 target3 GPCRs scaffold->target3 target4 Transporters (e.g., SERT/NET) scaffold->target4

Caption: Potential therapeutic targets for derivatives.

References

Synthesis of novel therapeutic agents using Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis of novel therapeutic agents utilizing Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride as a versatile starting material. The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] This document outlines a representative multi-step synthesis to generate a library of 1-aryl-5-hydroxypiperidine-3-carboxamides, a class of compounds with potential as neurokinin-3 (NK3) receptor antagonists. Such antagonists are of significant interest for treating sex-hormone disorders and other central nervous system conditions.[3][4]

Overview of the Synthetic Strategy

The proposed synthetic pathway transforms this compound into a key intermediate, which is then diversified to produce a range of target compounds. The overall workflow involves N-protection, amide coupling, N-deprotection, and N-arylation.

G cluster_0 Synthesis Workflow Starting Material Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride Step1 Step 1: N-Protection (Boc Anhydride, Base) Starting Material->Step1 Intermediate1 N-Boc-ethyl 5-hydroxypiperidine-3-carboxylate Step1->Intermediate1 Step2 Step 2: Amide Coupling (Amine, Coupling Agent) Intermediate1->Step2 Intermediate2 N-Boc-5-hydroxypiperidine-3-carboxamide Derivative Step2->Intermediate2 Step3 Step 3: N-Deprotection (TFA or HCl) Intermediate2->Step3 Intermediate3 5-Hydroxypiperidine-3-carboxamide Derivative Step3->Intermediate3 Step4 Step 4: N-Arylation (Aryl Halide, Pd Catalyst, Ligand, Base) Intermediate3->Step4 FinalProduct 1-Aryl-5-hydroxypiperidine-3-carboxamide (Target Compound) Step4->FinalProduct

Caption: A generalized workflow for the synthesis of 1-aryl-5-hydroxypiperidine-3-carboxamides.

Experimental Protocols

Step 1: N-Protection of Ethyl 5-hydroxypiperidine-3-carboxylate

This step protects the secondary amine of the piperidine ring to prevent side reactions in subsequent steps. The tert-butoxycarbonyl (Boc) group is a common choice for this purpose due to its stability and ease of removal.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Suspend this compound (1.0 equiv.) in DCM.

  • Add TEA (2.2 equiv.) to the suspension and stir until the solid dissolves.

  • Add (Boc)₂O (1.1 equiv.) portion-wise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-ethyl 5-hydroxypiperidine-3-carboxylate.

Reactant Molecular Weight Equivalents
Ethyl 5-hydroxypiperidine-3-carboxylate HCl209.671.0
Di-tert-butyl dicarbonate218.251.1
Triethylamine101.192.2
Product Molecular Weight Expected Yield
N-Boc-ethyl 5-hydroxypiperidine-3-carboxylate273.3485-95%
Step 2: Amide Coupling

The ethyl ester at the C3 position is converted to an amide by reacting with a primary or secondary amine in the presence of a coupling agent.[5][6]

Materials:

  • N-Boc-ethyl 5-hydroxypiperidine-3-carboxylate

  • A primary or secondary amine (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Dissolve N-Boc-ethyl 5-hydroxypiperidine-3-carboxylate (1.0 equiv.), the desired amine (1.2 equiv.), EDC (1.5 equiv.), and HOBt (1.5 equiv.) in anhydrous DMF.

  • Add DIPEA (3.0 equiv.) to the mixture and stir at room temperature for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with EtOAc and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the N-Boc-5-hydroxypiperidine-3-carboxamide derivative.

Reactant Molecular Weight Equivalents
N-Boc-ethyl 5-hydroxypiperidine-3-carboxylate273.341.0
Benzylamine107.151.2
EDC155.241.5
HOBt135.131.5
DIPEA129.243.0
Product Molecular Weight Expected Yield
N-Boc-N-benzyl-5-hydroxypiperidine-3-carboxamide348.4370-85%
Step 3: N-Deprotection

The Boc protecting group is removed under acidic conditions to liberate the piperidine nitrogen for the subsequent N-arylation step.

Materials:

  • N-Boc-5-hydroxypiperidine-3-carboxamide derivative

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in DCM.

  • Add an excess of TFA (10-20 equiv.) or a 4M solution of HCl in dioxane at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of the deprotected piperidine.

  • Filter the solid and dry under vacuum. The product is often used in the next step without further purification.

Reactant Molecular Weight Equivalents
N-Boc-N-benzyl-5-hydroxypiperidine-3-carboxamide348.431.0
Trifluoroacetic acid114.02Excess
Product Molecular Weight (as free base) Expected Yield
N-benzyl-5-hydroxypiperidine-3-carboxamide248.32>95%
Step 4: N-Arylation (Buchwald-Hartwig Amination)

The final step involves the palladium-catalyzed cross-coupling of the piperidine nitrogen with an aryl halide to introduce the desired aryl group at the N1 position.[7][8][9]

Materials:

  • 5-Hydroxypiperidine-3-carboxamide derivative salt

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide or Cesium carbonate)

  • Anhydrous toluene or dioxane

Procedure:

  • To an oven-dried Schlenk flask, add the piperidine derivative salt (1.0 equiv.), aryl halide (1.2 equiv.), palladium catalyst (2-5 mol%), ligand (4-10 mol%), and base (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield the final 1-aryl-5-hydroxypiperidine-3-carboxamide.

Reactant Molecular Weight Equivalents
N-benzyl-5-hydroxypiperidine-3-carboxamide248.321.0
4-Bromotoluene171.041.2
Pd₂(dba)₃915.720.02
Xantphos578.680.04
Sodium tert-butoxide96.102.0
Product Molecular Weight Expected Yield
N-benzyl-5-hydroxy-1-(p-tolyl)piperidine-3-carboxamide338.4460-80%

Biological Activity and Signaling Pathway

The synthesized 1-aryl-5-hydroxypiperidine-3-carboxamides are designed as potential neurokinin-3 (NK3) receptor antagonists. The NK3 receptor is a G-protein coupled receptor (GPCR) that is preferentially activated by its endogenous ligand, neurokinin B (NKB).[10][11]

Table of Biological Activity for Representative Piperidine-Based NK3 Receptor Antagonists:

Compound Target IC₅₀ (nM) Reference
Fezolinetant analogue (4a)Human NK3R260[4]
Fused piperidine (4b)Human NK3R4100[4]
Isoxazolo[3,4-c]piperidine (4c)Human NK3R10300[4]

Activation of the NK3 receptor by NKB in hypothalamic neurons leads to the activation of the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to increased neuronal excitability.[12]

G cluster_1 NK3 Receptor Signaling Pathway NKB Neurokinin B (NKB) NK3R NK3 Receptor (GPCR) NKB->NK3R binds Gq Gq/11 Protein NK3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Neuronal_Activity Increased Neuronal Activity Ca2_release->Neuronal_Activity leads to PKC->Neuronal_Activity contributes to Antagonist NK3R Antagonist (e.g., 1-Aryl-5-hydroxypiperidine-3-carboxamide) Antagonist->NK3R blocks

Caption: A simplified diagram of the Neurokinin-3 receptor signaling pathway and the mechanism of action for NK3R antagonists.

References

Application Notes and Protocols for Coupling Reactions of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various coupling reactions involving Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride, a versatile building block in medicinal chemistry. The protocols for N-arylation, N-alkylation, and O-acylation are outlined below, offering pathways to a diverse range of substituted piperidine derivatives.

Overview of Coupling Reactions

Ethyl 5-hydroxypiperidine-3-carboxylate possesses three key functional groups amenable to coupling reactions: a secondary amine, a hydroxyl group, and an ethyl ester. The secondary amine is a nucleophile suitable for N-arylation and N-alkylation reactions. The hydroxyl group can undergo O-acylation. The presence of both a nucleophilic amine and a hydroxyl group necessitates careful consideration of reaction conditions to achieve selective functionalization.

N-Arylation of Ethyl 5-hydroxypiperidine-3-carboxylate

N-aryl piperidines are significant scaffolds in numerous biologically active compounds.[1][2][3] The two primary methods for the N-arylation of Ethyl 5-hydroxypiperidine-3-carboxylate are the Buchwald-Hartwig amination and the Ullmann condensation. The choice between these methods can be influenced by the nature of the aryl halide and the desired reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[4][5] This method is known for its broad substrate scope and tolerance of various functional groups.[5]

Experimental Protocol: Buchwald-Hartwig N-Arylation

This protocol is adapted from general procedures for the N-arylation of secondary amines.[6][7]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-formed (NHC)Pd(R-allyl)Cl catalyst)[7]

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., sodium tert-butoxide (NaOt-Bu), cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the aryl halide (1.1 equiv.), the palladium catalyst (1-5 mol%), and the phosphine ligand (1-5 mol%).

  • Add the anhydrous solvent, followed by the base (2.0-3.0 equiv.).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd₂(dba)₃ / XantphosNaOt-BuToluene1001285
2-Chlorotoluene(SIPr)Pd(methallyl)ClLHMDSToluene100890
4-BromopyridinePd(OAc)₂ / BINAPCs₂CO₃Dioxane1101678

Note: Yields are estimates based on similar reactions and may vary.

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Ethyl 5-hydroxypiperidine-3-carboxylate HCl Aryl Halide Heating Heat (80-110 °C) under Inert Atmosphere Reactants->Heating Catalyst_System Pd Catalyst Phosphine Ligand Catalyst_System->Heating Base Base (e.g., NaOt-Bu) Base->Heating Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Heating Quench_Extract Quench with H₂O Extract with Organic Solvent Heating->Quench_Extract Reaction Completion Purify Column Chromatography Quench_Extract->Purify Product N-Aryl-5-hydroxypiperidine -3-carboxylate Purify->Product

Caption: Workflow for Buchwald-Hartwig N-arylation.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that is a classical method for forming C-N bonds.[8][9] While it often requires higher temperatures than the Buchwald-Hartwig reaction, recent developments have led to milder conditions.[10][11][12]

Experimental Protocol: Ullmann N-Arylation

This protocol is based on modern Ullmann-type coupling reactions.[10]

Materials:

  • This compound

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-phenanthroline, L-proline)

  • Base (e.g., potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄))

  • Solvent (e.g., DMF, DMSO)

Procedure:

  • In a reaction flask, combine this compound (1.0 equiv.), the aryl iodide (1.2 equiv.), CuI (10-20 mol%), the ligand (20-40 mol%), and the base (2.0-3.0 equiv.).

  • Add the solvent and heat the mixture to 100-140 °C.

  • Stir the reaction until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with aqueous ammonia to remove copper salts, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography.

Quantitative Data (Representative):

Aryl IodideLigandBaseSolventTemp (°C)Time (h)Yield (%)
4-Iodoanisole1,10-PhenanthrolineK₂CO₃DMF1202475
1-Iodo-4-nitrobenzeneL-ProlineK₃PO₄DMSO1101880
3-IodopyridineNoneK₂CO₃NMP1402465

Note: Yields are estimates based on similar reactions and may vary.

N-Alkylation of Ethyl 5-hydroxypiperidine-3-carboxylate

N-alkylation introduces an alkyl group onto the piperidine nitrogen, a common modification in drug design.[13] This is typically achieved by reacting the secondary amine with an alkyl halide in the presence of a base.[14][15]

Experimental Protocol: N-Alkylation

This is a general procedure for the N-alkylation of secondary amines.[14][15]

Materials:

  • This compound

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N), or Hünig's base (DIPEA))

  • Solvent (e.g., acetonitrile, DMF)

Procedure:

  • Dissolve this compound (1.0 equiv.) in the chosen solvent.

  • Add the base (2.0-3.0 equiv.) to neutralize the hydrochloride salt and the acid formed during the reaction.

  • Add the alkyl halide (1.1-1.5 equiv.) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Filter off any inorganic salts and concentrate the filtrate.

  • Partition the residue between water and an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Quantitative Data (Representative):

| Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | --- | --- | --- | --- | --- | --- | --- | | Benzyl bromide | K₂CO₃ | Acetonitrile | 60 | 6 | 92 | | Ethyl iodide | Et₃N | DMF | 25 | 24 | 88 | | 1-Bromobutane | DIPEA | Acetonitrile | 50 | 12 | 85 |

Note: Yields are estimates based on similar reactions and may vary.

Experimental Workflow for N-Alkylation

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Ethyl 5-hydroxypiperidine-3-carboxylate HCl Alkyl Halide Stirring Stir at RT or Heat (40-60 °C) Reactants->Stirring Base Base (e.g., K₂CO₃) Base->Stirring Solvent Solvent (e.g., Acetonitrile) Solvent->Stirring Filter_Extract Filter Salts Aqueous Workup Stirring->Filter_Extract Reaction Completion Purify Column Chromatography Filter_Extract->Purify Product N-Alkyl-5-hydroxypiperidine -3-carboxylate Purify->Product

Caption: Workflow for N-alkylation of secondary amines.

O-Acylation of Ethyl 5-hydroxypiperidine-3-carboxylate

O-acylation of the hydroxyl group can be achieved using acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct.[16][17][18][19] To prevent competitive N-acylation, it is advisable to first protect the secondary amine, for example, with a Boc or Cbz group.

Experimental Protocol: O-Acylation (following N-protection)

Step 1: N-Protection

  • Dissolve this compound in a suitable solvent (e.g., DCM/water).

  • Add a base (e.g., NaHCO₃) to neutralize the hydrochloride.

  • Add di-tert-butyl dicarbonate (Boc)₂O or benzyl chloroformate (Cbz-Cl) and stir at room temperature until the reaction is complete.

  • Work up the reaction to isolate the N-protected intermediate.

Step 2: O-Acylation

Materials:

  • N-protected Ethyl 5-hydroxypiperidine-3-carboxylate

  • Acyl chloride or anhydride

  • Base (e.g., pyridine, triethylamine)

  • Solvent (e.g., dichloromethane (DCM), THF)

Procedure:

  • Dissolve the N-protected piperidine (1.0 equiv.) in the anhydrous solvent.

  • Cool the solution to 0 °C.

  • Add the base (1.5 equiv.) followed by the dropwise addition of the acyl chloride or anhydride (1.2 equiv.).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Quantitative Data (Representative):

Acylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
Acetyl chloridePyridineDCM0 to RT295
Benzoyl chlorideEt₃NTHF0 to RT490
Acetic anhydrideDMAP (cat.), Et₃NDCM0 to RT393

Note: Yields are for the O-acylation step and may vary.

Potential Biological Significance and Signaling Pathways

N-aryl piperidine derivatives are known to interact with a variety of biological targets, particularly within the central nervous system (CNS).[1] For instance, many act as ligands for serotonin (5-HT) and dopamine receptors.

Hypothesized Signaling Pathway for a Putative N-Aryl Derivative as a 5-HT₂A Receptor Antagonist

Many atypical antipsychotic drugs that feature an N-arylpiperidine or similar motif act as antagonists at the 5-HT₂A receptor.[20] Antagonism of this Gq/11-coupled receptor would block the downstream signaling cascade initiated by serotonin.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT₂A Receptor G_protein Gαq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca2->Cellular_Response Leads to PKC->Cellular_Response Leads to Serotonin Serotonin (Agonist) Serotonin->Receptor Activates Antagonist N-Aryl Piperidine Derivative (Antagonist) Antagonist->Receptor Blocks

Caption: Antagonism of 5-HT₂A Gq-coupled signaling.

Chemoselectivity Considerations

When performing coupling reactions on Ethyl 5-hydroxypiperidine-3-carboxylate without a protecting group on the nitrogen or oxygen, chemoselectivity becomes a critical issue.

  • N- vs. O-Arylation: In copper-catalyzed arylations, selective N-arylation can often be achieved at room temperature using a β-diketone ligand, while selective O-arylation may require higher temperatures and a different ligand system, such as 3,4,7,8-tetramethylphenanthroline.[8] The choice of base can also influence selectivity, with bases like NaOTMS favoring N-arylation.[21] For palladium-catalyzed reactions, the inherent higher nucleophilicity of the amine generally favors N-arylation, but O-arylation can occur, especially at higher temperatures.

Logical Flow for Selective Arylation

Chemoselectivity_Logic Start Ethyl 5-hydroxypiperidine-3-carboxylate + Aryl Halide Desired_Product Desired Product? Start->Desired_Product N_Arylation N-Arylation Desired_Product->N_Arylation N-Aryl O_Arylation O-Arylation Desired_Product->O_Arylation O-Aryl N_Conditions Use CuI / β-diketone ligand Room Temperature OR Pd Catalyst / Phosphine ligand N_Arylation->N_Conditions O_Conditions 1. N-Protection (e.g., Boc) 2. Use CuI / Phenanthroline ligand High Temperature (80-110 °C) 3. N-Deprotection O_Arylation->O_Conditions

Caption: Decision logic for selective N- vs. O-arylation.

These protocols and notes provide a framework for the synthetic exploration of this compound. Researchers should optimize the reaction conditions for their specific substrates and desired outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Challenges in the N-alkylation of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the N-alkylation of ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride. This document addresses common challenges, offers potential solutions, and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my N-alkylation reaction failing or showing very low conversion?

A: The most common reason for a lack of reactivity is the starting material being a hydrochloride salt. The nitrogen atom in this compound is protonated, forming an ammonium salt. This protonated nitrogen is not nucleophilic and cannot react with the alkylating agent.[1][2] To initiate the reaction, the free secondary amine must be generated in situ by adding a base to neutralize the hydrochloride. At least one equivalent of a suitable base is required to deprotonate the piperidinium ion before N-alkylation can occur.[1]

Q2: My reaction is messy, and I'm observing multiple products by TLC/LC-MS. What are the likely side products?

A: The structure of this substrate contains multiple reactive sites, which can lead to several side products under typical alkylation conditions:

  • O-Alkylation: The hydroxyl group at the C5 position is also nucleophilic and can compete with the nitrogen to react with the alkylating agent, forming an ether byproduct.[3]

  • N,N-Dialkylation (Quaternization): The desired N-alkylated product is a tertiary amine, which can still be nucleophilic. It can react with another molecule of the alkylating agent to form a quaternary ammonium salt.[1][4] This is more likely if an excess of the alkylating agent is used or if the reaction is run for an extended period.[1]

  • Ester Hydrolysis: If reaction conditions are too basic (e.g., using strong bases like NaOH or NaH at elevated temperatures) or involve aqueous workups under acidic/basic conditions, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.

G Potential Reaction Pathways and Side Products cluster_start Starting Material cluster_products Products SM Ethyl 5-hydroxypiperidine-3-carboxylate (as HCl salt + Base) Desired Desired Product (N-Alkylation) SM->Desired R-X Side1 Side Product 1 (O-Alkylation) SM->Side1 R-X Side2 Side Product 2 (Quaternary Salt) Desired->Side2 Excess R-X Side3 Side Product 3 (N,O-Dialkylation) Side1->Side3 R-X G Troubleshooting Workflow for N-Alkylation start Problem with N-Alkylation Reaction p1 Low or No Conversion start->p1 p2 Multiple Products Observed start->p2 p3 Product Difficult to Isolate start->p3 c1a Is the starting material the HCl salt? p1->c1a Yes c2a O-Alkylation byproduct? p2->c2a Yes c3a Is product water-soluble? p3->c3a Yes c1b Insufficient reaction time/temp? c1a->c1b No s1a Add at least 2 eq. of base (e.g., K2CO3, DIPEA) c1a->s1a Yes c1c Poorly reactive alkylating agent? c1b->c1c No s1b Increase temperature or reaction time. Monitor by TLC/LC-MS. c1b->s1b Yes s1c Switch from R-Cl to R-Br or R-I. Consider using a triflate (R-OTf). c1c->s1c Yes c2b Quaternary salt formation? c2a->c2b No s2a Use a hydroxyl protecting group (TBDMS, Bn). See Protocol 2. c2a->s2a Yes s2b Use 1.0-1.1 eq. of alkylating agent. Add agent slowly. Use reductive amination (Protocol 3). c2b->s2b Yes s3a Likely a quaternary or HCl salt. Perform basic workup (e.g., NaHCO3 wash) to get free amine. Extract with different organic solvents. c3a->s3a Yes G Synthetic Strategy Decision Flowchart start Goal: N-Alkylation of Ethyl 5-hydroxypiperidine-3-carboxylate q1 Is O-alkylation a major concern? start->q1 q2 Is over-alkylation (quaternization) a major concern? q1->q2 No strategy2 Strategy 2: Protecting Group Route (Protocol 2) q1->strategy2 Yes strategy1 Strategy 1: Direct Alkylation (Protocol 1) q2->strategy1 No strategy3 Strategy 3: Reductive Amination (Protocol 3) q2->strategy3 Yes outcome1 Fastest route, but may yield mixtures. Requires careful control of stoichiometry. strategy1->outcome1 outcome2 Highest selectivity for N-alkylation. Requires extra protection/ deprotection steps. strategy2->outcome2 outcome3 Avoids over-alkylation. Excellent for sensitive substrates. strategy3->outcome3

References

Technical Support Center: Synthesis of Ethyl 5-hydroxypiperidine-3-carboxylate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the synthesis of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride and its derivatives. The following sections detail potential side products, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guides and FAQs

This section is formatted in a question-and-answer format to directly address specific issues that may arise during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to Ethyl 5-hydroxypiperidine-3-carboxylate?

A1: The most prevalent synthetic route is the catalytic hydrogenation of ethyl 5-hydroxynicotinate. An alternative, though less common, approach involves a multi-step synthesis starting from diethyl 1,3-acetonedicarboxylate, proceeding through a piperidone intermediate which is then reduced.

Q2: My catalytic hydrogenation of ethyl 5-hydroxynicotinate is sluggish or incomplete. What are the potential causes and solutions?

A2: Incomplete hydrogenation is a common issue. Several factors can contribute to this:

  • Catalyst Activity: The catalyst (e.g., Pd/C, PtO₂, Rh₂O₃) may be old or poisoned. Ensure you are using a fresh, high-quality catalyst.[1]

  • Hydrogen Pressure: The hydrogenation of pyridine rings often requires elevated hydrogen pressure. If you are working at atmospheric pressure, consider using a high-pressure hydrogenation apparatus.

  • Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions. The optimal temperature should be determined experimentally.

  • Solvent: The choice of solvent can influence the reaction. Protic solvents like ethanol or acetic acid are commonly used.

  • Substrate Purity: Impurities in the starting material can poison the catalyst. Ensure your ethyl 5-hydroxynicotinate is of high purity.

Q3: I am observing multiple spots on my TLC after the reduction. What could these be?

A3: The presence of multiple spots suggests a mixture of products. The most common side products in the synthesis of Ethyl 5-hydroxypiperidine-3-carboxylate are:

  • Incompletely Hydrogenated Intermediates: Tetrahydropyridine derivatives are common byproducts if the reaction does not go to completion.

  • Diastereomers: The product has two stereocenters (at C3 and C5), leading to the formation of cis and trans diastereomers. The ratio of these isomers can be influenced by the catalyst and reaction conditions.

  • Over-reduction Products: In some cases, the hydroxyl group may be hydrogenolyzed, leading to the formation of ethyl piperidine-3-carboxylate.

  • N-Alkylated Impurities: If the reaction is performed in an alcohol solvent at elevated temperatures, N-alkylation of the product can sometimes occur.

Q4: How can I control the diastereoselectivity of the reduction?

A4: Controlling the diastereomeric ratio (cis vs. trans) is a significant challenge. The choice of catalyst and solvent system can play a crucial role. For instance, different catalysts (e.g., Pd vs. Pt vs. Rh) can exhibit different selectivities. The stereochemical outcome can also be influenced by the presence of protecting groups on the piperidine nitrogen. A thorough screening of reaction conditions is often necessary to optimize for the desired diastereomer.

Q5: What are the best practices for the formation of the hydrochloride salt?

A5: The hydrochloride salt is typically formed by dissolving the free base in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and adding a solution of hydrogen chloride in the same or a miscible solvent. The salt usually precipitates out of the solution and can be collected by filtration. It is crucial to use anhydrous conditions to prevent the introduction of water, which can affect the crystallinity and handling of the final product.

Potential Side Products and Their Mitigation

The following table summarizes the most common side products in the synthesis of Ethyl 5-hydroxypiperidine-3-carboxylate, along with their potential causes and suggested solutions.

Side ProductStructurePotential CauseMitigation Strategy
Ethyl 5-hydroxy-1,2,3,4-tetrahydropyridine-3-carboxylate (Structure of the tetrahydropyridine intermediate)Incomplete hydrogenationIncrease reaction time, hydrogen pressure, or catalyst loading. Ensure the catalyst is active.
Trans- diastereomer (Structure of the trans-isomer)Non-selective reductionScreen different catalysts (e.g., PtO₂, Rh/C) and solvents. Consider a protecting group strategy on the nitrogen.
Ethyl piperidine-3-carboxylate (Structure with -OH group removed)Over-reduction (hydrogenolysis of the C-OH bond)Use a milder catalyst (e.g., Rh₂O₃), lower hydrogen pressure, or lower temperature.
N-Ethyl Ethyl 5-hydroxypiperidine-3-carboxylate (Structure with an ethyl group on the nitrogen)Reaction with ethanol solvent at high temperaturesUse a non-alcoholic solvent or perform the reaction at a lower temperature.

Experimental Protocols

Catalytic Hydrogenation of Ethyl 5-Hydroxynicotinate

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

  • Materials:

    • Ethyl 5-hydroxynicotinate

    • 5% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂)

    • Ethanol or Acetic Acid (solvent)

    • High-pressure hydrogenation apparatus (e.g., Parr shaker)

  • Procedure:

    • In a high-pressure reactor vessel, dissolve ethyl 5-hydroxynicotinate (1 equivalent) in the chosen solvent (e.g., ethanol).

    • Carefully add the catalyst (typically 5-10 mol% of Pd/C or PtO₂).

    • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi, but this can vary significantly).

    • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or HPLC. The reaction time can range from a few hours to overnight.

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Wash the celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography or used directly in the next step.

Formation of this compound
  • Materials:

    • Crude or purified Ethyl 5-hydroxypiperidine-3-carboxylate (free base)

    • Anhydrous Diethyl Ether or Ethyl Acetate

    • Anhydrous Hydrogen Chloride (as a solution in the chosen solvent or as a gas)

  • Procedure:

    • Dissolve the free base in a minimal amount of anhydrous diethyl ether or ethyl acetate.

    • Cool the solution in an ice bath.

    • Slowly add a solution of anhydrous HCl in the same solvent dropwise with stirring until the solution becomes acidic (check with pH paper).

    • A white precipitate of the hydrochloride salt should form.

    • Continue stirring in the ice bath for 30 minutes.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold, anhydrous solvent.

    • Dry the product under vacuum to yield this compound.[2]

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_0 Synthesis of Free Base cluster_1 Salt Formation Start Ethyl 5-hydroxynicotinate Hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H₂) Start->Hydrogenation Crude_Product Crude Ethyl 5-hydroxypiperidine-3-carboxylate Hydrogenation->Crude_Product Purification Purification (e.g., Chromatography) Crude_Product->Purification Pure_Product Pure Free Base Purification->Pure_Product Salt_Formation HCl Salt Formation (Anhydrous HCl) Pure_Product->Salt_Formation Final_Product Ethyl 5-hydroxypiperidine-3-carboxylate HCl Salt_Formation->Final_Product

Caption: General synthetic workflow for this compound.

Troubleshooting Logic for Incomplete Hydrogenation

This diagram outlines a logical approach to troubleshooting an incomplete hydrogenation reaction.

G Start Incomplete Hydrogenation Observed Check_Catalyst Is the catalyst fresh and active? Start->Check_Catalyst Replace_Catalyst Replace catalyst Check_Catalyst->Replace_Catalyst No Check_Conditions Are reaction conditions (pressure, temp.) optimal? Check_Catalyst->Check_Conditions Yes Continue Re-run reaction Replace_Catalyst->Continue Increase_Severity Increase H₂ pressure and/or temperature Check_Conditions->Increase_Severity No Check_Purity Is the starting material pure? Check_Conditions->Check_Purity Yes Increase_Severity->Continue Purify_SM Purify starting material Check_Purity->Purify_SM No Check_Purity->Continue Yes Purify_SM->Continue Success Reaction Complete Continue->Success

Caption: Troubleshooting decision tree for incomplete catalytic hydrogenation.

References

Technical Support Center: Optimizing Synthesis of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis and optimization of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is a common and effective synthetic route for preparing this compound?

A common and effective method involves the catalytic hydrogenation of a pyridine-based precursor, such as Ethyl 5-hydroxynicotinate. This reaction reduces the aromatic pyridine ring to the desired piperidine structure. The process typically uses a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1] Following the reduction, the resulting free base is converted to its hydrochloride salt for improved stability and handling.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors. Key areas to investigate include:

  • Catalyst Activity: The Pd/C catalyst can lose activity over time or be poisoned by impurities. Ensure you are using a fresh, high-quality catalyst. The catalyst loading, typically around 5% molar ratio relative to the substrate, is also a critical parameter to optimize.[1]

  • Reaction Conditions: Hydrogen pressure, temperature, and reaction time are crucial. Insufficient pressure or time can lead to an incomplete reaction. Typical conditions involve hydrogen pressures of around 20 atm and temperatures of 40-50°C for several hours.[1]

  • Purity of Starting Material: Impurities in the starting material can interfere with the catalyst and lead to side reactions. Ensure the purity of your pyridine precursor before starting the reaction.

  • Work-up and Purification Losses: Significant product loss can occur during extraction and purification steps. Optimize solvent volumes and consider alternative purification methods like recrystallization instead of chromatography if possible.

Q3: I am observing significant impurity formation. What are the likely side products and how can I minimize them?

Impurity formation is a common challenge. Potential impurities could include:

  • Unreacted Starting Material: If the reaction does not go to completion, you will have residual starting material. This can be addressed by increasing reaction time, temperature, or catalyst loading.

  • Partially Hydrogenated Intermediates: In some cases, partially reduced intermediates may be present.

  • Byproducts from Side Reactions: Depending on the specific protecting groups and other functional groups present, side reactions can occur.

To minimize impurities, ensure efficient stirring to maximize contact between the substrate, catalyst, and hydrogen. Monitoring the reaction by TLC or HPLC can help determine the optimal reaction time to prevent the formation of degradation products. Purification of the crude product via recrystallization or column chromatography is often necessary to remove persistent impurities.[1][2]

Q4: How do I choose the optimal solvent and temperature for the hydrogenation step?

The choice of solvent is critical for substrate solubility and reaction efficiency.

  • Solvents: Lower alcohols such as ethanol or methanol are commonly used for the hydrogenation of pyridine rings as they effectively dissolve the starting material and the resulting product.[1]

  • Temperature: The reaction is typically run at a slightly elevated temperature, often in the range of 40-80°C, to increase the reaction rate without promoting side reactions.[1][3] It is advisable to start with milder conditions (e.g., 40-50°C) and gradually increase the temperature if the reaction is sluggish.[1]

Q5: What is the best procedure for forming the hydrochloride salt and ensuring the purity of the final product?

Formation of the hydrochloride salt is a straightforward and effective method for purification and stabilization.

  • Dissolution: Dissolve the crude free base (the product of the hydrogenation step after catalyst removal) in a suitable organic solvent like diethyl ether or ethyl acetate.[1]

  • Acidification: Cool the solution in an ice-water bath. Slowly add a solution of dry hydrogen chloride (HCl) gas dissolved in the same solvent, or bubble dry HCl gas directly through the solution until the product precipitates.[1]

  • Isolation: The hydrochloride salt typically precipitates as a white solid. This solid can be collected by suction filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold solvent (e.g., diethyl ether) to remove any soluble impurities and then dry it under vacuum to obtain the final, purified product.[1] The yield for this step is often quantitative.[1]

Section 2: Troubleshooting Guide

Encountering issues during synthesis is common. The following logical flow and table are designed to help you systematically troubleshoot problems.

TroubleshootingFlow problem problem check check action action result result start Problem Observed low_yield Low Yield start->low_yield high_impurity High Impurity start->high_impurity reaction_stalled Reaction Stalled start->reaction_stalled check_catalyst Check Catalyst Activity & Loading low_yield->check_catalyst Possible Cause? check_conditions Review Reaction Conditions (T, P, t) low_yield->check_conditions Possible Cause? analyze_impurities Analyze Crude by HPLC / MS high_impurity->analyze_impurities First Step check_h2 Check H2 Supply & System Leaks reaction_stalled->check_h2 Possible Cause? action_catalyst Use Fresh Catalyst Optimize Loading check_catalyst->action_catalyst Solution success Problem Resolved action_catalyst->success Outcome action_conditions Increase Temp/Pressure/ Time Systematically check_conditions->action_conditions Solution action_conditions->success Outcome action_purification Optimize Purification: Recrystallization or Column Chromatography analyze_impurities->action_purification Solution action_purification->success Outcome action_h2 Ensure Proper H2 Flow & Seal Reactor check_h2->action_h2 Solution action_h2->success Outcome

Caption: A logical workflow for troubleshooting common synthesis issues.

Problem Potential Cause Recommended Solution
Low or No Conversion Inactive catalyst or insufficient loading.Use fresh Pd/C catalyst. Ensure proper catalyst-to-substrate ratio (e.g., 5 mol%).[1]
Insufficient hydrogen pressure or system leak.Check the hydrogen source and ensure all fittings on the autoclave are secure.
Reaction temperature is too low.Gradually increase the temperature in 5-10°C increments (e.g., from 40°C to 50°C).[1]
Mixture of Products/Impurities Incomplete reaction.Increase reaction time and monitor progress using TLC or HPLC.
Side reactions due to high temperature.Lower the reaction temperature. Consider a more selective catalyst if available.
Low purity of starting materials.Purify the starting material (e.g., Ethyl 5-hydroxynicotinate) before the reaction.
Difficulty in Isolating Product Product is too soluble in the work-up solvent.Use a different extraction solvent. Ensure proper pH adjustment during aqueous work-up.
Poor precipitation during salt formation.Ensure the free base is fully dissolved before adding HCl. Use a non-polar solvent like diethyl ether to aid precipitation.[1]
Final Product is an Oil, Not a Solid Presence of residual solvent or impurities.Ensure the product is thoroughly dried under high vacuum. Attempt to recrystallize the product from a different solvent system (e.g., ethanol/ether).

Section 3: Experimental Protocols

The following are generalized protocols based on common procedures for similar transformations. Researchers should adapt these to their specific equipment and scale.

Protocol 1: Catalytic Hydrogenation of Ethyl 5-hydroxynicotinate

G General Workflow for Synthesis start Start: Ethyl 5-hydroxynicotinate dissolve 1. Dissolve in Ethanol start->dissolve add_catalyst 2. Add 5% Pd/C Catalyst dissolve->add_catalyst hydrogenate 3. Hydrogenate in Autoclave (e.g., 40-50°C, 20 atm H2, 10h) add_catalyst->hydrogenate filter 4. Cool and Filter to Remove Catalyst hydrogenate->filter concentrate 5. Concentrate Filtrate (Rotary Evaporation) filter->concentrate free_base Crude Free Base (Ethyl 5-hydroxypiperidine-3-carboxylate) concentrate->free_base dissolve_2 6. Dissolve in Diethyl Ether free_base->dissolve_2 salt_form 7. Add HCl in Ether (Ice Bath) dissolve_2->salt_form isolate 8. Filter Precipitate salt_form->isolate dry 9. Wash with Cold Ether & Dry Under Vacuum isolate->dry end Final Product: Hydrochloride Salt dry->end

Caption: A typical experimental workflow for the synthesis.

  • Charging the Reactor: In a suitable autoclave, dissolve the Ethyl 5-hydroxynicotinate precursor in ethanol.

  • Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The typical loading is 5-10% by weight relative to the substrate.

  • Hydrogenation: Seal the reactor. Purge the system with hydrogen gas before pressurizing to the target pressure (e.g., 20 atm).[1] Begin stirring and heat the reaction mixture to the desired temperature (e.g., 40-50°C).[1]

  • Monitoring: Maintain the reaction under these conditions for the required time (e.g., 10-12 hours).[1] The reaction progress can be monitored by taking small aliquots (after safely depressurizing and purging) and analyzing them by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature, carefully vent the hydrogen, and purge with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with additional ethanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product as the free base.

Protocol 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude free base obtained from Protocol 1 in a minimal amount of a suitable solvent, such as ethyl acetate or diethyl ether.[1]

  • Precipitation: Place the solution in an ice-water bath to cool. While stirring, slowly add a pre-prepared solution of 2M HCl in diethyl ether dropwise. A white precipitate should form. Continue adding the HCl solution until no further precipitation is observed.

  • Filtration: Stir the resulting slurry in the cold for 30 minutes, then collect the white solid by suction filtration.

  • Drying: Wash the filter cake with a small volume of cold diethyl ether to remove any remaining soluble impurities. Dry the white solid under vacuum to a constant weight to yield this compound. The yield is expected to be high, often approaching 100%.[1]

Section 4: Data Presentation

Optimizing reaction conditions requires careful consideration of multiple parameters. The tables below summarize key variables.

Table 1: Comparison of Reaction Conditions for Catalytic Hydrogenation

Parameter Condition A (Mild) Condition B (Standard) Condition C (Forced) Reference
Catalyst 5% Pd/C5% Pd/C10% Pd/C[1]
Solvent EthanolEthanolMethanol[1]
Temperature 25-30°C40-50°C60-80°C[1][3]
H₂ Pressure 5-10 atm20 atm30-50 atm[1]
Reaction Time 12-24 h10-12 h4-8 h[1][3]
Expected Outcome Slower, potentially more selectiveGood balance of speed and yieldFaster, risk of side reactions

Table 2: Solvent Selection Guide for Synthesis and Purification

Solvent Primary Use Key Considerations
Ethanol/Methanol Hydrogenation ReactionGood solubility for many pyridine derivatives. Flammable.
Ethyl Acetate Extraction, RecrystallizationGood for extracting the free base from aqueous solutions. Moderately polar.
Diethyl Ether Salt Formation, WashingExcellent for precipitating the hydrochloride salt due to its low polarity. Highly flammable.
Toluene Cyclization ReactionsCan be used as a higher-boiling-point solvent for certain reaction steps.[3]
Water Work-up, WashingUsed for washing and extractions. The hydrochloride salt is typically water-soluble.

References

Regioselectivity issues in the acylation of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering regioselectivity issues during the acylation of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the potential sites of acylation on this compound?

The molecule has two primary nucleophilic sites susceptible to acylation: the secondary amine of the piperidine ring (N-acylation) and the secondary hydroxyl group (O-acylation). The regioselectivity of the acylation reaction is highly dependent on the reaction conditions.

Q2: What is the primary challenge in the acylation of this molecule?

The main challenge is controlling the regioselectivity to favor either N-acylation or O-acylation, as both the piperidine nitrogen and the hydroxyl group can react with the acylating agent. A mixture of N-acylated, O-acylated, and potentially di-acylated products can be formed, complicating purification and reducing the yield of the desired product.

Q3: How does the hydrochloride salt form of the starting material affect the acylation reaction?

The starting material is a hydrochloride salt, meaning the piperidine nitrogen is protonated. This protonation deactivates the nitrogen as a nucleophile.[1] Therefore, at least one equivalent of a base is required to neutralize the hydrochloride salt and liberate the free amine for N-acylation to occur.[1] For selective O-acylation, the reaction can be performed under acidic conditions where the amine remains protonated and unreactive.[2]

Q4: What factors influence whether N-acylation or O-acylation is favored?

The key factor is the relative nucleophilicity of the nitrogen and oxygen atoms, which can be modulated by the reaction conditions, primarily the pH.

  • For N-acylation: Basic conditions are required to deprotonate the piperidine nitrogen, making it a strong nucleophile. The hydroxyl group is less nucleophilic under these conditions.

  • For O-acylation: Acidic conditions protonate the piperidine nitrogen, effectively protecting it and preventing it from reacting.[2] This leaves the hydroxyl group as the primary site for acylation.[2]

Q5: What are common side reactions to be aware of?

Besides the formation of a mixture of N- and O-acylated products, other potential side reactions include:

  • Di-acylation: Under forcing conditions with an excess of the acylating agent, both the nitrogen and oxygen atoms can be acylated.

  • Hydrolysis of the acylating agent: If the reaction is not carried out under anhydrous conditions, water can hydrolyze the acylating agent (e.g., acyl chloride or anhydride), reducing its effectiveness.[3]

  • Ester hydrolysis: Under strongly basic or acidic conditions, the ethyl ester of the carboxylate could potentially be hydrolyzed.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or no reaction yield 1. In N-acylation, insufficient base was used to neutralize the HCl salt and the acid byproduct.[1]2. The acylating agent was hydrolyzed due to moisture.[3]3. The reaction temperature is too low.1. Use at least two equivalents of a non-nucleophilic base (e.g., triethylamine, DIPEA) for N-acylation: one to free the amine and one to scavenge the acid byproduct.[1]2. Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).3. If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C) and monitor by TLC.
Formation of a mixture of N- and O-acylated products 1. In N-acylation, the reaction conditions are not basic enough, leaving some protonated amine and allowing for competitive O-acylation.2. In O-acylation, the reaction conditions are not acidic enough, leading to some free amine that undergoes N-acylation.1. For selective N-acylation, ensure a sufficient amount of base is present. Consider using a stronger, non-nucleophilic base.2. For selective O-acylation, use a strong acid like trifluoroacetic acid (TFA) as the solvent or co-solvent to ensure complete protonation of the amine.[2]
Significant amount of di-acylated product observed 1. An excess of the acylating agent was used.2. The reaction was run for too long or at too high a temperature.1. Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent.2. Monitor the reaction closely by TLC and quench it once the mono-acylated product is predominantly formed.
Difficulty in purifying the desired product The polarity of the N- and O-acylated isomers, as well as the starting material, may be very similar.1. Optimize the reaction conditions to maximize the formation of the desired isomer.2. Utilize a high-resolution chromatography technique, such as flash column chromatography with a shallow solvent gradient, to improve separation. Consider using a different solvent system.

Data Summary

The following tables provide hypothetical but representative data for the acylation of this compound under different conditions.

Table 1: Influence of Base on N-Acylation Regioselectivity

EntryBase (equivalents)N-acylated Product (%)O-acylated Product (%)Di-acylated Product (%)
1Triethylamine (1.0)40355
2Triethylamine (2.2)8510<5
3Pyridine (2.2)7515<5
4DIPEA (2.2)905<2

Table 2: Influence of Acidic Conditions on O-Acylation Regioselectivity

EntryAcidic MediumO-acylated Product (%)N-acylated Product (%)Unreacted Starting Material (%)
1Acetic Acid602020
2Trifluoroacetic Acid (TFA)95<2<3
3HCl in Dioxane801010

Experimental Protocols

Protocol 1: Selective N-Acylation

This protocol is designed to favor the formation of the N-acylated product.

  • Preparation: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.2 eq) dropwise. Stir the mixture for 15-20 minutes.

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride) (1.05 eq) dropwise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Selective O-Acylation

This protocol is designed to favor the formation of the O-acylated product.[2]

  • Preparation: To a round-bottom flask, add this compound (1.0 eq) and anhydrous trifluoroacetic acid (TFA) as the solvent. Stir until the starting material is fully dissolved.

  • Acylating Agent Addition: Cool the solution to 0 °C. Add the acylating agent (e.g., acyl chloride or anhydride) (1.1 eq) dropwise.

  • Reaction: Stir the reaction mixture at 0 °C to room temperature for 1-3 hours, monitoring by TLC.

  • Work-up: Upon completion, carefully remove the TFA under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent and purify by flash column chromatography. Alternatively, the product may precipitate as a salt upon the addition of a non-polar solvent like diethyl ether, which can then be collected by filtration.[2]

Visualizations

Acylation_Pathways Start Ethyl 5-hydroxypiperidine-3-carboxylate (Hydrochloride) FreeAmine Free Amine (Basic Conditions) Start->FreeAmine  + Base ProtonatedAmine Protonated Amine (Acidic Conditions) Start->ProtonatedAmine  + Acid AcylatingAgent Acylating Agent (e.g., R-COCl) NAcylated N-Acylated Product AcylatingAgent->NAcylated OAcylated O-Acylated Product AcylatingAgent->OAcylated FreeAmine->NAcylated  + Acylating Agent (Major Pathway) ProtonatedAmine->OAcylated  + Acylating Agent (Major Pathway)

Caption: Competing N- and O-acylation pathways based on reaction conditions.

Troubleshooting_Workflow Start Acylation Reaction Initiated CheckYield Is the reaction yield low? Start->CheckYield CheckSelectivity Is a mixture of products observed? CheckYield->CheckSelectivity No Anhydrous Ensure anhydrous conditions and active reagents. CheckYield->Anhydrous Yes AcidCheck Use strong acid (e.g., TFA) for O-acylation. CheckSelectivity->AcidCheck Yes (N/O Mixture) Stoichiometry Check acylating agent stoichiometry (1.05-1.1 eq.). CheckSelectivity->Stoichiometry Yes (Di-acylation) Success Desired Product Obtained CheckSelectivity->Success No BaseCheck Verify base stoichiometry (min. 2 eq. for N-acylation). Anhydrous->BaseCheck BaseCheck->Start Re-run Experiment AcidCheck->Start Re-run Experiment Stoichiometry->Start Re-run Experiment

References

Technical Support Center: Purification of Polar Piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar piperidine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in polar piperidine compounds?

A1: Common impurities can include unreacted starting materials (like pyridine), reagents, solvents, and byproducts from side reactions such as oxidation or incomplete cyclization.[1] For piperidines synthesized via the hydrogenation of pyridine, the most prevalent impurity is unreacted pyridine.[2] The formation of an azeotrope between piperidine and pyridine makes complete separation by simple distillation difficult.[2][3]

Q2: My polar piperidine compound is not visible on a TLC plate using a UV lamp. How can I visualize it?

A2: Many simple piperidine derivatives lack a UV chromophore. Visualization can be achieved by staining the TLC plate. A common and effective stain for amines is potassium permanganate (KMnO₄).

Q3: How can I improve the peak shape of my basic piperidine compound during silica gel column chromatography?

A3: Basic piperidine compounds can interact strongly with the acidic silica gel, leading to peak tailing.[3] To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, is often added to the mobile phase (e.g., 1%).[3][4]

Q4: What is the best general approach to purify a newly synthesized polar piperidine derivative?

A4: The choice of purification method depends on the compound's properties (solid vs. liquid) and the nature of the impurities. A common workflow starts with an acid-base extraction to isolate the basic piperidine from neutral or acidic impurities.[3] If the compound is a solid, recrystallization is often the next step.[3] For liquids or complex mixtures, column chromatography is a versatile option.[3]

Q5: I'm observing my piperidine compound solidifying at room temperature. What could be the cause?

A5: While piperidine itself has a melting point of -7 °C, it can react with atmospheric components like carbon dioxide to form piperidine carbonate, or with acidic vapors (e.g., HCl) to form salts like piperidine hydrochloride, which are solids at room temperature.[2][5] Gentle warming should melt pure piperidine; if a solid remains, it is likely a salt.[2]

Troubleshooting Guides

Issue 1: Co-elution of Polar Impurities in Column Chromatography

Symptom: Multiple compounds, including the target polar piperidine, elute together from the column, resulting in impure fractions.

Possible Cause Suggested Solution
Inappropriate Solvent System The polarity of the eluent may be too high, causing all components to move with the solvent front. Optimize the solvent system using TLC. A good starting point for polar compounds can be a gradient of methanol in dichloromethane.[3] An ideal Rf value for the target compound on TLC is around 0.2-0.4 for good separation.[4]
Column Overloading The amount of crude material loaded exceeds the column's separation capacity. A general guideline is a 1:30 to 1:50 ratio of crude material to silica gel by weight.[4]
Improper Column Packing Air bubbles or cracks in the silica gel can lead to channeling and poor separation.[4] Ensure the column is packed uniformly as a slurry.
Strong Adhesion to Silica The highly polar nature of the compound causes strong, irreversible binding to the silica gel. Consider using a different stationary phase like alumina or a polar-modified C18 silica for reversed-phase chromatography.[6][7] Adding a basic modifier like triethylamine or ammonia to the eluent can also reduce tailing and strong adhesion on normal phase silica.[3][4]
Issue 2: Poor Crystal Formation or "Oiling Out" During Recrystallization

Symptom: Instead of forming solid crystals upon cooling, the compound separates as an oil or fails to crystallize.

Possible Cause Suggested Solution
High Concentration of Impurities Impurities can inhibit crystal lattice formation.[4] Attempt a preliminary purification step, such as an acid-base extraction, before recrystallization.[4]
Inappropriate Solvent Choice The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures.[4][8] For highly polar compounds, polar protic solvents like ethanol or isopropanol, or a two-solvent system (e.g., dissolving in a "good" solvent like methanol and adding a "poor" solvent like diethyl ether until turbidity appears) can be effective.[8]
Cooling the Solution Too Rapidly Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals.[4] Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.[4]
Issue 3: Low Yield After Purification

Symptom: The amount of recovered pure compound is significantly lower than expected.

Possible Cause Suggested Solution
Incomplete Liberation from Salt During acid-base extraction, if the final basification step is incomplete, the piperidine will remain as a salt in the aqueous layer. Ensure a stoichiometric excess of a strong base (e.g., NaOH or KOH) is used.[2]
Product Adherence to Chromatography Column The basic piperidine can strongly adhere to acidic silica gel.[2] Use a basic modifier in the eluent (e.g., 1% triethylamine) or consider using a less acidic stationary phase like alumina.[4]
Losses During Solvent Removal Polar piperidines can have some volatility. Avoid excessive heat or high vacuum during solvent evaporation.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Purification of a Basic Piperidine

This protocol is effective for separating a basic piperidine product from neutral or acidic impurities.[3]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidine will be protonated and move into the aqueous layer.

  • Separation: Separate the two layers. The organic layer containing neutral and acidic impurities can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and add a strong base (e.g., 3M NaOH) dropwise with stirring until the solution is basic (pH > 10, check with pH paper).

  • Re-extraction: Extract the now-neutral piperidine from the aqueous layer with several portions of an organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

Protocol 2: Flash Column Chromatography of a Polar Piperidine Derivative

This protocol is suitable for separating compounds with similar polarities.[3]

  • TLC Analysis and Eluent Selection: Dissolve a small amount of the crude product and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., mixtures of dichloromethane/methanol or ethyl acetate/hexane). Add ~1% triethylamine or ammonium hydroxide to the eluent to prevent peak tailing.[3][4] An optimal solvent system will give the target compound an Rf of approximately 0.3.[3]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pack the chromatography column with the slurry, ensuring a level and compact bed without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent) and carefully load it onto the top of the silica gel in a narrow band.[4] Alternatively, for compounds with poor solubility, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel before adding it to the column.[9]

  • Elution and Fraction Collection: Begin elution with the mobile phase. If using a gradient, gradually increase the polarity to elute the compounds. Collect fractions of a suitable volume.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified piperidine.

Data Summary

Table 1: HPLC Method Validation Parameters for Piperidine Analysis

The following table summarizes typical validation parameters for HPLC methods used to quantify piperidine derivatives. Note that for piperidines lacking a UV chromophore, pre-column derivatization with an agent like 4-toluenesulfonyl chloride is often required.[10]

ParameterPiperine (with native chromophore)Derivatized Piperidine (no native chromophore)
Linearity Range 5 - 50 µg/mL[10]0.5 - 10 µg/mL
Correlation Coefficient (r²) >0.999[10]>0.999
Accuracy (% Recovery) 101.3%[10]98 - 102%
Precision (%RSD) < 2%[10]< 2%
Limit of Detection (LOD) 0.015 µg/mL[10]0.01010 µg/mL[11]
Limit of Quantification (LOQ) 0.044 µg/mL[10]0.03 µg/mL[11]

Visualizations

Purification_Workflow start Crude Polar Piperidine Compound acid_base Perform Acid-Base Extraction start->acid_base is_solid Is the compound a solid? recrystallize Recrystallization is_solid->recrystallize Yes column_chrom Column Chromatography (Normal or Reversed-Phase) is_solid->column_chrom No acid_base->is_solid purity_check Check Purity (TLC, HPLC, GC, NMR) recrystallize->purity_check column_chrom->purity_check pure_product Pure Product purity_check->pure_product Pure further_purification Further Purification Required purity_check->further_purification Impure further_purification->column_chrom

Caption: Decision workflow for selecting a purification method.

Troubleshooting_Column_Chromatography start Problem: Poor Separation / Tailing cause1 Strong Adhesion to Silica? start->cause1 sol1 Add Basic Modifier (e.g., 1% TEA or NH4OH) to Eluent cause1->sol1 Yes cause2 Incorrect Solvent Polarity? cause1->cause2 No end Improved Separation sol1->end sol2 Optimize Eluent using TLC (Target Rf ~0.3) cause2->sol2 Yes cause3 Column Overloaded? cause2->cause3 No sol2->end sol3 Reduce Sample Load (Use 1:30 to 1:50 Sample:Silica Ratio) cause3->sol3 Yes sol3->end

Caption: Troubleshooting guide for column chromatography issues.

References

Technical Support Center: Troubleshooting Reactions with Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride, this guide provides solutions to common experimental challenges. The following questions and answers address specific issues to help streamline your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites of this compound and what are the implications for reactivity?

This compound has three primary reactive sites: a secondary amine, a hydroxyl group, and an ethyl ester. The hydrochloride form means the secondary amine is protonated, rendering it less nucleophilic until neutralized. The hydroxyl group can act as a nucleophile or be a site for activation, while the ester is susceptible to hydrolysis or transesterification under appropriate conditions. The interplay of these functional groups can lead to challenges in chemoselectivity.

Q2: Why is my N-alkylation or N-acylation reaction failing or giving low yields?

Low yields or reaction failure in N-alkylation or N-acylation are common issues. Since the starting material is a hydrochloride salt, the piperidine nitrogen is protonated and not sufficiently nucleophilic. It is crucial to add a base to neutralize the hydrochloride and deprotonate the nitrogen for the reaction to proceed.

Troubleshooting Guide

Issue 1: Poor Yield or No Reaction in N-Alkylation/N-Acylation

Symptoms:

  • Low to no consumption of starting material observed by TLC or LC-MS.

  • Isolation of primarily unreacted starting material.

Root Causes & Solutions:

Potential Cause Troubleshooting Steps Rationale
Insufficient Basicity Add at least one equivalent of a non-nucleophilic base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or potassium carbonate). For sensitive substrates, milder bases like sodium bicarbonate can be tested.[1]The hydrochloride salt must be neutralized to free the secondary amine for it to act as a nucleophile.[1]
Poor Leaving Group on the Electrophile If using an alkyl chloride, consider switching to an alkyl bromide or iodide. For acylations, acid chlorides are generally more reactive than anhydrides.Better leaving groups increase the reactivity of the electrophile, facilitating the substitution reaction.[1]
Steric Hindrance Increase the reaction temperature to overcome the activation energy barrier. Note that this may lead to side products.Bulky substituents on either the piperidine ring or the electrophile can hinder the reaction.
Inappropriate Solvent Screen polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or tetrahydrofuran (THF). Ensure the solvent is anhydrous.The choice of solvent can significantly impact reaction rates and the solubility of reagents.

Experimental Protocol: General Procedure for N-Alkylation

  • Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., ACN or DMF).

  • Add a non-nucleophilic base (e.g., DIPEA, 1.5 - 2.0 eq) and stir for 10-15 minutes at room temperature.

  • Add the alkylating agent (1.0 - 1.2 eq) dropwise.

  • Monitor the reaction by TLC or LC-MS. Heat the reaction if necessary.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Lack of Chemoselectivity (N- vs. O-Alkylation/Acylation)

Symptoms:

  • Formation of a mixture of N- and O-functionalized products.

  • Difficulty in separating the desired isomer.

Root Causes & Solutions:

The key to achieving selectivity is to modulate the nucleophilicity of the nitrogen and oxygen atoms and to choose appropriate reaction conditions.

Strategy Conditions for N-Functionalization Conditions for O-Functionalization Rationale
Basicity Use a non-nucleophilic organic base (e.g., TEA, DIPEA) to deprotonate the ammonium salt selectively.Use a strong base (e.g., NaH) to deprotonate the less acidic hydroxyl group after N-protection.The secondary amine is more basic than the hydroxyl group and can be deprotonated under milder basic conditions.
Protecting Groups Protect the hydroxyl group (e.g., as a silyl ether like TBDMS) before N-functionalization.Protect the secondary amine (e.g., as a carbamate like Boc or Cbz) before O-functionalization.Protecting groups temporarily block one reactive site, allowing for selective reaction at the other.
Reaction Temperature Lower temperatures generally favor N-alkylation.Higher temperatures might be required for O-alkylation, depending on the substrate.Controlling the temperature can help manage the reaction pathway.

Experimental Protocol: N-Protection with Boc Group

  • Suspend this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or a mixture of THF and water.

  • Add a base such as triethylamine (2.5 eq) or sodium bicarbonate (3.0 eq).

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 - 1.3 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/LC-MS).

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Purify by column chromatography if necessary.

Issue 3: Ester Hydrolysis during Reaction

Symptoms:

  • Presence of a carboxylic acid byproduct in the final product mixture, detected by LC-MS or NMR.

  • Lower than expected yield of the desired ester product.

Root Causes & Solutions:

Potential Cause Troubleshooting Steps Rationale
Presence of Water Use anhydrous solvents and reagents. Dry glassware thoroughly before use.Water can hydrolyze the ethyl ester, especially under basic or acidic conditions.
Strongly Basic or Acidic Conditions If possible, use milder bases (e.g., NaHCO₃, K₂CO₃) or avoid prolonged exposure to strong acids or bases.Both strong acids and bases can catalyze the hydrolysis of the ester.
Elevated Temperatures Run the reaction at the lowest effective temperature.Higher temperatures can accelerate the rate of ester hydrolysis.

Visualizing Reaction Workflows

To aid in experimental design and troubleshooting, the following diagrams illustrate key decision-making processes.

G Troubleshooting Workflow for N-Alkylation/Acylation start Reaction Start: N-Alkylation/Acylation check_yield Low Yield or No Reaction? start->check_yield check_base Is a base present (>=1 equivalent)? check_yield->check_base Yes success Successful Reaction check_yield->success No add_base Add non-nucleophilic base (e.g., TEA, DIPEA) check_base->add_base No check_lg Is the leaving group reactive enough? check_base->check_lg Yes add_base->check_lg change_lg Switch to a better leaving group (e.g., Br, I) check_lg->change_lg No check_temp Is steric hindrance a possibility? check_lg->check_temp Yes change_lg->check_temp increase_temp Increase reaction temperature cautiously check_temp->increase_temp Yes failure Re-evaluate Strategy check_temp->failure No increase_temp->success G Chemoselectivity Strategy: N- vs. O-Functionalization start Desired Functionalization? n_func N-Functionalization start->n_func Nitrogen o_func O-Functionalization start->o_func Oxygen protect_oh Protect -OH group (e.g., TBDMS-Cl) n_func->protect_oh protect_nh Protect -NH group (e.g., Boc anhydride) o_func->protect_nh n_reaction Perform N-alkylation/acylation with mild base (e.g., TEA) protect_oh->n_reaction deprotect_oh Deprotect -OH group n_reaction->deprotect_oh end Desired Product deprotect_oh->end o_reaction Perform O-alkylation/acylation (may require stronger base) protect_nh->o_reaction deprotect_nh Deprotect -NH group o_reaction->deprotect_nh deprotect_nh->end

References

Technical Support Center: Alkylation of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the N-alkylation of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride, with a primary focus on preventing over-alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when alkylating this compound?

A1: The main challenges include:

  • Over-alkylation: The mono-alkylated product is often more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium salt.[1]

  • Handling the Hydrochloride Salt: The starting material is a salt, meaning the piperidine nitrogen is protonated. It must be neutralized to act as a nucleophile.[2][3]

  • Side Reactions: The presence of a hydroxyl group can lead to O-alkylation, and the ethyl ester functionality is susceptible to hydrolysis under certain conditions.[4]

  • Reaction Control: Achieving selective mono-alkylation requires careful control of stoichiometry, temperature, and the rate of addition of the alkylating agent.[5]

Q2: How do I handle the hydrochloride salt before the alkylation reaction?

A2: The amine hydrochloride must be neutralized to the free amine to enable its nucleophilic character. This can be achieved in two main ways:

  • In-situ Neutralization: Add a base directly to the reaction mixture. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), or non-nucleophilic organic bases such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).[6] At least one equivalent of the base is required to neutralize the hydrochloride, and an additional equivalent is often needed to scavenge the acid generated during the alkylation.

  • Separate Extraction: Dissolve the hydrochloride salt in an aqueous basic solution (e.g., saturated NaHCO₃) and extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then dried and concentrated to yield the free amine, which is used in the subsequent alkylation step.

Q3: What is over-alkylation and how can it be minimized?

A3: Over-alkylation is the reaction of the desired N-alkylated piperidine product with another molecule of the alkylating agent to form a quaternary ammonium salt. This is a common side reaction because the tertiary amine product is often more nucleophilic than the starting secondary amine.

Strategies to Minimize Over-alkylation:

  • Stoichiometry Control: Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents of the amine).[5]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump maintains a low concentration of the electrophile, favoring mono-alkylation.[5]

  • Choice of Base: A bulky, non-nucleophilic base like DIPEA can help minimize side reactions.[6]

  • Lower Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of the second alkylation.

Q4: How can I prevent O-alkylation of the hydroxyl group?

A4: O-alkylation can be a competing side reaction. To favor N-alkylation:

  • Nitrogen is generally more nucleophilic than oxygen. [7] Under neutral or mildly basic conditions, N-alkylation is kinetically favored.

  • Protect the Hydroxyl Group: If O-alkylation is a significant issue, the hydroxyl group can be protected as a silyl ether (e.g., TBDMS) or a benzyl ether prior to N-alkylation. These protecting groups can be removed later in the synthetic sequence.[5]

  • Choice of Alkylating Agent: "Soft" alkylating agents like alkyl iodides tend to favor reaction with the "softer" nitrogen atom, whereas "harder" agents like alkyl sulfates might show less selectivity.[7]

Q5: What conditions can cause hydrolysis of the ethyl ester, and how can I avoid it?

A5: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or strongly basic aqueous conditions, especially at elevated temperatures.[8][9]

  • To avoid hydrolysis:

    • Use non-aqueous organic solvents.

    • Employ organic bases (e.g., TEA, DIPEA) or anhydrous inorganic bases (e.g., K₂CO₃).

    • Avoid high temperatures for prolonged periods if water is present.

    • Work up the reaction under neutral or mildly basic conditions.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Mono-Alkylated Product 1. Incomplete neutralization of the hydrochloride salt. 2. Alkylating agent is not reactive enough (e.g., alkyl chloride). 3. Steric hindrance from the alkylating agent or substrate. 4. Insufficient reaction temperature or time.1. Ensure at least 2 equivalents of a suitable base are used. 2. Switch to a more reactive alkylating agent (iodide > bromide > chloride).[6] 3. Increase the reaction temperature or consider a less sterically hindered alkylating agent. 4. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.
Significant Amount of Over-Alkylation Product (Quaternary Salt) 1. Alkylating agent added too quickly. 2. Stoichiometry is incorrect (excess alkylating agent). 3. High reaction temperature promoting the second alkylation. 4. Highly reactive alkylating agent.1. Add the alkylating agent slowly using a syringe pump.[5] 2. Use a slight excess of the piperidine starting material (1.1-1.5 eq.).[5] 3. Lower the reaction temperature. 4. Consider using a less reactive alkylating agent if possible.
Presence of O-Alkylated Byproduct 1. Reaction conditions favor O-alkylation (e.g., strong base that deprotonates the hydroxyl group). 2. "Hard" alkylating agent used.1. Use a milder, non-nucleophilic organic base. 2. Use an alkyl iodide as the alkylating agent. 3. Protect the hydroxyl group as a silyl or benzyl ether before N-alkylation.[5]
Ester Hydrolysis Observed 1. Presence of water and a strong base (e.g., NaOH, KOH). 2. High reaction temperatures in the presence of water. 3. Acidic workup at elevated temperatures.1. Use anhydrous solvents and non-aqueous bases (e.g., anhydrous K₂CO₃ in DMF or DIPEA in acetonitrile). 2. Maintain moderate reaction temperatures. 3. Perform workup at room temperature or below, using a mild base like saturated NaHCO₃ solution.
Mixture of Products, Difficult to Purify 1. Multiple side reactions occurring simultaneously. 2. Incomplete reaction.1. Re-evaluate the reaction conditions based on the observed byproducts. Consider a protecting group strategy for a cleaner reaction. 2. Increase reaction time or temperature, or use a more reactive alkylating agent after ensuring other side reactions are minimized.

Data Presentation

Table 1: Comparison of Reaction Conditions for Mono-N-Alkylation of Piperidine Derivatives

EntryBase (eq.)SolventAlkylating Agent (eq.)Temp. (°C)Time (h)Yield (%)Reference
1K₂CO₃ (2.0)DMFBenzyl Bromide (1.1)RT12~70-85[5][10]
2DIPEA (1.5)AcetonitrileAlkyl Bromide (1.1)RT6-18~60-75[5][6]
3NaH (1.2)THF/DMFAlkyl Iodide (1.1)0 to RT4-12~75-90[1][5]
4NaBH(OAc)₃DCE/THFAldehyde (1.2)RT12-24~70-90[11]

*Note: Yields are representative for N-alkylation of functionalized piperidines and may vary for Ethyl 5-hydroxypiperidine-3-carboxylate. Optimization is recommended.

Experimental Protocols

Protocol 1: Direct N-Alkylation using Potassium Carbonate

This protocol is a general guideline for the mono-N-alkylation of this compound.

Materials:

  • This compound (1.0 eq.)

  • Alkyl halide (e.g., benzyl bromide) (1.05 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous K₂CO₃.

  • Add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M with respect to the amine hydrochloride.

  • Stir the suspension at room temperature for 30 minutes to allow for the neutralization of the hydrochloride.

  • Slowly add the alkyl halide to the stirring suspension at room temperature.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (e.g., 40-50 °C) may be applied to accelerate the reaction if it is sluggish.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination

This alternative protocol avoids the use of alkyl halides and can be effective in preventing over-alkylation.

Materials:

  • Ethyl 5-hydroxypiperidine-3-carboxylate (free amine) (1.0 eq.)

  • Aldehyde or Ketone (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

Procedure:

  • To a round-bottom flask, add the free amine of Ethyl 5-hydroxypiperidine-3-carboxylate and the aldehyde/ketone in DCM or DCE.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride in portions.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Over_Alkylation_Pathway cluster_reactants Reactants cluster_products Products Start_Amine Ethyl 5-hydroxypiperidine- 3-carboxylate (Free Amine) Mono_Alkylated Desired Mono-alkylated Product Start_Amine->Mono_Alkylated + R-X (Desired Reaction) Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Mono_Alkylated Quaternary_Salt Over-alkylation Product (Quaternary Salt) Alkyl_Halide->Quaternary_Salt Mono_Alkylated->Quaternary_Salt + R-X (Side Reaction)

Caption: Reaction pathway illustrating the desired mono-alkylation and the competing over-alkylation side reaction.

Troubleshooting_Workflow Start N-Alkylation Reaction Check_TLC Analyze Reaction Mixture (TLC, LC-MS) Start->Check_TLC Desired_Product Desired Mono-alkylated Product is Major Check_TLC->Desired_Product Yes Over_Alkylation Over-alkylation Product Observed Check_TLC->Over_Alkylation No Low_Conversion Low Conversion/ No Reaction Check_TLC->Low_Conversion Other_Byproducts Other Byproducts (O-alkylation, Hydrolysis) Check_TLC->Other_Byproducts Workup Proceed to Workup and Purification Desired_Product->Workup Action_Over_Alkylation Decrease [R-X] (Slow addition) Lower Temperature Use excess amine Over_Alkylation->Action_Over_Alkylation Action_Low_Conversion Increase Temperature Use more reactive R-X Check base stoichiometry Low_Conversion->Action_Low_Conversion Action_Other_Byproducts Protect -OH group Use anhydrous conditions Use non-aqueous base Other_Byproducts->Action_Other_Byproducts Action_Over_Alkylation->Start Re-run Reaction Action_Low_Conversion->Start Re-run Reaction Action_Other_Byproducts->Start Re-run Reaction

Caption: A logical workflow for troubleshooting common issues in the N-alkylation of Ethyl 5-hydroxypiperidine-3-carboxylate.

References

Technical Support Center: Managing Stereochemistry in Reactions of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing stereochemistry in reactions involving Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges in achieving desired stereochemical outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key stereocenters in Ethyl 5-hydroxypiperidine-3-carboxylate and how does the hydrochloride salt form affect its reactivity?

A1: Ethyl 5-hydroxypiperidine-3-carboxylate has two stereocenters at the C3 and C5 positions. The presence of the hydroxyl and carboxylate groups offers multiple avenues for stereoselective transformations. The hydrochloride salt form protonates the piperidine nitrogen, rendering it less nucleophilic. For many reactions, it is necessary to neutralize the salt with a base to liberate the free amine, which can then participate in reactions or be protected with a suitable group (e.g., Boc, Cbz). This initial deprotection/protection step is crucial and can influence the conformational preference of the piperidine ring, thereby impacting the stereochemical outcome of subsequent reactions.

Q2: Which functional groups on Ethyl 5-hydroxypiperidine-3-carboxylate can be targeted for stereoselective modifications?

A2: The primary functional groups for stereoselective modifications are:

  • The secondary amine (after neutralization): Can be acylated, alkylated, or used to direct downstream functionalization.

  • The hydroxyl group at C5: Can be used to direct reductions or other transformations, or it can be inverted or displaced.

  • The ester group at C3: Can be hydrolyzed, reduced, or used in enolate chemistry.

  • The piperidine ring itself: Can undergo dehydrogenation/asymmetric hydrogenation to introduce or alter stereocenters.

Q3: What are the common strategies for achieving diastereoselectivity in reactions involving this molecule?

A3: Common strategies include:

  • Substrate-controlled reactions: Utilizing the existing stereochemistry of the starting material to direct the formation of new stereocenters. For example, the hydroxyl group at C5 can direct the delivery of a hydride reagent to one face of the molecule.

  • Reagent-controlled reactions: Employing chiral reagents, catalysts, or auxiliaries to favor the formation of one diastereomer over others.

  • Protecting group-guided reactions: The choice of protecting group for the nitrogen can influence the conformation of the piperidine ring and thus the facial selectivity of an incoming reagent.

Q4: How can I separate diastereomers of Ethyl 5-hydroxypiperidine-3-carboxylate derivatives?

A4: Separation of diastereomers is typically achieved through chromatographic techniques. Due to the basic nature of the piperidine nitrogen, interactions with silica gel can lead to peak tailing. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia in methanol, is often added to the eluent. In some cases, derivatization to less polar intermediates can facilitate separation.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Reduction of a Ketone Derivative

Problem: You have converted the 5-hydroxyl group to a ketone and are attempting a diastereoselective reduction to re-establish the alcohol with a specific stereochemistry, but you are observing a nearly 1:1 mixture of diastereomers.

Potential Cause Troubleshooting Step Rationale
Insufficient Steric Hindrance Use a bulkier reducing agent (e.g., L-Selectride® instead of NaBH₄).A bulkier reagent will have a greater preference for approaching the less sterically hindered face of the ketone.
Chelation Control Not Effective Screen different Lewis acidic additives (e.g., CeCl₃ with NaBH₄ - Luche reduction).A Lewis acid can coordinate to both the ketone and another heteroatom (e.g., the ring nitrogen or the ester carbonyl), creating a rigid intermediate that favors hydride delivery from a specific face.
Reaction Temperature Too High Perform the reaction at lower temperatures (e.g., -78 °C).Lowering the temperature can increase the energy difference between the transition states leading to the two diastereomers, thus enhancing selectivity.
Solvent Effects Screen a variety of solvents with different polarities and coordinating abilities (e.g., THF, Et₂O, CH₂Cl₂).The solvent can influence the conformation of the substrate and the reactivity of the reducing agent.
Issue 2: Epimerization at C3 During Ester Manipulation

Problem: You are attempting to modify the ethyl ester at C3 (e.g., hydrolysis followed by amide coupling) and are observing a loss of stereochemical integrity at this center.

Potential Cause Troubleshooting Step Rationale
Formation of an Enolate Intermediate Use non-basic conditions for hydrolysis if possible (e.g., enzymatic hydrolysis). For amide coupling, use reagents known to suppress racemization (e.g., COMU, T3P®).Basic conditions can lead to deprotonation at the α-carbon (C3), forming an achiral enolate which can be protonated from either face, leading to epimerization.
Harsh Reaction Conditions Employ milder coupling reagents and shorter reaction times. Keep the temperature low.Prolonged exposure to even mildly basic conditions or elevated temperatures can promote epimerization.
Inappropriate Base Use a non-nucleophilic, sterically hindered base (e.g., DIPEA) in amide coupling reactions.This minimizes side reactions and can reduce the extent of deprotonation at C3.

Experimental Protocols

Protocol 1: Diastereoselective Reduction of Ethyl 5-oxopiperidine-3-carboxylate

This protocol describes a general procedure for the diastereoselective reduction of the corresponding ketone, which can be synthesized from Ethyl 5-hydroxypiperidine-3-carboxylate by oxidation (e.g., with PCC or Swern oxidation).

  • Preparation of the Substrate: To a solution of Ethyl 5-oxopiperidine-3-carboxylate (1.0 eq) in dry THF (0.1 M) at -78 °C under an inert atmosphere (N₂ or Ar), add L-Selectride® (1.0 M in THF, 1.2 eq) dropwise over 15 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Work-up: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient containing 1% triethylamine) to afford the desired diastereomer of Ethyl 5-hydroxypiperidine-3-carboxylate. Determine the diastereomeric ratio by ¹H NMR analysis or chiral HPLC.

Protocol 2: N-Protection and Functionalization

This protocol provides a general method for the protection of the piperidine nitrogen, which is often a prerequisite for subsequent stereoselective reactions.

  • Neutralization and Protection: Suspend this compound (1.0 eq) in dichloromethane (0.2 M). Add triethylamine (2.5 eq) and stir for 10 minutes at room temperature. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir at room temperature for 12 hours.

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield N-Boc-ethyl 5-hydroxypiperidine-3-carboxylate.

Quantitative Data Summary

The following table provides hypothetical, yet realistic, data for the diastereoselective reduction of Ethyl 5-oxopiperidine-3-carboxylate under various conditions, illustrating the impact of reagents and temperature on stereoselectivity.

Entry Reducing Agent Temperature (°C) Solvent Diastereomeric Ratio (cis:trans) Yield (%)
1NaBH₄0MeOH60:4095
2NaBH₄ / CeCl₃-78MeOH85:1592
3L-Selectride®-78THF95:588
4K-Selectride®-78THF>99:185

Visualizations

Stereocontrol_Workflow cluster_start Starting Material cluster_prep Preparation cluster_reaction Stereoselective Reaction cluster_analysis Analysis & Purification Start Ethyl 5-hydroxypiperidine-3-carboxylate Hydrochloride Neutralization Neutralization (Base) Start->Neutralization Free Amine Protection N-Protection (e.g., Boc, Cbz) Neutralization->Protection Protected Amine Reaction Diastereoselective Transformation (e.g., Reduction, Alkylation) Protection->Reaction Controlled Conformation Purification Chromatographic Separation Reaction->Purification Diastereomeric Mixture Analysis Stereochemical Analysis (NMR, HPLC) Purification->Analysis Isolated Stereoisomers Troubleshooting_Diastereoselectivity cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Low_d_r Low Diastereoselectivity Observed Cause1 Suboptimal Reagent Low_d_r->Cause1 Cause2 Incorrect Temperature Low_d_r->Cause2 Cause3 Solvent Effects Low_d_r->Cause3 Sol1 Screen Bulky/Chelating Reagents Cause1->Sol1 Sol2 Optimize Reaction Temperature (Often Lower) Cause2->Sol2 Sol3 Solvent Screening Cause3->Sol3

Technical Support Center: Scale-up Synthesis of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound suitable for scale-up?

A1: Common routes often involve the reduction of a corresponding pyridine derivative. One prominent method is the catalytic hydrogenation of ethyl 5-hydroxynicotinate. Key considerations for scale-up include catalyst selection (e.g., rhodium on carbon, palladium on carbon), solvent choice, reaction temperature, and pressure. Alternative routes might involve the cyclization of acyclic precursors.

Q2: What are the critical process parameters to monitor during the scale-up of the hydrogenation reaction?

A2: Several parameters are critical for safety, efficiency, and product quality during a large-scale hydrogenation reaction. These include:

  • Hydrogen Pressure: Maintaining consistent and optimal pressure is crucial for reaction kinetics.

  • Temperature: Exothermic reactions require careful temperature control to prevent runaways and side product formation.

  • Agitation Rate: Efficient mixing is necessary to ensure good contact between the substrate, catalyst, and hydrogen.

  • Catalyst Loading: The amount of catalyst can significantly impact reaction time and cost.

  • Substrate Concentration: Higher concentrations are economically favorable but can lead to solubility and viscosity issues.

Q3: How can I effectively remove the hydrogenation catalyst on a large scale?

A3: Catalyst removal at scale can be achieved through filtration. Using a filter press with a suitable filter aid (e.g., celite) is a common industrial practice. It is important to ensure the catalyst is fully quenched and the filtration is performed under an inert atmosphere to prevent the pyrophoric catalyst from igniting.

Q4: What are the typical impurities encountered in the synthesis of this compound?

A4: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include:

  • Unreacted Starting Material: Incomplete reaction.

  • Over-reduced Products: Reduction of the ester functionality.

  • Dehalogenated Impurities: If the starting material contains halogen atoms.

  • Solvent Adducts: Reaction with the solvent.

  • Stereoisomers: Formation of undesired diastereomers or enantiomers.

Q5: What are the recommended crystallization conditions for obtaining high-purity this compound at scale?

A5: Finding the right solvent system is key for successful large-scale crystallization. A mixture of a good solvent (e.g., ethanol, methanol) and an anti-solvent (e.g., ethyl acetate, MTBE, heptane) is often used. A controlled cooling profile and seeding are crucial for obtaining uniform crystals with high purity and good filterability.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis.

Problem 1: Low Yield
Potential Cause Troubleshooting Step Expected Outcome
Inactive Catalyst Test catalyst activity on a small scale. Ensure proper handling and storage to prevent deactivation.Improved reaction rate and conversion.
Insufficient Hydrogen Pressure Check for leaks in the hydrogenation system. Ensure the pressure regulator is functioning correctly.Consistent hydrogen uptake and complete reaction.
Poor Mass Transfer Increase agitation speed. Consider using a different reactor design for better mixing.Enhanced reaction kinetics.
Sub-optimal Temperature Optimize the reaction temperature. A lower temperature might be needed to prevent side reactions, while a higher temperature could increase the reaction rate.Increased yield of the desired product.
Problem 2: Poor Product Purity
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Increase reaction time or catalyst loading. Monitor reaction progress by HPLC or GC.Full conversion of the starting material.
Side Product Formation Adjust reaction conditions (temperature, pressure, solvent) to minimize side reactions.Higher purity of the crude product.
Inefficient Crystallization Screen for a more effective solvent/anti-solvent system. Optimize the cooling rate and consider seeding.Improved crystal form and higher purity after filtration.
Trapped Impurities in Crystals Perform a re-crystallization or a slurry wash with a suitable solvent.Removal of occluded impurities.
Problem 3: Difficulty with Product Isolation
Potential Cause Troubleshooting Step Expected Outcome
Fine Particles Clogging Filter Optimize crystallization to obtain larger particles. Use a filter aid during filtration.Faster filtration and easier handling of the solid.
Product is an Oil or Gummy Solid Ensure the correct stoichiometry of HCl is used for salt formation. Screen different anti-solvents to induce precipitation of a solid.Formation of a crystalline, filterable solid.
Hygroscopic Product Handle the product under a dry, inert atmosphere. Dry the final product thoroughly under vacuum.A free-flowing solid that is stable on storage.

Experimental Protocols

Key Experiment: Scale-up Hydrogenation of Ethyl 5-hydroxynicotinate

Objective: To produce Ethyl 5-hydroxypiperidine-3-carboxylate via catalytic hydrogenation.

Scale: 10 L Reactor

Materials:

  • Ethyl 5-hydroxynicotinate: 1 kg

  • 5% Rhodium on Carbon (50% wet): 50 g

  • Ethanol (denatured): 8 L

  • Hydrochloric Acid (concentrated, 37%): As required for salt formation

Procedure:

  • Charge the 10 L hydrogenation reactor with Ethyl 5-hydroxynicotinate and ethanol.

  • Stir the mixture until all the solid has dissolved.

  • Under a nitrogen atmosphere, carefully add the wet 5% Rhodium on Carbon catalyst.

  • Seal the reactor and purge with nitrogen three times, followed by three purges with hydrogen.

  • Pressurize the reactor to 50 psi with hydrogen.

  • Heat the reaction mixture to 50 °C.

  • Maintain the hydrogen pressure at 50 psi and monitor the hydrogen uptake.

  • After the theoretical amount of hydrogen has been consumed (or the uptake ceases), continue stirring for an additional 2 hours.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with ethanol.

  • Combine the filtrate and washes.

  • Cool the solution in an ice bath and slowly add concentrated hydrochloric acid until the pH is ~1-2.

  • If the product does not precipitate, reduce the volume of the solution under reduced pressure.

  • Add an anti-solvent such as ethyl acetate to induce crystallization.

  • Stir the resulting slurry at 0-5 °C for 2 hours.

  • Filter the solid, wash with cold ethyl acetate, and dry under vacuum at 40 °C to a constant weight.

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_catalyst Check Catalyst Activity start->check_catalyst inactive Catalyst Inactive? check_catalyst->inactive check_pressure Verify Hydrogen Pressure pressure_low Pressure Low? check_pressure->pressure_low check_mixing Evaluate Agitation mixing_poor Mixing Inefficient? check_mixing->mixing_poor optimize_temp Optimize Temperature temp_suboptimal Temp Sub-optimal? optimize_temp->temp_suboptimal inactive->check_pressure No replace_catalyst Replace Catalyst inactive->replace_catalyst Yes pressure_low->check_mixing No fix_leaks Fix Leaks / Check Regulator pressure_low->fix_leaks Yes mixing_poor->optimize_temp No increase_agitation Increase Agitation Speed mixing_poor->increase_agitation Yes adjust_temp Adjust Temperature Profile temp_suboptimal->adjust_temp Yes end_node Yield Improved replace_catalyst->end_node fix_leaks->end_node increase_agitation->end_node adjust_temp->end_node

Caption: Troubleshooting workflow for low yield issues.

Troubleshooting_Purity start Poor Product Purity check_completion Check Reaction Completion start->check_completion incomplete Incomplete Reaction? check_completion->incomplete analyze_side_products Analyze for Side Products side_products Side Products Present? analyze_side_products->side_products optimize_crystallization Optimize Crystallization cryst_inefficient Crystallization Inefficient? optimize_crystallization->cryst_inefficient incomplete->analyze_side_products No increase_time Increase Reaction Time/Catalyst incomplete->increase_time Yes side_products->optimize_crystallization No adjust_conditions Adjust Reaction Conditions side_products->adjust_conditions Yes rescreen_solvents Re-screen Solvents / Optimize Cooling cryst_inefficient->rescreen_solvents Yes recrystallize Recrystallize or Slurry Wash cryst_inefficient->recrystallize If still impure end_node Purity Improved increase_time->end_node adjust_conditions->end_node rescreen_solvents->end_node recrystallize->end_node

Caption: Troubleshooting workflow for purity issues.

Technical Support Center: Deprotection of Ethyl 5-hydroxypiperidine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the removal of common amine protecting groups from ethyl 5-hydroxypiperidine-3-carboxylate derivatives.

Section 1: Boc (tert-Butyloxycarbonyl) Group Removal

The Boc group is a widely used protecting group for amines due to its stability and ease of removal under acidic conditions. However, challenges can arise, particularly with substrates containing other sensitive functional groups.

Frequently Asked Questions (FAQs) - Boc Deprotection

Q1: What are the standard conditions for Boc deprotection on ethyl 5-hydroxypiperidine-3-carboxylate derivatives?

A1: Standard conditions involve treating the Boc-protected piperidine with a strong acid in an anhydrous organic solvent. The most common reagents are trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in 1,4-dioxane or ethyl acetate. The reaction is typically performed at room temperature and is often complete within 30 minutes to a few hours.[1][2]

Q2: My Boc deprotection is incomplete. What could be the cause?

A2: Incomplete deprotection can result from several factors:

  • Insufficient Acid: The concentration or equivalents of the acid may be too low.

  • Short Reaction Time: The reaction may not have been allowed to proceed to completion.

  • Low Temperature: While reactions are often started at 0°C to control exotherms, they are typically allowed to warm to room temperature for completion.

  • Steric Hindrance: Bulky substituents on the piperidine ring or near the Boc group can slow down the reaction.

Q3: I'm observing side products. What are the likely side reactions and how can I prevent them?

A3: A common side reaction is t-butylation, where the electrophilic tert-butyl cation generated during deprotection alkylates nucleophilic sites on your molecule, such as the hydroxyl group or electron-rich aromatic rings if present.[2] To minimize this, the use of a scavenger like triisopropylsilane (TIS) or anisole is recommended. Another potential side reaction is ester hydrolysis if aqueous acid is used or if the reaction is run for an extended period under harsh conditions. Using anhydrous conditions is crucial to preserve the ethyl ester.

Troubleshooting Guide - Boc Deprotection

This guide provides a systematic approach to resolving common issues encountered during the removal of the Boc protecting group.

Issue 1: Incomplete Deprotection

  • Symptoms: Presence of starting material detected by TLC or LC-MS analysis after the expected reaction time.

  • Troubleshooting Workflow:

    G Start Incomplete Deprotection Check_Acid Increase Acid Concentration/Equivalents (e.g., 25-50% TFA in DCM or 4M HCl in dioxane) Start->Check_Acid Increase_Time Increase Reaction Time (Monitor by TLC/LC-MS) Check_Acid->Increase_Time Increase_Temp Increase Temperature (e.g., to room temp. or gentle warming to 40°C) Increase_Time->Increase_Temp End Successful Deprotection Increase_Temp->End

    Caption: Troubleshooting workflow for incomplete Boc deprotection.

Issue 2: Formation of Side Products (e.g., t-butylation)

  • Symptoms: Appearance of new, unexpected spots on TLC or peaks in LC-MS, potentially corresponding to the mass of the product plus a tert-butyl group.

  • Troubleshooting Workflow:

    G Start Side Product Formation Add_Scavenger Add a Scavenger (e.g., TIS, anisole) Start->Add_Scavenger Lower_Temp Lower Reaction Temperature (e.g., run at 0°C) Add_Scavenger->Lower_Temp Check_Purity Ensure Purity of Starting Material Lower_Temp->Check_Purity End Minimized Side Products Check_Purity->End

Data Presentation: Boc Deprotection Conditions
Substrate TypeReagentSolventTemp. (°C)Time (h)Yield (%)Notes
N-Boc Piperidine Derivative25-50% TFADCM0 to RT0.5 - 2>90Common and effective method. [3]
N-Boc Piperidine Derivative4M HCl1,4-DioxaneRT1 - 4>90Good alternative to TFA; product is the HCl salt. [2]
Acid-Sensitive SubstrateTsOH·H₂ODME40291-98Milder acidic conditions. [4]
Substrate with Ester GroupOxalyl Chloride/MeOHMethanolRT1 - 4HighA mild alternative to prevent ester cleavage.
Experimental Protocol: Boc Deprotection with TFA in DCM
  • Preparation: Dissolve the N-Boc-protected ethyl 5-hydroxypiperidine-3-carboxylate derivative (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA) (10-20 equiv, typically a 1:1 v/v mixture with DCM) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA. The resulting amine is obtained as the TFA salt.

  • Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine.

Section 2: Cbz (Carbobenzyloxy) Group Removal

The Cbz group is a valuable protecting group, often removed by catalytic hydrogenation, which offers orthogonal deprotection strategies.

Frequently Asked Questions (FAQs) - Cbz Deprotection

Q1: What is the most common method for Cbz deprotection?

A1: The most common and generally cleanest method is catalytic hydrogenolysis. This involves using a palladium catalyst, typically 10% palladium on carbon (Pd/C), under a hydrogen atmosphere. [5]The byproducts are toluene and carbon dioxide, which are easily removed.

Q2: My catalytic hydrogenation for Cbz removal is slow or incomplete. What could be the issue?

A2: Several factors can lead to a sluggish or incomplete reaction:

  • Catalyst Poisoning: The palladium catalyst is susceptible to poisoning by sulfur-containing compounds or some nitrogen-containing heterocycles.

  • Poor Catalyst Quality: The activity of the Pd/C catalyst can vary. Using a fresh, high-quality catalyst is recommended.

  • Insufficient Hydrogen: The hydrogen pressure may be too low, or the hydrogen may not be effectively dispersed in the reaction mixture.

  • Poor Mixing: Inadequate agitation can lead to poor contact between the substrate, catalyst, and hydrogen.

Q3: Are there alternatives to using hydrogen gas for Cbz deprotection?

A3: Yes, catalytic transfer hydrogenation is a common alternative. This method uses a hydrogen donor in the presence of a palladium catalyst. Common hydrogen donors include ammonium formate, formic acid, and cyclohexene. This approach avoids the need for specialized hydrogenation equipment. [6]

Troubleshooting Guide - Cbz Deprotection

Issue 1: Slow or Incomplete Catalytic Hydrogenation

  • Symptoms: Starting material remains after an extended reaction time.

  • Troubleshooting Workflow:

    G Start Slow/Incomplete Hydrogenation Check_Catalyst Use Fresh/More Active Catalyst (e.g., Pd(OH)₂/C) Start->Check_Catalyst Increase_Pressure Increase H₂ Pressure Check_Catalyst->Increase_Pressure Improve_Agitation Ensure Vigorous Stirring Increase_Pressure->Improve_Agitation Check_Purity Purify Substrate to Remove Poisons Improve_Agitation->Check_Purity End Successful Deprotection Check_Purity->End

    Caption: Troubleshooting workflow for slow Cbz deprotection by hydrogenation.

Data Presentation: Cbz Deprotection Conditions
Substrate TypeReagentCatalystSolventTemp. (°C)Time (h)Yield (%)Notes
N-Cbz PiperidineH₂ (balloon)10% Pd/CMeOH/EtOHRT2 - 16>90Standard and clean method.
N-Cbz Amino Acid Deriv.Ammonium Formate10% Pd/CMeOHReflux0.5 - 2>90Good for transfer hydrogenation.
General N-Cbz AmineNaBH₄10% Pd/CMeOHRT< 0.293-98Very rapid deprotection. [7]
Substrate with Reducible GroupsHBr/AcOHNoneAcetic AcidRT1 - 4VariableFor substrates incompatible with hydrogenation.
Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenation
  • Preparation: Dissolve the N-Cbz-protected ethyl 5-hydroxypiperidine-3-carboxylate derivative (1.0 equiv) in a suitable solvent such as methanol or ethanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) (typically 10-20% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product. Further purification can be performed if necessary.

Section 3: N-Benzyl Group Removal

The N-benzyl group is a robust protecting group, commonly removed by catalytic hydrogenation or transfer hydrogenation.

Frequently Asked Questions (FAQs) - N-Benzyl Deprotection

Q1: What are the typical conditions for N-benzyl deprotection?

A1: Similar to Cbz deprotection, N-benzyl groups are most commonly removed by catalytic hydrogenation with a palladium catalyst (e.g., 10% Pd/C) and a hydrogen source. Catalytic transfer hydrogenation using ammonium formate is also a very effective method. [8] Q2: My N-benzyl deprotection is not working well. What are the common issues?

A2: The challenges are similar to those for Cbz deprotection, with catalyst poisoning being a primary concern. The amine product can sometimes inhibit the catalyst. Adding a small amount of acid, such as acetic acid, can sometimes improve the reaction rate by protonating the product amine and preventing it from coordinating to the catalyst.

Q3: Can I selectively remove an N-benzyl group in the presence of a Cbz group?

A3: Selective removal can be challenging as both are typically removed under similar hydrogenolysis conditions. The relative rates of cleavage can sometimes be influenced by the catalyst and reaction conditions, but achieving high selectivity is often difficult. Alternative deprotection methods for one of the groups would be a more reliable strategy for selective deprotection.

Troubleshooting Guide - N-Benzyl Deprotection

Issue 1: Inefficient Deprotection

  • Symptoms: Low conversion of starting material.

  • Troubleshooting Workflow:

    G Start Inefficient N-Benzyl Deprotection Check_Catalyst Use Fresh/More Active Catalyst Start->Check_Catalyst Add_Acid Add Acetic Acid (catalytic) Check_Catalyst->Add_Acid Change_H_Source Switch Hydrogen Source (e.g., H₂ vs. Ammonium Formate) Add_Acid->Change_H_Source Increase_Temp Increase Temperature (for transfer hydrogenation) Change_H_Source->Increase_Temp End Successful Deprotection Increase_Temp->End

    Caption: Troubleshooting workflow for N-benzyl deprotection.

Data Presentation: N-Benzyl Deprotection Conditions
Substrate TypeReagentCatalystSolventTemp. (°C)Time (h)Yield (%)Notes
N-Benzyl PiperidineH₂ (60 psi)5% Rh/Al₂O₃EthanolRT12HighAn alternative catalyst system.
N-Benzyl AmineAmmonium Formate10% Pd/CMeOHReflux0.5 - 1HighA common and effective method.
N-Benzyl PiperidineH₂ (balloon)10% Pd/CEtOH/AcOHRT1692Acetic acid can enhance the reaction rate. [9]
Experimental Protocol: N-Benzyl Deprotection by Catalytic Transfer Hydrogenation
  • Preparation: To a solution of the N-benzyl-protected ethyl 5-hydroxypiperidine-3-carboxylate derivative (1.0 equiv) in methanol, add 10% palladium on carbon (10-20% by weight).

  • Reagent Addition: Add ammonium formate (4-5 equiv) to the suspension.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to give the crude product, which can be purified by chromatography if necessary.

References

Technical Support Center: Diastereomeric Resolution of Substituted 5-Hydroxypiperidine-3-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the diastereomeric resolution of substituted 5-hydroxypiperidine-3-carboxylates and related piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the diastereomeric resolution of substituted 5-hydroxypiperidine-3-carboxylates?

The fundamental principle involves converting a mixture of enantiomers, which share identical physical properties, into a mixture of diastereomers with distinct physical properties.[1] This is achieved by reacting the racemic piperidine derivative (a base) with an enantiomerically pure chiral acid (a resolving agent). The resulting diastereomeric salts possess different solubilities, allowing for their separation through fractional crystallization.[1] Once separated, the individual diastereomers can be converted back to the pure enantiomers.

Q2: Which chiral resolving agents are effective for the resolution of piperidine-3-carboxylate derivatives?

For basic compounds like piperidine-3-carboxylate esters, chiral acids are the resolving agents of choice. Commonly successful agents include:

  • Tartaric acid derivatives : such as di-benzoyl-L-tartaric acid or di-p-toluoyl-D-tartaric acid.[2]

  • Mandelic acid : Both (R)- and (S)-mandelic acid have been shown to be effective.[2]

  • Camphorsulfonic acid : (R)- and (S)-camphorsulfonic acid are also potential resolving agents.[2]

The selection of the optimal resolving agent and solvent system is crucial and often necessitates experimental screening to identify the best conditions for crystallization and separation.[1]

Q3: How do I choose an appropriate solvent for the crystallization of diastereomeric salts?

The ideal solvent is one in which the two diastereomeric salts exhibit a significant difference in solubility. A systematic solvent screen using a range of solvents with varying polarities (e.g., alcohols like ethanol, esters like ethyl acetate, and hydrocarbons) is highly recommended.[3] Mixtures of a solvent and an "anti-solvent" (a solvent in which the salts are poorly soluble) can also be employed to induce crystallization.[3]

Q4: How can I determine the diastereomeric excess (d.e.) and enantiomeric excess (e.e.) of my resolved sample?

The diastereomeric and enantiomeric purity of your samples can be determined using analytical techniques such as:

  • Chiral High-Performance Liquid Chromatography (HPLC) : This is a widely used method for separating and quantifying enantiomers.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Using chiral shift reagents or by derivatizing the amine to form diastereomers (e.g., Mosher amides), it is possible to determine the enantiomeric excess.[2]

Troubleshooting Guides

Issue 1: No Crystals Form, or an Oil/Amorphous Solid Precipitates

Q: I've combined my racemic 5-hydroxypiperidine-3-carboxylate with a chiral resolving agent in a solvent, but I'm getting an oil or an amorphous solid instead of crystals. What should I do?

A: This common issue, often referred to as "oiling out," typically points to problems with solubility, supersaturation, or the choice of solvent.

Possible Cause Solution
Inappropriate Solvent System The chosen solvent may be too effective at dissolving both diastereomeric salts, preventing the necessary supersaturation for crystallization.[3] Solution: Conduct a thorough solvent screen with solvents of varying polarities. Consider using solvent/anti-solvent mixtures to induce precipitation.[3]
Insufficient Supersaturation The concentration of the diastereomeric salt in the solution may be below its solubility limit. Solution: Carefully evaporate some of the solvent to increase the concentration, or slowly add an anti-solvent. Cooling the solution can also decrease solubility.[3]
Excessively High Supersaturation Rapid precipitation due to high supersaturation can lead to the formation of an oil or amorphous solid. Solution: Start with a more dilute solution and allow for slow cooling to promote the formation of well-ordered crystals.
High Level of Impurities Impurities in the racemic compound or the resolving agent can inhibit crystal nucleation and growth. Solution: Ensure the high purity of your starting materials. An additional purification step for the racemic compound may be necessary.
Issue 2: Low Diastereomeric Excess (d.e.) in the Crystalline Product

Q: I'm obtaining crystals, but analysis shows a low diastereomeric excess. How can I improve the selectivity?

A: Low diastereomeric excess suggests that the solubilities of the two diastereomeric salts in your chosen solvent system are too similar, leading to co-precipitation.

Possible Cause Solution
Suboptimal Solvent Choice The solvent system is not effectively discriminating between the two diastereomers. Solution: A comprehensive solvent screen is critical to find a solvent that maximizes the solubility difference between the two salts.
Crystallization is Too Rapid Fast crystallization, often due to rapid cooling or high supersaturation, can trap the more soluble diastereomer within the crystal lattice of the less soluble one. Solution: Implement a slower, more controlled cooling profile. Allow the solution to cool gradually to room temperature before further cooling.
Formation of a Solid Solution In some cases, the crystal lattice of the less soluble diastereomer can incorporate the more soluble one, forming a solid solution that is difficult to purify by simple recrystallization. Solution: Consider screening for a different resolving agent to alter the crystal packing, or experiment with a wider range of solvents.
Issue 3: Low Yield of the Desired Diastereomeric Salt

Q: I have successfully crystallized one diastereomer with high purity, but the yield is impractically low. How can I increase it?

A: A low yield indicates that a significant amount of the desired, less-soluble diastereomer remains in the mother liquor.

Possible Cause Solution
High Solubility of the Target Salt Even the "less soluble" diastereomer may still have considerable solubility in the chosen solvent. Solution: Optimize the solvent system to further decrease the solubility of the target salt. Experiment with lower final crystallization temperatures and allow for longer crystallization times.
Suboptimal Stoichiometry The molar ratio of the resolving agent to the racemic compound can influence the yield. Solution: Experiment with varying the stoichiometry of the resolving agent (e.g., 0.5 to 1.0 equivalents).
Premature Isolation The crystallization process may not have reached equilibrium before the crystals were isolated. Solution: Allow for sufficient crystallization time, potentially at a reduced temperature, before filtration.

Data Presentation

The following tables provide examples of quantitative data from the diastereomeric resolution of ethyl nipecotate, a structurally related compound to 5-hydroxypiperidine-3-carboxylates. These should serve as a starting point for developing a resolution process for substituted derivatives.

Table 1: Resolution of Racemic Ethyl Nipecotate with (S)-Mandelic Acid [2]

ParameterValue
Racemic Compound Ethyl Nipecotate
Resolving Agent (S)-Mandelic Acid
Solvent Ethyl Acetate
Yield 32%
Diastereomeric Excess (d.e.) 94%

Table 2: Resolution of Racemic N,N-dimethyl-3-piperidinecarboxamide with Di-benzoyl-L-tartaric Acid [2]

ParameterValue
Racemic Compound N,N-dimethyl-3-piperidinecarboxamide
Resolving Agent Di-benzoyl-L-tartaric Acid
Solvent 2B-Ethanol
Yield 38%
Diastereomeric Excess (d.e.) 71%

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Screening

Objective: To identify an effective resolving agent and solvent system for the chiral resolution of a racemic substituted 5-hydroxypiperidine-3-carboxylate.

Methodology:

  • Preparation of Stock Solutions: Prepare stock solutions of the racemic piperidine derivative and various chiral resolving agents (e.g., di-benzoyl-L-tartaric acid, (S)-mandelic acid) in a suitable solvent like ethanol or methanol.

  • Salt Formation: In an array of small vials, combine stoichiometric equivalents of the racemic compound and each resolving agent.

  • Crystallization: Evaporate the initial solvent. To each vial, add a different crystallization solvent or solvent mixture.

  • Observation: Allow the vials to stand at a controlled temperature (e.g., room temperature or cooled) for 24-48 hours and visually inspect for crystal formation.

  • Analysis: Isolate any crystalline material by filtration and analyze the solid and the mother liquor by a suitable chiral method (e.g., chiral HPLC) to determine the yield and diastereomeric excess.

Protocol 2: Preparative Scale Resolution of Racemic Ethyl Nipecotate with (S)-Mandelic Acid[2]

Objective: To perform a preparative scale resolution of racemic ethyl nipecotate.

Methodology:

  • Dissolution: Dissolve racemic ethyl nipecotate (5.0 g, 32 mmol) in ethyl acetate (40 mL).

  • Addition of Resolving Agent: Add (S)-mandelic acid (4.8 g, 32 mmol) to the solution.

  • Heating: Heat the mixture to 60 °C to ensure all solids dissolve.

  • Crystallization: Allow the solution to cool to room temperature over a period of 135 minutes, followed by stirring for an additional 60 minutes.

  • Isolation: Collect the resulting solid by filtration and wash with cold ethyl acetate (20 mL).

  • Drying: Dry the solid under vacuum at room temperature for 17 hours to yield the diastereomerically enriched salt.

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis & Liberation racemate Racemic 5-Hydroxypiperidine-3-carboxylate dissolution Dissolve in Screened Solvent racemate->dissolution resolving_agent Chiral Resolving Agent (e.g., Tartaric Acid Derivative) resolving_agent->dissolution salt_formation Form Diastereomeric Salts dissolution->salt_formation crystallization Fractional Crystallization (Controlled Cooling) salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (Mother Liquor) filtration->more_soluble Liquid liberation1 Liberate Enantiomer 1 less_soluble->liberation1 liberation2 Liberate Enantiomer 2 more_soluble->liberation2 enantiomer1 Pure Enantiomer 1 liberation1->enantiomer1 enantiomer2 Pure Enantiomer 2 liberation2->enantiomer2

Caption: Experimental workflow for diastereomeric resolution.

troubleshooting_workflow start Initial Crystallization Attempt outcome Analyze Outcome start->outcome no_crystals No Crystals / Oiling Out outcome->no_crystals No Solid low_de Crystals Formed, Low d.e. outcome->low_de Solid Formed low_yield High d.e., Low Yield outcome->low_yield Solid Formed success Successful Resolution (High d.e. & Yield) outcome->success Solid Formed action1 Adjust Supersaturation Screen Solvents Check Purity no_crystals->action1 action2 Slow Cooling Rate Recrystallize Screen Solvents/Resolving Agent low_de->action2 action3 Optimize Solvent Lower Temperature Increase Crystallization Time low_yield->action3 action1->start Re-attempt action2->start Re-attempt action3->start Re-attempt

Caption: Troubleshooting workflow for diastereomeric resolution.

References

Technical Support Center: Synthesis of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride. Our goal is to help you improve yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why is the yield low in the hydrogenation of the pyridine ring (e.g., from Ethyl Nicotinate) to the piperidine ring?

Answer: Low yields in this critical step often stem from issues with the catalyst, reaction conditions, or incomplete conversion.

Troubleshooting Steps:

  • Catalyst Activity:

    • Check Catalyst Quality: Ensure the catalyst (e.g., Palladium on Carbon (Pd/C), Palladium on Alumina (Pd/Al₂O₃), Rhodium on Carbon (Rh/C)) is fresh and has been stored under appropriate conditions to prevent deactivation.

    • Catalyst Loading: A low catalyst-to-substrate ratio can lead to incomplete reactions. Consider incrementally increasing the catalyst loading.

    • Catalyst Poisoning: The starting material or solvent may contain impurities (e.g., sulfur compounds) that poison the catalyst. Purify the starting materials and use high-purity, degassed solvents.

  • Reaction Conditions:

    • Hydrogen Pressure: Inadequate hydrogen pressure can result in slow or incomplete reactions. Most hydrogenations of this type require elevated pressure.[1] Ensure your system is maintaining the target pressure throughout the reaction.

    • Temperature: The reaction may require specific temperature control. For continuous flow hydrogenation, temperatures around 55-60°C have been used effectively.[1]

    • Mixing/Agitation: In batch reactors, ensure vigorous stirring to maintain a good suspension of the catalyst and facilitate mass transfer of hydrogen gas. In flow reactors, improper packing of the catalyst bed can lead to channeling and reduced efficiency.[1]

  • Incomplete Conversion vs. Side Products:

    • Monitor the Reaction: Use techniques like NMR or HPLC to monitor the reaction progress.[2] This will help determine if the issue is a slow/stalled reaction or the formation of undesired byproducts.

    • Side Products: Over-reduction or side reactions can occur. The presence of partially hydrogenated intermediates, such as ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate, indicates that the reaction has not gone to completion.[3][4] To favor the fully hydrogenated product, you may need to increase reaction time, hydrogen pressure, or temperature.[2]

Question 2: How can I improve the yield in the reduction of the keto group in Ethyl 5-oxopiperidine-3-carboxylate?

Answer: The reduction of the 5-oxo intermediate to the 5-hydroxy group is a crucial step where yield can be lost due to side reactions or incomplete conversion.

Troubleshooting Steps:

  • Choice of Reducing Agent:

    • Sodium Borohydride (NaBH₄): This is a common and effective reducing agent for this transformation. Ensure it is fresh and dry.

    • Alternative Reagents: Depending on the substrate and desired stereoselectivity, other reducing agents like lithium borohydride (LiBH₄) or potassium borohydride (KBH₄) could be explored.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. Protic solvents like methanol or ethanol are typically used for NaBH₄ reductions.

    • Temperature: These reductions are often performed at low temperatures (e.g., 0°C to room temperature) to control the reaction rate and minimize side products.[5] Adding the reducing agent portion-wise can also help manage the reaction exotherm.

    • pH Control: After the reduction is complete, careful quenching and pH adjustment are necessary to protonate the resulting alkoxide and avoid degradation of the product.

  • Work-up and Purification:

    • Quenching: Quench the reaction slowly with a weak acid or water to destroy excess reducing agent.

    • Extraction: The product is often polar. Use an appropriate organic solvent for extraction and consider multiple extractions to maximize recovery. Salting out the aqueous layer with NaCl can improve extraction efficiency.

    • Purification: Column chromatography on silica gel is a common method for purifying the final hydroxyl compound.[6]

Question 3: What is the best method for forming the final hydrochloride salt?

Answer: The formation of the hydrochloride salt is typically the final step to improve the stability and handling of the amine product.

Troubleshooting Steps:

  • Solvent Selection: Dissolve the purified free-base (Ethyl 5-hydroxypiperidine-3-carboxylate) in a suitable anhydrous solvent. Common choices include ethyl acetate, diethyl ether, or isopropanol.

  • HCl Source: Use a solution of anhydrous HCl in a compatible solvent (e.g., HCl in diethyl ether or HCl in dioxane). Gaseous HCl can also be bubbled through the solution. Using aqueous HCl can introduce water and hinder precipitation or lead to an oil.

  • Precipitation: Add the HCl solution dropwise to the stirred solution of the amine at a controlled temperature (often 0°C) until precipitation is complete. The pH of the solution should become acidic.

  • Isolation: Collect the precipitated solid by filtration, wash with a cold, anhydrous solvent (like diethyl ether) to remove any residual impurities, and dry under vacuum. If the product oils out, try using a different solvent system or a higher concentration.

Data on Hydrogenation of Ethyl Nicotinate

The following table summarizes reaction conditions from studies on the hydrogenation of ethyl nicotinate, a common precursor. Continuous flow reactions, in particular, have shown high throughput and yield.[4][7]

Starting MaterialCatalystModeSolventTemp. (°C)Pressure (bar)Throughput / Yield
Ethyl Nicotinate (0.4M)5% Pd/Al₂O₃FlowEthanol6020Excellent Yield
Ethyl Nicotinate (0.8M)5% Pd/Al₂O₃FlowEthanol5520Excellent Yield
Ethyl Nicotinate (10 mmol)5% Pd/CBatchEthanolRoom Temp785% Conversion

Data sourced from a process intensification study on the continuous flow hydrogenation of ethyl nicotinate.[1]

Key Experimental Protocols

Protocol 1: Continuous Flow Hydrogenation of Ethyl Nicotinate [1]

This protocol describes the full hydrogenation of ethyl nicotinate to ethyl piperidine-3-carboxylate using a trickle bed reactor.

  • System Preparation: Pack a fixed-bed reactor column with the 5% Pd/Al₂O₃ catalyst mixed with glass beads to prevent blocking.[1]

  • Solution Preparation: Prepare a 0.8 M solution of ethyl nicotinate in ethanol.

  • Reaction Execution:

    • Heat the reactor to 55 °C.

    • Set the system pressure to 20 bar of hydrogen.

    • Set the hydrogen gas flow rate to 0.6 L/min.

    • Continuously pass the ethyl nicotinate solution through the reactor at a flow rate of 7.0 mL/min.

  • Work-up:

    • Collect the output from the reactor.

    • Concentrate the solution in vacuo to remove the ethanol.

    • Dissolve the crude material in dichloromethane (CH₂Cl₂).

    • Wash the organic solution with a 10% citric acid solution to remove any basic impurities.

    • Concentrate the organic layer in vacuo to afford the product, ethyl piperidine-3-carboxylate, in excellent yield.[1]

Protocol 2: General Procedure for Reduction of Ethyl 5-oxopiperidine-3-carboxylate

This protocol outlines a general method for the reduction of the keto-piperidine intermediate.

  • Reaction Setup: Dissolve ethyl 5-oxopiperidine-3-carboxylate in methanol and cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Reduction: Add sodium borohydride (NaBH₄) to the solution in small portions over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Carefully quench the reaction by the slow, dropwise addition of acetone, followed by water.

    • Adjust the pH to ~7 using dilute HCl.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue multiple times with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography to obtain pure ethyl 5-hydroxypiperidine-3-carboxylate.

Visualizations

The following diagrams illustrate the synthetic pathway and key troubleshooting logic.

Synthesis_Pathway Start Ethyl Nicotinate Intermediate1 Ethyl piperidine-3-carboxylate Start->Intermediate1 Hydrogenation (e.g., H₂, Pd/C) Intermediate2 Ethyl 5-oxopiperidine-3-carboxylate Intermediate1->Intermediate2 Oxidation Product_Free Ethyl 5-hydroxypiperidine-3-carboxylate Intermediate2->Product_Free Reduction (e.g., NaBH₄) Final_Product Ethyl 5-hydroxypiperidine-3-carboxylate HCl Product_Free->Final_Product Salt Formation (Anhydrous HCl)

Caption: Synthetic pathway for Ethyl 5-hydroxypiperidine-3-carboxylate HCl.

Troubleshooting_Workflow Start Low Overall Yield Step1 Hydrogenation Step Issue? Start->Step1 Step2 Reduction Step Issue? Step1->Step2 No Cause1a Incomplete Reaction Step1->Cause1a Yes Cause1b Catalyst Deactivation Step1->Cause1b Yes Step3 Purification / Salt Formation Issue? Step2->Step3 No Cause2a Ineffective Reducing Agent Step2->Cause2a Yes Cause2b Poor Reaction Control Step2->Cause2b Yes Cause3a Product Loss During Work-up Step3->Cause3a Yes Cause3b Incomplete Precipitation Step3->Cause3b Yes Action1a Increase H₂ Pressure / Time Cause1a->Action1a Action1b Use Fresh Catalyst / Purify Reagents Cause1b->Action1b Action2a Check Reagent Quality / Stoichiometry Cause2a->Action2a Action2b Control Temperature (0 °C) Cause2b->Action2b Action3a Optimize Extraction / Chromatography Cause3a->Action3a Action3b Use Anhydrous HCl / Solvent Cause3b->Action3b

Caption: Troubleshooting workflow for identifying sources of low yield.

Parameter_Influence cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Catalyst Catalyst Choice (Pd/C, Pd/Al₂O₃) Yield Yield Catalyst->Yield Selectivity Selectivity (Full vs. Partial Reduction) Catalyst->Selectivity Rate Reaction Rate Catalyst->Rate Pressure H₂ Pressure Pressure->Yield Pressure->Selectivity Pressure->Rate Temp Temperature Temp->Yield Temp->Rate Solvent Solvent Solvent->Yield Solvent->Rate

Caption: Influence of key parameters on hydrogenation reaction outcomes.

References

Validation & Comparative

A Comparative Analysis of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride and Other Key Piperidine Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. The piperidine scaffold is a ubiquitous motif in medicinal chemistry, and its derivatives offer a diverse range of functionalities for molecular elaboration. This guide provides a comparative analysis of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride against two other commonly utilized piperidine building blocks: Ethyl 4-hydroxypiperidine-1-carboxylate and (S)-N-Boc-3-hydroxypiperidine. This objective comparison, supported by experimental data, aims to inform the selection of the most suitable building block for specific synthetic strategies.

The utility of these building blocks lies in their bifunctional nature, possessing both a reactive secondary amine (or a protected version) and a hydroxyl group, which can be leveraged for diverse chemical transformations. The presence and relative positions of the ester and hydroxyl groups on the piperidine ring significantly influence their reactivity and the stereochemical outcome of subsequent reactions.

Physicochemical Properties at a Glance

A summary of the key physicochemical properties of the three building blocks is presented in the table below. These properties can influence solubility, reactivity, and handling characteristics.

PropertyThis compoundEthyl 4-hydroxypiperidine-1-carboxylate(S)-N-Boc-3-hydroxypiperidine
CAS Number 1207194-49-765214-82-6143900-44-1
Molecular Formula C₈H₁₆ClNO₃C₈H₁₅NO₃C₁₀H₁₉NO₃
Molecular Weight 209.67 g/mol 173.21 g/mol 201.26 g/mol
Form SolidLiquidSolid
Key Features Hydrochloride salt, secondary amine, hydroxyl and ester functionalities.N-protected (ethoxycarbonyl), hydroxyl functionality.N-protected (Boc), chiral, hydroxyl functionality.

Performance in a Representative Synthetic Transformation: N-Acylation

To provide a practical comparison of the synthetic utility of these building blocks, we will examine a common and crucial reaction in drug discovery: N-acylation. This reaction is fundamental for introducing a wide variety of substituents onto the piperidine nitrogen, enabling the exploration of structure-activity relationships (SAR).

The following table summarizes the reported yields for the N-acylation of the piperidine nitrogen in each of the building blocks or their close derivatives. It is important to note that direct comparison of yields can be influenced by differences in reaction conditions, substrates, and scales. However, this compilation provides valuable insights into their relative performance in this key transformation.

Building BlockAcylating AgentBaseSolventReaction TimeYield (%)Reference
4-Anilinopiperidine (related to the deprotected form of the title compound)Ethyl ChloroformateTriethylamineDichloromethane4-6 hoursNot explicitly stated, but protocol is for synthesis of a fentanyl precursor[1]
3-HydroxypiperidineNitrogen protection reagent (e.g., Boc₂O)Inorganic BaseOrganic Solvent12 hoursHigh (specifics vary)[2]
(S)-3-hydroxypiperidine D-pyroglutamateDi-tert-butyl dicarbonateSodium HydroxideWater3-6 hours97%[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and adaptation in the reader's own research.

Protocol 1: General N-Acylation of a Piperidine Derivative

This protocol is a generalized procedure for the N-acylation of a piperidine nitrogen, applicable to the deprotected form of this compound.

Materials:

  • Piperidine derivative (1.0 equivalent)

  • Acylating agent (e.g., acid chloride or chloroformate, 1.05-1.2 equivalents)

  • Base (e.g., Triethylamine or Diisopropylethylamine, 1.1-1.5 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

  • Dissolve the piperidine derivative and the base in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acylating agent to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: N-Boc Protection of (S)-3-hydroxypiperidine[3]

This protocol details the N-Boc protection of (S)-3-hydroxypiperidine, a key step in the synthesis of (S)-N-Boc-3-hydroxypiperidine.

Materials:

  • (S)-3-hydroxypiperidine D-pyroglutamate (200 kg)

  • Sodium hydroxide (75 kg)

  • Di-tert-butyl dicarbonate (Boc₂O) (518 kg)

  • Water (500 L)

  • Ethyl acetate

Procedure:

  • Charge a reactor with (S)-3-hydroxypiperidine D-pyroglutamate, water, and sodium hydroxide.

  • Add di-tert-butyl dicarbonate in portions at room temperature.

  • Continue the reaction for 3 hours after the addition is complete.

  • Add ethyl acetate to the reaction mixture and separate the aqueous phase.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases and concentrate under reduced pressure to obtain (S)-N-Boc-3-hydroxypiperidine.

Visualization of a Key Synthetic Workflow

To illustrate a typical experimental workflow involving these building blocks, a diagram for a generic N-acylation reaction is provided below.

N_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve piperidine derivative and base in solvent cool Cool to 0 °C start->cool 1. Preparation add_reagent Add acylating agent cool->add_reagent 2. Addition react Stir at room temperature add_reagent->react 3. Reaction quench Quench reaction react->quench Reaction complete extract Extract with organic solvent quench->extract 4. Isolation purify Purify by chromatography extract->purify 5. Purification end Characterization purify->end Final Product

Caption: A generalized workflow for the N-acylation of a piperidine building block.

Comparative Discussion

This compound offers a unique substitution pattern with the hydroxyl and ester groups at the 3 and 5 positions. The hydrochloride salt form ensures stability and ease of handling as a solid. The free secondary amine is readily available for reactions like N-acylation after neutralization. The relative positions of the functional groups may offer distinct stereochemical control in certain reactions compared to the other building blocks.

Ethyl 4-hydroxypiperidine-1-carboxylate features an N-ethoxycarbonyl protecting group, which is generally stable but can be removed under specific conditions. The 4-hydroxy group provides a convenient point for further functionalization. Its liquid form may be advantageous for certain automated synthesis platforms. This building block is a known precursor in the synthesis of several commercial drugs.[4]

(S)-N-Boc-3-hydroxypiperidine is a chiral building block with the versatile tert-butyloxycarbonyl (Boc) protecting group on the nitrogen. The Boc group is easily removed under acidic conditions, making it orthogonal to many other protecting groups. The defined stereochemistry at the 3-position is highly valuable for the synthesis of enantiomerically pure drug candidates. The synthesis of this building block often involves enzymatic resolution or asymmetric synthesis to achieve high enantiopurity.[5][6]

Conclusion

The choice between this compound, Ethyl 4-hydroxypiperidine-1-carboxylate, and (S)-N-Boc-3-hydroxypiperidine will depend on the specific synthetic strategy and the desired final molecular architecture.

  • This compound is a promising building block for accessing novel chemical space due to its unique substitution pattern.

  • Ethyl 4-hydroxypiperidine-1-carboxylate is a well-established and commercially important intermediate for the synthesis of known bioactive molecules.

  • (S)-N-Boc-3-hydroxypiperidine is the preferred choice when enantiopurity is a critical requirement for the target molecule.

Researchers should consider the desired position of functional groups, the need for a specific protecting group strategy, and the importance of stereochemistry when selecting the most appropriate piperidine building block for their drug discovery program. The experimental protocols and comparative data presented in this guide are intended to facilitate this decision-making process.

References

Navigating Piperidine Synthesis: A Comparative Guide to Alternatives for Ethyl 5-hydroxypiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and chemists in drug discovery, the substituted piperidine scaffold is a cornerstone of molecular design, appearing in a vast number of pharmaceuticals. Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride is a valuable building block for creating these complex molecules. However, synthetic strategy is rarely a one-size-fits-all equation. The choice of starting material can significantly impact yield, scalability, and the number of synthetic steps. This guide provides an objective comparison of alternative reagents and synthetic routes, supported by experimental data, to inform strategic decisions in the synthesis of functionalized piperidines.

This analysis directly compares the use of N-protected analogues (Boc and Cbz) as alternatives to the hydrochloride salt and explores fundamentally different strategic approaches, such as building the piperidine ring from pyridine precursors or acyclic starting materials.

Comparison of Synthetic Strategies for a Model Product

To provide a direct performance comparison, we will examine the synthesis of a common derivative, Ethyl 1-benzyl-5-hydroxypiperidine-3-carboxylate , using different starting materials and routes.

Table 1: Quantitative Comparison of Synthetic Routes
ParameterRoute 1: Direct N-AlkylationRoute 2: N-Boc Deprotection & AlkylationRoute 3: Catalytic Hydrogenation
Starting Material Ethyl 5-hydroxypiperidine-3-carboxylate HClEthyl 1-Boc-5-hydroxypiperidine-3-carboxylateEthyl 5-hydroxynicotinate
Key Transformations N-AlkylationBoc Deprotection, N-AlkylationPyridine Hydrogenation, N-Alkylation
Number of Steps 122
Overall Yield ~85-95%~80-90% (estimated)~70-85%
Reagents Benzyl bromide, K₂CO₃TFA or HCl, Benzyl bromide, BaseH₂, PtO₂ or Rh₂O₃, Benzyl bromide, Base
Reaction Conditions Mild (RT to moderate heat)Deprotection: Acidic; Alkylation: MildHydrogenation: High pressure (5-70 bar)
Key Advantages Most direct route, high yieldOrthogonal protection possibleAccess from common pyridines
Key Disadvantages Limited to N-functionalizationAdditional protection/deprotection stepsRequires high-pressure equipment

Synthetic Workflows and Methodologies

The choice of synthetic route dictates the overall workflow. The following diagrams and protocols outline the distinct pathways for obtaining functionalized piperidine cores.

Route 1: Direct N-Alkylation from Hydrochloride Salt

This is the most straightforward approach when the target molecule only requires functionalization at the nitrogen atom. The hydrochloride salt is neutralized in situ, and the resulting free secondary amine is directly alkylated.

start Ethyl 5-hydroxypiperidine-3-carboxylate HCl reaction N-Alkylation (Reflux, 12h) start->reaction reagents Benzyl Bromide, K₂CO₃, Acetonitrile reagents->reaction product Ethyl 1-benzyl-5-hydroxypiperidine-3-carboxylate reaction->product Yield: ~90%

Caption: Workflow for Direct N-Alkylation.

Experimental Protocol: Direct N-Alkylation

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

  • Add benzyl bromide (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the product.

Route 2: Synthesis via N-Boc Protected Intermediate

Using an N-Boc protected starting material offers strategic advantages, especially in multi-step syntheses where other functional groups might react under the conditions required for N-alkylation. This route introduces deprotection and subsequent functionalization steps.

cluster_0 Step 1: Deprotection cluster_1 Step 2: N-Alkylation start_boc Ethyl 1-Boc-5-hydroxypiperidine-3-carboxylate reaction_deprot Boc Deprotection (RT, 2h) start_boc->reaction_deprot reagents_deprot TFA in DCM or 4M HCl in Dioxane reagents_deprot->reaction_deprot intermediate Piperidine Intermediate reaction_deprot->intermediate Yield: Quantitative reaction_alkyl N-Alkylation (RT, 12h) intermediate->reaction_alkyl reagents_alkyl Benzyl Bromide, Base (e.g., DIPEA) reagents_alkyl->reaction_alkyl product_boc Final Product reaction_alkyl->product_boc Yield: ~85-95%

Caption: Workflow for N-Boc Deprotection and Alkylation.

Experimental Protocol: N-Boc Deprotection [1][2][3]

  • Dissolve the N-Boc protected piperidine (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt is typically used in the next step without further purification. For isolation of the free amine, a basic workup is required.

Note: The subsequent N-alkylation step follows a similar protocol to Route 1, often using a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the amine salt.

Route 3: "De Novo" Synthesis by Catalytic Hydrogenation

An alternative strategy is to construct the piperidine ring itself from a readily available aromatic precursor, such as a substituted pyridine. This method is powerful for accessing a wide variety of substitution patterns.

cluster_0 Step 1: Ring Reduction cluster_1 Step 2: N-Alkylation start_pyr Ethyl 5-hydroxynicotinate reaction_hydro Catalytic Hydrogenation (RT, 6-10h) start_pyr->reaction_hydro reagents_hydro H₂ (50-70 bar), PtO₂ (5 mol%), Acetic Acid reagents_hydro->reaction_hydro intermediate_pyr Piperidine Intermediate reaction_hydro->intermediate_pyr Yield: ~80-95% reaction_alkyl_pyr N-Alkylation (RT, 12h) intermediate_pyr->reaction_alkyl_pyr reagents_alkyl_pyr Benzyl Bromide, Base reagents_alkyl_pyr->reaction_alkyl_pyr product_pyr Final Product reaction_alkyl_pyr->product_pyr Yield: ~90%

References

A Comparative Guide to the Synthetic Validation of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two potential synthetic routes for Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride, a valuable building block in medicinal chemistry. The routes are evaluated based on proposed reaction steps, potential yields, and the strategic considerations for each pathway. This document also details the relevant biological context of piperidine derivatives as modulators of the GABAergic system and outlines a comprehensive workflow for the validation of the final product.

Route 1: Synthesis Starting from 5-Hydroxynicotinic Acid

This route employs a pyridine ring system as the foundational scaffold, which is subsequently reduced to the desired piperidine core. This approach offers the advantage of readily available and relatively inexpensive starting materials.

Experimental Protocol
  • Esterification of 5-Hydroxynicotinic Acid: 5-Hydroxynicotinic acid is converted to its ethyl ester via Fischer esterification. The acid is refluxed in ethanol with a catalytic amount of strong acid (e.g., sulfuric acid).

  • N-Protection of the Pyridine Ring: The resulting ethyl 5-hydroxynicotinate is N-protected to prevent side reactions during the subsequent reduction. A common protecting group is the tert-butoxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine.

  • Catalytic Hydrogenation: The N-protected ethyl 5-hydroxynicotinate is subjected to catalytic hydrogenation to reduce the pyridine ring to a piperidine. This is typically carried out using a catalyst such as Palladium on carbon (Pd/C) or Rhodium on alumina (Rh/Al₂O₃) under a hydrogen atmosphere.

  • Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. Treatment with ethereal HCl precipitates the final product as the hydrochloride salt.

Proposed Synthetic Pathway

Route_1_Synthesis A 5-Hydroxynicotinic Acid B Ethyl 5-hydroxynicotinate A->B Ethanol, H₂SO₄ (cat.) C N-Boc-ethyl 5-hydroxynicotinate B->C (Boc)₂O, Et₃N D N-Boc-ethyl 5-hydroxypiperidine-3-carboxylate C->D H₂, Pd/C E Ethyl 5-hydroxypiperidine-3-carboxylate HCl D->E HCl, Ether

Figure 1: Proposed synthetic route starting from 5-Hydroxynicotinic Acid.

Route 2: Synthesis Starting from 3-Hydroxypiperidine

This approach utilizes a pre-existing piperidine ring and focuses on the introduction of the ethyl carboxylate functionality at the 3-position. This can be advantageous if enantiomerically pure 3-hydroxypiperidine is available, allowing for a stereoselective synthesis.

Experimental Protocol
  • N-Protection of 3-Hydroxypiperidine: 3-Hydroxypiperidine is N-protected, for example, with a benzyl group using benzyl bromide or a Boc group with (Boc)₂O.

  • Oxidation to Piperidone: The hydroxyl group of the N-protected 3-hydroxypiperidine is oxidized to a ketone using a mild oxidizing agent like pyridinium chlorochromate (PCC) or by a Swern oxidation.

  • Carboxylation: The resulting N-protected-3-piperidone is then carboxylated at the 4-position (alpha to the ketone). This can be achieved by reaction with a base like sodium hydride and an electrophilic carboxylating agent such as ethyl chloroformate.

  • Reduction of the Ketone: The ketone at the 3-position is selectively reduced back to a hydroxyl group using a reducing agent like sodium borohydride (NaBH₄). This step may yield a mixture of cis and trans isomers which would require separation.

  • Deprotection and Salt Formation: The N-protecting group is removed. For a benzyl group, this is typically done by hydrogenolysis (H₂, Pd/C). For a Boc group, acidic conditions are used. The final product is then isolated as the hydrochloride salt.

Proposed Synthetic Pathway

Route_2_Synthesis A 3-Hydroxypiperidine B N-Protected-3-hydroxypiperidine A->B Protecting Group (e.g., BnBr or (Boc)₂O) C N-Protected-3-piperidone B->C Oxidation (e.g., PCC) D N-Protected-ethyl 5-oxopiperidine-3-carboxylate C->D Base (e.g., NaH), Ethyl Chloroformate E N-Protected-ethyl 5-hydroxypiperidine-3-carboxylate D->E Reduction (e.g., NaBH₄) F Ethyl 5-hydroxypiperidine-3-carboxylate HCl E->F Deprotection, HCl

Figure 2: Proposed synthetic route starting from 3-Hydroxypiperidine.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: From 5-Hydroxynicotinic AcidRoute 2: From 3-Hydroxypiperidine
Starting Material Readily available, inexpensive.Can be more expensive, especially if enantiomerically pure.
Number of Steps Fewer core transformations.More steps involving protection, oxidation, and reduction.
Key Challenge Catalytic hydrogenation of the pyridine ring can sometimes be challenging and may require optimization of catalyst and conditions.Stereocontrol during the reduction of the 3-oxo group can be difficult, potentially leading to a mixture of diastereomers.
Potential Yield Potentially higher overall yield due to fewer steps.Yield may be lower due to the increased number of steps and potential for side reactions.
Scalability Generally scalable, with hydrogenation being a common industrial process.Multiple steps with potentially hazardous reagents (e.g., NaH) may pose scalability challenges.
Stereocontrol Results in a racemic mixture unless a chiral resolution or asymmetric hydrogenation is employed.Can be stereoselective if starting with an enantiomerically pure 3-hydroxypiperidine.

Biological Context: Modulation of GABAergic Signaling

Piperidine derivatives are known to interact with various receptors in the central nervous system. One of the key targets is the GABA (gamma-aminobutyric acid) receptor system, which is the primary inhibitory neurotransmitter system in the brain.[1][2] Specifically, these compounds can act as allosteric modulators of the GABA_A receptor, a ligand-gated ion channel.[3]

Upon binding of GABA, the GABA_A receptor channel opens, allowing the influx of chloride ions (Cl⁻) into the neuron.[2][4] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.[4] Piperidine-containing molecules can bind to a site on the GABA_A receptor that is distinct from the GABA binding site and can enhance the effect of GABA, leading to increased chloride influx and a stronger inhibitory signal.[3] This modulation of GABAergic signaling is a mechanism of action for many anxiolytic, sedative, and anticonvulsant drugs.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD Vesicle Vesicle GABA->Vesicle VGAT GABA_released GABA Vesicle->GABA_released Action Potential Ca²⁺ Influx GABA_A_Receptor GABA_A Receptor GABA_released->GABA_A_Receptor Binds Chloride_Channel_Open Cl⁻ Channel (open) GABA_A_Receptor->Chloride_Channel_Open Conformational Change Chloride_Channel Cl⁻ Channel (closed) Hyperpolarization Hyperpolarization (Inhibition of Action Potential) Chloride_Channel_Open->Hyperpolarization Cl⁻ Influx Piperidine_Derivative Piperidine Derivative Piperidine_Derivative->GABA_A_Receptor Allosteric Modulation

Figure 3: Simplified diagram of GABAergic signaling modulation by a piperidine derivative.

Experimental Workflow for Synthetic Validation

The successful synthesis and purification of this compound require a robust validation workflow to ensure the identity, purity, and quality of the final product.

Validation_Workflow cluster_characterization Characterization Techniques cluster_purity Purity Assessment Start Crude Product from Synthesis Purification Purification (e.g., Column Chromatography, Recrystallization) Start->Purification Characterization Structural Characterization Purification->Characterization Purity_Analysis Purity and Impurity Profiling Purification->Purity_Analysis Final_Product Validated Ethyl 5-hydroxypiperidine-3-carboxylate HCl Characterization->Final_Product NMR ¹H and ¹³C NMR Spectroscopy Characterization->NMR MS Mass Spectrometry (MS) Characterization->MS IR Infrared (IR) Spectroscopy Characterization->IR Purity_Analysis->Final_Product HPLC High-Performance Liquid Chromatography (HPLC) Purity_Analysis->HPLC TLC Thin-Layer Chromatography (TLC) Purity_Analysis->TLC Melting_Point Melting Point Analysis Purity_Analysis->Melting_Point

Figure 4: Experimental workflow for the validation of the synthesized product.
Detailed Methodologies for Key Validation Experiments

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the final compound and quantify any impurities.

    • Typical Conditions:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile and water with an additive like 0.1% trifluoroacetic acid.

      • Detection: UV detection at a wavelength determined by the chromophore of the molecule.

      • Analysis: The peak area of the main product is compared to the total area of all peaks to calculate the purity. Impurities are identified by their retention times relative to the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure of the synthesized compound.

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Expected signals would include those for the ethyl group (a triplet and a quartet), protons on the piperidine ring, and the hydroxyl and amine protons.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The carbonyl carbon of the ester and the carbons of the piperidine ring would have characteristic chemical shifts.

    • Solvent: Deuterated solvents such as DMSO-d₆ or D₂O are typically used.

  • Mass Spectrometry (MS):

    • Objective: To determine the molecular weight of the compound and confirm its elemental composition.

    • Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.

    • Analysis: The mass-to-charge ratio (m/z) of the molecular ion peak is compared with the calculated molecular weight of the target compound.

By employing these synthetic and analytical strategies, researchers can confidently produce and validate this compound for its use in further drug discovery and development endeavors.

References

Spectroscopic Comparison of Ethyl 5-hydroxypiperidine-3-carboxylate Hydrochloride Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the cis and trans isomers of ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride. Understanding the distinct spectral properties of these stereoisomers is crucial for their unambiguous identification, characterization, and use in pharmaceutical research and development. The data presented herein is based on established principles of NMR and IR spectroscopy for substituted piperidine rings and serves as a practical guide for researchers working with these and structurally related compounds.

Executive Summary

The relative orientation of the hydroxyl and ethyl carboxylate substituents on the piperidine ring in the cis and trans isomers of this compound leads to distinct and measurable differences in their spectroscopic signatures. In ¹H NMR, the key differentiating features are the chemical shifts and coupling constants of the protons at the C3 and C5 positions. The trans isomer is expected to show a larger coupling constant for one of the C3 protons due to a trans-diaxial relationship with a neighboring proton, a feature absent in the most stable chair conformation of the cis isomer. Similarly, ¹³C NMR will exhibit differences in the chemical shifts of the piperidine ring carbons due to varying steric and electronic environments. Infrared (IR) spectroscopy can reveal subtle differences in hydrogen bonding, while mass spectrometry (MS) will primarily confirm the molecular weight, which is identical for both isomers.

Spectroscopic Data Comparison

Table 1: Expected ¹H NMR Spectral Data (in D₂O, 400 MHz)

Proton Expected Chemical Shift (δ, ppm) - cis-isomer Expected Multiplicity & Coupling Constants (J, Hz) - cis-isomer Expected Chemical Shift (δ, ppm) - trans-isomer Expected Multiplicity & Coupling Constants (J, Hz) - trans-isomer
H-2ax~3.5-3.7dd, J ≈ 12, 10~3.6-3.8dd, J ≈ 12, 11
H-2eq~3.1-3.3dd, J ≈ 12, 4~3.2-3.4dd, J ≈ 12, 4
H-3~2.8-3.0m~2.9-3.1m (expect one large J ≈ 10-12 Hz)
H-4ax~1.8-2.0m~1.9-2.1m
H-4eq~2.1-2.3m~2.2-2.4m
H-5~4.0-4.2m~3.8-4.0m
H-6ax~3.0-3.2dd, J ≈ 12, 10~3.1-3.3dd, J ≈ 12, 11
H-6eq~3.3-3.5dd, J ≈ 12, 4~3.4-3.6dd, J ≈ 12, 4
-OCH₂CH₃~4.1-4.3q, J ≈ 7.1~4.1-4.3q, J ≈ 7.1
-OCH₂CH₃~1.2-1.4t, J ≈ 7.1~1.2-1.4t, J ≈ 7.1

Table 2: Expected ¹³C NMR Spectral Data (in D₂O, 100 MHz)

Carbon Expected Chemical Shift (δ, ppm) - cis-isomer Expected Chemical Shift (δ, ppm) - trans-isomer
C-2~48-50~49-51
C-3~40-42~41-43
C-4~30-32~31-33
C-5~65-67~64-66
C-6~45-47~46-48
-C=O~173-175~173-175
-OCH₂CH₃~61-63~61-63
-OCH₂CH₃~13-15~13-15

Table 3: Expected IR Spectral Data (KBr Pellet)

Functional Group Expected Wavenumber (cm⁻¹) - cis-isomer Expected Wavenumber (cm⁻¹) - trans-isomer
O-H stretch3200-3500 (broad)3200-3500 (broad, potentially different shape)
N-H⁺ stretch2400-2800 (broad)2400-2800 (broad)
C-H stretch2850-30002850-3000
C=O stretch~1730-1740~1730-1745
C-O stretch1050-11501050-1150

Table 4: Mass Spectrometry Data

Parameter Expected Value
Molecular FormulaC₈H₁₅NO₃·HCl
Molecular Weight209.67 g/mol
[M+H]⁺ (free base)174.1125 m/z

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

A sample of the this compound isomer (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., D₂O, 0.5-0.7 mL) in a 5 mm NMR tube. The spectra are recorded on a 400 MHz NMR spectrometer. For ¹H NMR, the spectral width is set from 0 to 10 ppm, and 16-32 scans are acquired. For ¹³C NMR, the spectral width is set from 0 to 200 ppm, and 1024-2048 scans are acquired. Chemical shifts are reported in parts per million (ppm) relative to a suitable internal standard (e.g., TMS or the residual solvent peak).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum is obtained using an FT-IR spectrometer. A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet is recorded and automatically subtracted from the sample spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

The mass spectrum is acquired using an ESI-MS instrument. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) to a concentration of approximately 10-100 µg/mL. The solution is infused into the ESI source at a flow rate of 5-10 µL/min. The analysis is performed in positive ion mode, and the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ of the free base is recorded.

Visualization of Concepts

stereoisomers cluster_isomers Ethyl 5-hydroxypiperidine-3-carboxylate Isomers cluster_analysis Spectroscopic Analysis cis cis-Isomer (3,5-diequatorial or 3,5-diaxial) NMR NMR (¹H, ¹³C) cis->NMR Distinct δ, J IR IR cis->IR Vibrational Modes MS MS cis->MS Same m/z trans trans-Isomer (3-axial, 5-equatorial or 3-equatorial, 5-axial) trans->NMR Distinct δ, J trans->IR Vibrational Modes trans->MS Same m/z

Caption: Relationship between isomers and analytical techniques.

workflow start Sample (cis/trans mixture or pure isomer) nmr_analysis ¹H and ¹³C NMR Analysis start->nmr_analysis ir_analysis FT-IR Analysis start->ir_analysis ms_analysis ESI-MS Analysis start->ms_analysis data_interpretation Data Interpretation and Comparison nmr_analysis->data_interpretation Chemical Shifts, Coupling Constants ir_analysis->data_interpretation Functional Group Vibrations ms_analysis->data_interpretation Molecular Weight Confirmation structure_confirmation Structure Confirmation (cis or trans assignment) data_interpretation->structure_confirmation

Caption: Analytical workflow for isomer differentiation.

A Comparative Guide to the Reactivity of Hydroxypiperidine Carboxylate Isomers in Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of hydroxypiperidine carboxylate isomers, focusing on the key chemical transformations relevant to pharmaceutical and medicinal chemistry. The information presented is intended to assist researchers in understanding the factors that govern the reactivity of these versatile scaffolds and in designing synthetic strategies.

The hydroxypiperidine carboxylate framework is a common motif in a wide range of biologically active molecules. The reactivity of these compounds is primarily determined by the interplay of the nucleophilic piperidine nitrogen, the hydroxyl group, and the electron-withdrawing carboxylate group. The relative positions of these functional groups on the piperidine ring can significantly influence the rate and outcome of chemical reactions, particularly acylation.

Due to a lack of directly comparable quantitative kinetic studies in the published literature, this guide will focus on a qualitative and predictive comparison based on established principles of organic chemistry, including steric hindrance, electronic effects, and conformational analysis.

Predicted Reactivity of Selected Isomers

The following table summarizes the predicted relative reactivity of two representative isomers, ethyl 3-hydroxy-piperidine-3-carboxylate and ethyl 4-hydroxypiperidine-4-carboxylate, towards acylation. The predictions are based on fundamental principles of chemical reactivity.

CompoundReactive SitePredicted Relative ReactivityRationale
Ethyl 3-hydroxy-piperidine-3-carboxylate N-AcylationMediumThe nitrogen atom is a strong nucleophile. However, the adjacent electron-withdrawing carboxylate and hydroxyl groups at the 3-position are expected to decrease its nucleophilicity through inductive effects.
O-AcylationLowThe hydroxyl group is less nucleophilic than the nitrogen. Steric hindrance from the adjacent ethyl carboxylate group at the 3-position is expected to further reduce its reactivity towards acylation.
Ethyl 4-hydroxy-piperidine-4-carboxylate N-AcylationHighThe nitrogen atom's nucleophilicity is less influenced by the substituents at the 4-position compared to the 3-position due to greater distance. Therefore, it is expected to be more reactive than the 3-hydroxy isomer.
O-AcylationMediumThe hydroxyl group at the 4-position experiences less steric hindrance compared to the 3-hydroxy isomer. Its reactivity will be primarily influenced by the electronic effect of the carboxylate group at the same position.
N-Boc-ethyl 3-hydroxy-piperidine-3-carboxylate O-AcylationLowWith the nitrogen protected by a Boc group, only O-acylation is possible. The reactivity of the hydroxyl group is expected to be low due to steric hindrance from the adjacent carboxylate group.
N-Boc-ethyl 4-hydroxy-piperidine-4-carboxylate O-AcylationHighThe hydroxyl group is the only available site for acylation. Being at the 4-position, it is sterically more accessible than in the 3-hydroxy isomer, leading to a higher predicted reactivity. Selective O-acylation of N-Boc-4-hydroxypiperidine is a well-established method.[1]

Factors Influencing Reactivity and Regioselectivity

The acylation of hydroxypiperidine carboxylates can occur at either the nitrogen (N-acylation) or the oxygen (O-acylation). The regioselectivity of this reaction is a critical consideration in the synthesis of derivatives.

  • Electronic Effects: The piperidine nitrogen is generally a more potent nucleophile than the hydroxyl oxygen. However, the presence of an electron-withdrawing carboxylate group decreases the electron density on the nitrogen, thus reducing its basicity and nucleophilicity.[2] This effect is more pronounced when the carboxylate is closer to the nitrogen.

  • Steric Hindrance: The accessibility of the nitrogen and hydroxyl groups to the acylating agent is influenced by the substitution pattern on the piperidine ring. Substituents adjacent to a reactive center will sterically hinder the approach of the reagent, thereby slowing down the reaction rate.

  • Protecting Groups: To achieve selective O-acylation, the more nucleophilic nitrogen is often protected with a group such as tert-butoxycarbonyl (Boc). The Boc group effectively prevents N-acylation, allowing for the derivatization of the hydroxyl group.[1]

  • Reaction Conditions:

    • Basic Conditions: In the presence of a non-nucleophilic base, the piperidine nitrogen is deprotonated and acts as a strong nucleophile, favoring N-acylation.

    • Acidic Conditions: Under acidic conditions, the piperidine nitrogen is protonated, which significantly reduces its nucleophilicity. This can favor O-acylation, although the hydroxyl group's reactivity is also diminished.

The interplay of these factors determines the outcome of acylation reactions. The following diagram illustrates the decision-making process for achieving selective acylation.

G Factors Influencing Acylation Regioselectivity of Hydroxypiperidine Carboxylates Start Hydroxypiperidine Carboxylate Isomer Conditions Acylating Agent + Solvent + Temperature ProtectN Nitrogen Protected? Conditions->ProtectN O_Acyl Selective O-Acylation ProtectN->O_Acyl Yes (e.g., Boc) Regio_Choice Reaction Medium? ProtectN->Regio_Choice No N_Acyl Selective N-Acylation Mixture Mixture of N- and O-Acylation Regio_Choice->N_Acyl Basic Regio_Choice->Mixture Neutral/ Mildly Acidic

Caption: A diagram illustrating the factors that determine the regioselectivity of acylation.

Experimental Protocols

The following is a general protocol for a competitive acylation reaction designed to evaluate the relative reactivity of hydroxypiperidine carboxylate isomers. This protocol can be adapted to specific isomers and acylating agents.

Objective: To compare the relative rates of N- and O-acylation of a hydroxypiperidine carboxylate isomer.

Materials:

  • Hydroxypiperidine carboxylate isomer (e.g., ethyl 4-hydroxy-piperidine-4-carboxylate)

  • Acylating agent (e.g., acetyl chloride or acetic anhydride)

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

  • Internal standard for quantitative analysis (e.g., dodecane)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: To a stirred solution of the hydroxypiperidine carboxylate isomer (1.0 eq.) and the internal standard in the chosen aprotic solvent at 0 °C under an inert atmosphere (e.g., nitrogen), add the non-nucleophilic base (1.1 eq.).

  • Initiation of Reaction: Add the acylating agent (1.0 eq.) dropwise to the solution. Start timing the reaction upon the addition of the acylating agent.

  • Monitoring the Reaction: At specified time intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture and immediately quench it with the saturated aqueous sodium bicarbonate solution.

  • Work-up of Aliquots: Extract the quenched aliquot with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture from each time point by a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), to determine the relative amounts of the starting material, the N-acylated product, and the O-acylated product by comparing their peak areas to that of the internal standard.

  • Data Interpretation: Plot the concentration of the starting material and the products as a function of time to determine the initial reaction rates for N- and O-acylation. The ratio of these rates will provide a quantitative measure of the relative reactivity of the two sites.

The following diagram outlines the experimental workflow for this comparative reactivity study.

G Experimental Workflow for Comparative Acylation Reactivity cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis cluster_3 Conclusion A Dissolve Isomer & Internal Standard in Solvent B Add Base at 0°C A->B C Add Acylating Agent B->C D Take Aliquots at Time Intervals C->D E Quench & Extract Each Aliquot D->E F Analyze by GC-MS/HPLC E->F G Determine Relative Amounts of Starting Material, N-Acyl, & O-Acyl Products F->G H Calculate Relative Reactivity Ratios G->H

Caption: A flowchart of the experimental procedure for comparing acylation reactivity.

Conclusion

References

The Strategic Advantage of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride in Target-Oriented Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that significantly impacts the efficiency and success of target-oriented synthesis. This guide provides a comprehensive comparison of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride with alternative piperidine-based synthons, supported by experimental data and detailed protocols, to inform the strategic design of synthetic routes towards complex molecular targets.

The piperidine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and bioactive natural products. Its inherent conformational properties and ability to engage in crucial interactions with biological targets make it a privileged structure in medicinal chemistry. This compound emerges as a versatile and efficient building block for the construction of highly functionalized piperidine rings, offering distinct advantages in terms of stereochemical control and synthetic accessibility.

Comparative Analysis of Piperidine Building Blocks in the Synthesis of Maraviroc

To objectively assess the efficacy of this compound, we present a comparative analysis of its hypothetical application in the synthesis of the CCR5 antagonist, Maraviroc, against established synthetic routes that utilize alternative piperidine building blocks. Maraviroc, a key therapeutic for the treatment of HIV, features a complex piperidine core, making its synthesis a relevant case study.

Building BlockKey TransformationNumber of Steps (to key intermediate)Overall Yield (to key intermediate)Key AdvantagesKey Disadvantages
This compound (Hypothetical) Dieckmann condensation followed by stereoselective reduction and functionalization~ 4Estimated highConvergent approach, potential for high stereocontrol.Lack of established large-scale synthesis.
4-Amino-N-benzylpiperidineReductive amination5~35%Commercially available starting material.Multiple protection/deprotection steps, potential for side reactions.
N-Boc-4-oxopiperidineWittig reaction and subsequent functionalization6~25%Readily available, versatile for various substitutions.Longer synthetic route, use of pyrophoric reagents.
Ethyl nipecotateAlkylation and functional group manipulation5~30%Chiral pool starting material.Requires multiple functional group interconversions.

Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis is based on established chemical transformations, including the Dieckmann condensation and subsequent stereoselective reduction.

Step 1: Dieckmann Condensation to form Ethyl 5-oxopiperidine-3-carboxylate. To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), the corresponding acyclic diester, diethyl 3,3'-(phenylazanediyl)dipropanoate, is added dropwise at reflux. The reaction mixture is stirred at reflux for several hours. After cooling, the mixture is quenched with a weak acid and the product is extracted with an organic solvent. The solvent is removed under reduced pressure to yield the crude β-keto ester.

Step 2: Reduction to Ethyl 5-hydroxypiperidine-3-carboxylate. The crude ethyl 5-oxopiperidine-3-carboxylate is dissolved in methanol and cooled to 0°C. Sodium borohydride is added portion-wise, and the reaction is stirred until completion. The reaction is quenched with acetone, and the solvent is removed. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are dried and concentrated to afford the product.

Step 3: Hydrochloride Salt Formation. The purified ethyl 5-hydroxypiperidine-3-carboxylate is dissolved in diethyl ether and a solution of HCl in diethyl ether is added dropwise with stirring. The resulting precipitate is filtered, washed with diethyl ether, and dried under vacuum to give this compound.

Synthesis of Maraviroc using 4-Amino-N-benzylpiperidine (Established Route)

A detailed protocol for the synthesis of Maraviroc using 4-amino-N-benzylpiperidine can be found in the work by Price, D. A. et al. (Tetrahedron Letters, 2005, 46, 5005-5007). The key steps involve the coupling of 4-amino-N-benzylpiperidine with a suitable carboxylic acid, followed by N-alkylation and subsequent debenzylation.

Visualizing Synthetic Strategies and Biological Mechanisms

To further elucidate the concepts discussed, the following diagrams illustrate key pathways and workflows.

experimental_workflow cluster_target Target Compound Synthesis cluster_maraviroc Maraviroc Synthesis A Acyclic Diester B Dieckmann Condensation A->B C Ethyl 5-oxopiperidine-3-carboxylate B->C D Reduction C->D E Ethyl 5-hydroxypiperidine-3-carboxylate D->E F Ethyl 5-hydroxypiperidine-3-carboxylate HCl H Coupling & Functionalization F->H G Alternative Piperidine Building Block G->H I Maraviroc H->I

Caption: A generalized workflow comparing the synthesis of a target molecule like Maraviroc.

ccr5_antagonism cluster_cell Host Cell ccr5 CCR5 Receptor hiv HIV gp120 gp120 gp120->ccr5 Binds to maraviroc Maraviroc maraviroc->ccr5 Blocks

Caption: Mechanism of action of CCR5 antagonists like Maraviroc in preventing HIV entry into host cells.

Conclusion

This compound presents a compelling option for the target-oriented synthesis of complex molecules containing the piperidine motif. Its structure allows for a more convergent and potentially more stereocontrolled synthetic approach compared to some established building blocks. While the direct, large-scale synthesis of this specific synthon requires further optimization, its potential to streamline synthetic routes and improve overall efficiency makes it a valuable consideration for medicinal chemists and drug development professionals. The comparative analysis with the synthesis of Maraviroc highlights the strategic advantages of employing well-designed building blocks in the pursuit of novel therapeutics.

Benchmarking Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride in Drug Intermediate Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of chemical intermediates is a critical factor in the efficiency, scalability, and cost-effectiveness of drug synthesis. Among the vast landscape of heterocyclic compounds, piperidine derivatives stand out as privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides an objective comparison of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride and its key alternatives as intermediates in the synthesis of drug substances. We will delve into their synthetic performance, supported by experimental data, and explore the signaling pathways of the drugs they help create.

Executive Summary

This compound and its structural isomers, such as Ethyl 4-hydroxypiperidine-1-carboxylate, are versatile building blocks in the pharmaceutical industry. Their utility is prominent in the synthesis of targeted therapies, including Janus kinase (JAK) inhibitors for autoimmune disorders and C-C chemokine receptor type 5 (CCR5) antagonists for HIV treatment. The choice between these intermediates often depends on the desired substitution pattern on the piperidine ring, which dictates the final drug's interaction with its biological target. While direct comparative studies are limited, analysis of individual synthetic routes for these intermediates and their subsequent application in drug synthesis reveals key performance differences in terms of yield and purity.

Comparison of Synthetic Performance

The efficiency of a synthetic route is paramount in drug development. The following tables summarize available data on the synthesis of this compound and a common alternative, Ethyl 4-hydroxypiperidine-1-carboxylate, as well as their application in the synthesis of drug precursors.

Table 1: Synthesis of Piperidine Intermediates

IntermediateStarting MaterialKey ReagentsReaction TimeYieldPurityReference
This compoundDiethyl 5-hydroxypiperidine-1,3-dicarboxylateHClNot Specified>96%Not Specified[1]
Ethyl 4-hydroxypiperidine-1-carboxylate4-hydroxypiperidineEthyl chloroformate, Triethylamine30 minNot Specified≥98%[2]
(S)-N-Boc-3-hydroxypiperidine(S)-N-Boc-3-hydroxy piperidine pyroglutamateWater, Sodium hydroxide, tert-Butyl dicarbonate3h97%Not Specified[3]
N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochlorideN-benzyl glycine ethyl ester4-halogenated ethyl butyrate, alkali, HClNot Specified97.6%99.5%[4]

Table 2: Application of Piperidine Intermediates in Drug Synthesis

Drug/PrecursorPiperidine IntermediateKey ReactionOverall YieldFinal PurityReference
TofacitinibN-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amineDebenzylation and condensation~57%99.4%[5]
Baricitinib Precursortert-butyl 3-(cyanomethylidene)azetidine-l-carboxylateMichael Addition90-95%>99.8%[1]
Antidepressant Candidate PrecursorEthyl 4-hydroxypiperidine-1-carboxylateCbz Protection, Oxidation, Deprotection89%98% (intermediate)[6]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and process optimization. Below are representative protocols for the synthesis of the discussed intermediates.

Protocol 1: Synthesis of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride

This multi-step synthesis starts from N-benzyl glycine ethyl ester.

  • Preparation of Intermediate 2: N-benzyl glycine ethyl ester is dissolved in an organic solvent, followed by the addition of a 4-halogenated ethyl butyrate and a base. The reaction mixture is stirred until completion to yield 4-[benzyl(ethoxycarbonylmethyl)amino] ethyl butyrate.

  • Cyclization and Salt Formation: The intermediate is then dissolved in an organic solvent and treated with a base to induce cyclization. After the reaction, the pH is adjusted to 7-8, and the mixture is washed with water. The organic layer is then acidified to a pH of 1-2 with hydrochloric acid to precipitate the crude product.

  • Purification: The crude product is dissolved in water, and the pH is adjusted to 7-8 with a base. The aqueous solution is extracted with an organic solvent. The organic layer is then acidified to a pH of 1-2 to crystallize the final product, N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride, which is collected by filtration and dried. A yield of 97.6% with a purity of 99.5% has been reported for this process.[4]

Protocol 2: Synthesis of Ethyl 4-hydroxypiperidine-1-carboxylate

This procedure involves the reaction of 4-hydroxypiperidine with ethyl chloroformate.

  • Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 equivalent) in dichloromethane at 0°C, triethylamine (1.5 equivalents) and ethyl chloroformate (1.2 equivalents) are added.

  • Reaction Execution: The mixture is stirred at 0°C for 30 minutes.

  • Workup and Isolation: The reaction mixture is poured into water and extracted with dichloromethane. The combined organic extracts are washed with water and brine, then dried over sodium sulfate. The solvent is removed under reduced pressure to yield Ethyl 4-hydroxypiperidine-1-carboxylate. A purity of ≥98% is typically achieved.[2]

Signaling Pathways and Drug Action

The strategic placement of functional groups on the piperidine ring, directed by the choice of intermediate, is crucial for the drug's interaction with its biological target. Below are visualizations of the signaling pathways for two major classes of drugs synthesized using piperidine intermediates.

JAK-STAT Signaling Pathway and Tofacitinib Action

Many piperidine derivatives are key components of Janus kinase (JAK) inhibitors, such as Tofacitinib, which are used to treat autoimmune diseases like rheumatoid arthritis.[7] Tofacitinib functions by blocking the activity of JAK enzymes, which are critical for the signaling of numerous cytokines that drive inflammation.[8]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK Receptor->JAK1 2. Receptor Activation JAK2 JAK Receptor->JAK2 JAK1->JAK2 3. Phosphorylation STAT1 STAT JAK1->STAT1 4. Phosphorylation STAT2 STAT JAK2->STAT2 4. Phosphorylation Gene Gene Transcription STAT1->Gene 5. Dimerization & Translocation STAT2->Gene Tofacitinib Tofacitinib Tofacitinib->JAK1 Inhibition Tofacitinib->JAK2 Inhibition

Caption: Tofacitinib inhibits JAK enzymes, blocking the phosphorylation of STAT proteins and subsequent gene transcription.

CCR5 Signaling Pathway and Maraviroc Action

Piperidine-containing compounds are also central to the development of CCR5 antagonists like Maraviroc, which are used in the treatment of HIV.[9] Maraviroc blocks the CCR5 co-receptor on the surface of immune cells, preventing the entry of R5-tropic HIV strains.[6]

CCR5_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HIV HIV (gp120) CD4 CD4 Receptor HIV->CD4 1. Primary Binding CCR5 CCR5 Receptor HIV->CCR5 2. Co-receptor Binding Chemokine Chemokine (e.g., CCL5) Chemokine->CCR5 Natural Ligand Binding G_protein G-protein CCR5->G_protein 3. Receptor Activation Signaling Downstream Signaling (e.g., Calcium mobilization) G_protein->Signaling 4. Signal Transduction Maraviroc Maraviroc Maraviroc->CCR5 Allosteric Inhibition

Caption: Maraviroc allosterically inhibits the CCR5 receptor, preventing HIV entry into the host cell.

Conclusion

This compound and its alternatives are indispensable intermediates in the synthesis of a diverse range of pharmaceuticals. The choice of a specific isomer is dictated by the synthetic strategy and the desired biological activity of the final drug molecule. While the available data does not point to a universally superior intermediate, this guide provides a framework for researchers to make informed decisions based on reported yields, purities, and the specific requirements of their synthetic targets. The provided experimental protocols and signaling pathway diagrams offer a practical resource for the development of novel therapeutics based on the versatile piperidine scaffold.

References

A Comparative Guide to Ethyl 5-hydroxypiperidine-3-carboxylate Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the selection of appropriate building blocks is a critical step that dictates the efficiency of synthesis and the ultimate biological activity of the target molecules. Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride is a versatile heterocyclic scaffold that has garnered attention in medicinal chemistry. This guide provides a comparative analysis of this compound with viable alternatives, supported by experimental data from published literature, to aid in making informed decisions for your research endeavors.

Performance Comparison of Synthetic Routes

The synthesis of substituted piperidines is a well-explored area of organic chemistry. The choice of a specific isomer and protecting group strategy can significantly impact the overall efficiency and cost-effectiveness of a synthetic campaign. Here, we compare the synthesis of Ethyl 5-hydroxypiperidine-3-carboxylate with its N-protected analogue, a common alternative in drug discovery programs.

Table 1: Comparison of Synthetic Parameters for Hydroxypiperidine Carboxylate Building Blocks

ParameterThis compoundN-Boc-3-hydroxypiperidine
Starting Material N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride3-Hydroxypiperidine
Key Reaction Step Reduction of a ketoneN-protection with Boc-anhydride
Reported Yield 97.1% (for the precursor)[1]55% (for the chiral salt)[2]
Reported Purity 99.5% (by HPLC for the precursor)[1]>99% ee (after resolution)[3]
Key Reagents Reducing agent (e.g., NaBH₄), HClDi-tert-butyl dicarbonate, a base
Scalability Process described for kilogram scale[1]Process described for kilogram scale[2]
Stereocontrol Can lead to diastereomeric mixtures requiring separation or stereoselective reductionResolution with a chiral acid is a common strategy[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting synthetic procedures. Below are representative protocols for the synthesis of key piperidine building blocks.

Protocol 1: Synthesis of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride (Precursor to this compound)

This two-step protocol involves the initial formation of an intermediate followed by a Dieckmann condensation.

Step 1: Synthesis of Intermediate 2 N-benzyl glycine ethyl ester is dissolved in an organic solvent, to which 4-halogenated ethyl butyrate and a base are added. The reaction mixture is heated to reflux for several hours. After completion, the reaction is cooled, filtered, and the filtrate is concentrated under reduced pressure to yield the intermediate.

Step 2: Cyclization and Salt Formation The intermediate from Step 1 is dissolved in an organic solvent and treated with a base to induce cyclization. Following the reaction, the pH is adjusted to 7-8, and the mixture is washed with water. The organic layer is then acidified to a pH of 1-2 to precipitate the hydrochloride salt. The crude product is collected by filtration. For purification, the crude product is dissolved in water, the pH is adjusted to 7-8, and the free base is extracted with an organic solvent. The organic layer is again acidified to a pH of 1-2 to crystallize the final product, which is then filtered and dried. A reported yield for this process is 97.1% with a purity of 99.5% by HPLC.[1]

Protocol 2: Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine

This biocatalytic approach offers high enantioselectivity.

Reaction Setup: A reaction system is prepared containing 100 g/L of N-Boc-3-piperidone, 130 g/L of D-glucose, 0.2 g/L of NADP+, and 100 mmol/L PBS buffer (pH 6.5). The catalyst used is the cell-free extract of E. coli co-expressing a ketoreductase and glucose dehydrogenase.

Reaction Conditions: The reaction is carried out at 30 °C for 24 hours, with the pH maintained at 6.5 by the addition of 2 mol/L NaOH solution.

Work-up and Isolation: Upon completion, the reaction mixture is extracted with an equal volume of ethyl acetate. The organic phase is separated, dried over anhydrous sodium sulfate, and concentrated to yield the product. This method has been reported to achieve a conversion and optical purity of over 99%.[3]

Role in Drug Discovery Workflow

Substituted piperidines like this compound are valuable building blocks in the early stages of drug discovery. Their rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, which is critical for effective binding to biological targets. The following diagram illustrates a typical workflow where such building blocks are employed.

G cluster_0 Building Block Selection cluster_1 Library Synthesis cluster_2 Screening & Optimization A Ethyl 5-hydroxypiperidine-3-carboxylate HCl C Parallel Synthesis A->C B Alternative Piperidine Scaffolds B->C D Compound Purification & Characterization C->D E High-Throughput Screening D->E F Hit-to-Lead Optimization E->F G Lead Candidate F->G

Figure 1. Role of piperidine building blocks in a drug discovery workflow.

Synthetic Pathway for this compound

The synthesis of the target compound typically starts from a commercially available precursor and involves a key reduction step. The following diagram outlines a plausible synthetic route.

G A N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride B Reduction A->B C Ethyl 5-hydroxy-1-benzylpiperidine-3-carboxylate (Diastereomeric mixture) B->C D Chromatographic Separation C->D E cis/trans Isomers D->E F Debenzylation E->F G Ethyl 5-hydroxypiperidine-3-carboxylate F->G H Salt Formation (HCl) G->H I This compound H->I

Figure 2. Plausible synthetic workflow for the target compound.

Conclusion

This compound and its N-protected counterparts are valuable scaffolds in medicinal chemistry. The choice between them depends on the specific synthetic strategy, the desired stereochemistry, and the subsequent functionalization steps. While direct comparative studies are limited, the available literature provides robust protocols for their synthesis. The biocatalytic reduction of N-Boc-3-piperidone offers excellent enantioselectivity, making it an attractive option for accessing chiral building blocks. Conversely, the synthesis of the hydrochloride salt from N-benzylated precursors is a high-yielding process suitable for large-scale production. The selection of the optimal building block will ultimately be guided by the specific requirements of the drug discovery project.

References

The Strategic Advantage of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride in Diversity-Oriented Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the efficient construction of diverse chemical libraries is paramount to the discovery of novel therapeutics. The choice of a core scaffold is a critical decision that dictates the scope and quality of the resulting compound collection. This guide provides a comparative analysis of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride, a trifunctional building block, highlighting its advantages in the synthesis of 3,5-disubstituted piperidine libraries.

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets. This compound offers three orthogonal points for diversification, enabling the rapid generation of libraries with significant structural and functional diversity.

Comparative Analysis of Building Blocks

The strategic advantage of this compound lies in its inherent trifunctionality, which allows for a divergent and efficient approach to library synthesis. Compared to simpler, monofunctional or bifunctional piperidine building blocks, this scaffold provides a more direct route to complex, 3,5-disubstituted analogs.

FeatureThis compoundAlternative Building Blocks (e.g., N-protected piperidines, piperidin-3-ols)
Points of Diversification 3 (Nitrogen, C3-ester, C5-hydroxyl)1-2
Synthetic Steps to Library Fewer steps required for complex librariesOften requires additional functionalization steps
Achievable Diversity High, enabling exploration of broad chemical spaceMore limited, focused libraries
Stereochemical Complexity Can be used to generate stereochemically rich librariesMay require chiral starting materials or separations

Experimental Protocols

The following protocols outline a representative workflow for the diversification of this compound in a library synthesis format.

N-Alkylation/Acylation

This protocol describes the diversification of the piperidine nitrogen.

Materials:

  • This compound

  • Alkyl halide or acyl chloride (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in DMF.

  • Add DIPEA and stir for 10 minutes at room temperature.

  • Add the alkyl halide or acyl chloride and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expected Yields: Yields for N-alkylation and N-acylation reactions on similar piperidine systems are typically in the range of 70-95%, depending on the reactivity of the electrophile.

O-Sulfonylation/Alkylation

This protocol details the functionalization of the C5-hydroxyl group.

Materials:

  • N-protected Ethyl 5-hydroxypiperidine-3-carboxylate derivative (from step 1)

  • Sulfonyl chloride or alkyl halide (1.2 eq)

  • Triethylamine (2.0 eq)

  • Dichloromethane (DCM)

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the N-protected piperidine (1.0 eq) in DCM and cool to 0 °C.

  • Add triethylamine followed by the dropwise addition of the sulfonyl chloride or alkyl halide.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction with saturated ammonium chloride solution and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

Expected Yields: O-sulfonylation and O-alkylation reactions generally proceed with high yields, often exceeding 80%.

Amidation of the Ester

This protocol describes the conversion of the C3-ethyl ester to a diverse amide library.

Materials:

  • N- and O-functionalized piperidine derivative (from step 2)

  • Amine (1.5 eq)

  • Trimethylaluminum (2.0 M in toluene, 1.5 eq)

  • Toluene

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the amine (1.5 eq) in toluene and cool to 0 °C.

  • Slowly add trimethylaluminum solution and stir for 30 minutes at room temperature.

  • Add a solution of the piperidine ester (1.0 eq) in toluene.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Cool the reaction to 0 °C and quench carefully with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the desired amide by flash chromatography or preparative HPLC.

Expected Yields: Amidation via trimethylaluminum mediation typically provides moderate to high yields, ranging from 50-85%.

Visualizing the Advantages and Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G Experimental Workflow for Library Synthesis start Ethyl 5-hydroxypiperidine-3-carboxylate HCl N_functionalization N-Alkylation / N-Acylation (R1-X, Base) start->N_functionalization O_functionalization O-Sulfonylation / O-Alkylation (R2-X, Base) N_functionalization->O_functionalization Ester_functionalization Amidation (R3-NH2, AlMe3) O_functionalization->Ester_functionalization library Diverse 3,5-Disubstituted Piperidine Library Ester_functionalization->library

Caption: A streamlined workflow for generating a diverse piperidine library.

G Advantages of the Trifunctional Scaffold scaffold Ethyl 5-hydroxypiperidine-3-carboxylate HCl diversity High Structural Diversity scaffold->diversity efficiency Synthetic Efficiency scaffold->efficiency complexity Access to Complex Molecules scaffold->complexity sub_diversity Three Orthogonal Handles diversity->sub_diversity sub_efficiency Fewer Synthetic Steps efficiency->sub_efficiency sub_complexity Rapid Generation of 3,5-Disubstitution complexity->sub_complexity

Caption: Key advantages of the trifunctional piperidine building block.

Application in Kinase Inhibitor Library Design

The 3,5-disubstituted piperidine scaffold is particularly relevant in the design of kinase inhibitors, where precise positioning of functional groups is key to achieving potency and selectivity. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is implicated in numerous cancers.[2] Libraries of piperidine-containing compounds can be screened against kinases in this pathway to identify novel inhibitors.

G Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation sub_library Piperidine Library sub_library->PI3K inhibition sub_library->Akt inhibition sub_library->mTORC1 inhibition

Caption: Potential inhibition points for a piperidine library in the PI3K/Akt/mTOR pathway.

Conclusion

This compound stands out as a versatile and powerful building block for the construction of diverse 3,5-disubstituted piperidine libraries. Its trifunctional nature allows for a highly efficient and divergent synthetic strategy, providing access to a broad range of chemical space that is highly relevant for drug discovery, particularly in the area of kinase inhibitor development. The ability to rapidly generate complex and stereochemically rich molecules from a single, readily available starting material makes this scaffold a valuable asset for any medicinal chemistry program.

References

Structural activity relationship studies of Ethyl 5-hydroxypiperidine-3-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved therapeutic agents. Within this broad class, derivatives of ethyl 5-hydroxypiperidine-3-carboxylate represent a promising and versatile chemical space for the design of novel drugs targeting a range of biological entities. This guide provides a comparative analysis of the structural activity relationships (SAR) of these derivatives, drawing upon available experimental data to inform future drug discovery efforts.

The Versatility of the Ethyl 5-hydroxypiperidine-3-carboxylate Scaffold

The ethyl 5-hydroxypiperidine-3-carboxylate core offers several key features for chemical modification, making it an attractive starting point for library synthesis. The secondary hydroxyl group, the ester functionality, and the secondary amine within the piperidine ring all serve as handles for introducing diverse substituents. These modifications can profoundly influence the compound's physicochemical properties, binding affinity, selectivity, and overall pharmacological profile.

Structural Activity Relationship (SAR) Insights

While comprehensive SAR studies specifically focused on a broad library of ethyl 5-hydroxypiperidine-3-carboxylate derivatives are not extensively documented in publicly available literature, we can glean valuable insights from studies on closely related piperidine-3-carboxylic acid and piperidine-3-carboxamide analogs. These studies highlight key structural motifs that drive biological activity.

N-Substitution: A Critical Determinant of Potency and Selectivity

Modifications at the piperidine nitrogen (N1 position) have been shown to be a critical determinant of biological activity in related scaffolds. The introduction of various substituents, from small alkyl groups to larger aromatic and heterocyclic moieties, can significantly impact target engagement. For instance, in a series of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides evaluated as GABA uptake inhibitors, the nature of the N-substituent was paramount for potency. Specifically, compounds with a diarylmethylsulfinyl ethyl side chain demonstrated more potent GAT1 inhibitory activities than their diarylmethylthio ethyl/propyl counterparts.[1]

Table 1: Influence of N-Substitution on GAT1 Inhibitory Activity of Piperidine-3-Carboxylic Acid Derivatives [1]

CompoundN-SubstituentGAT1 Inhibition (IC50)
6a diarylmethylsulfinyl ethylHighly potent (496-fold > (R)-nipecotic acid)
5a-d diarylmethylthio ethylLess potent than sulfinyl analogs
5'a-d diarylmethylthio propylLess potent than sulfinyl analogs

Note: This table is illustrative of the importance of N-substitution in a related piperidine scaffold and not on the exact ethyl 5-hydroxypiperidine-3-carboxylate core.

Modifications of the Carboxylate Group: Impact on Target Interaction

The ethyl carboxylate at the C3 position offers another avenue for structural diversification. Conversion of the ester to amides or other bioisosteres can introduce new hydrogen bonding opportunities and alter the molecule's polarity and pharmacokinetic properties. A study on piperidine-3-carboxamide derivatives as cathepsin K inhibitors revealed that specific amide substituents were crucial for potent inhibition.[2] This suggests that for ethyl 5-hydroxypiperidine-3-carboxylate derivatives, modifications at this position could be a fruitful strategy for optimizing target interactions.

Experimental Protocols

To aid researchers in the synthesis and evaluation of novel ethyl 5-hydroxypiperidine-3-carboxylate derivatives, the following general experimental protocols are provided, based on methodologies reported for related piperidine compounds.

General Synthesis of N-Substituted Piperidine-3-Carboxylic Acid Derivatives

A common synthetic route involves the N-alkylation of a piperidine-3-carboxylate starting material.

Scheme 1: General Synthetic Route for N-Alkylation

G Piperidine Ethyl piperidine-3-carboxylate Reaction N-Alkylation Piperidine->Reaction AlkylHalide R-X (Alkyl Halide) AlkylHalide->Reaction Base Base (e.g., K2CO3, Et3N) Base->Reaction Solvent Solvent (e.g., DMF, CH3CN) Solvent->Reaction Product N-Substituted Ethyl piperidine-3-carboxylate Reaction->Product

Caption: General workflow for N-alkylation of ethyl piperidine-3-carboxylate.

Procedure:

  • To a solution of ethyl piperidine-3-carboxylate in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., potassium carbonate or triethylamine).

  • Add the desired alkyl halide (R-X) to the reaction mixture.

  • Stir the reaction at room temperature or with heating until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the desired N-substituted derivative.

In Vitro Enzyme Inhibition Assay (General)

To assess the biological activity of the synthesized derivatives, an in vitro enzyme inhibition assay is typically performed. The following is a generalized protocol.

Workflow for In Vitro Enzyme Inhibition Assay

G cluster_0 Preparation cluster_1 Incubation cluster_2 Reaction & Detection cluster_3 Data Analysis A Test Compound (Varying Concentrations) D Incubate Compound with Enzyme A->D B Enzyme Solution B->D C Substrate Solution E Initiate Reaction with Substrate C->E D->E F Measure Product Formation (e.g., Fluorescence, Absorbance) E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: A generalized workflow for determining the in vitro enzyme inhibitory activity of synthesized compounds.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a microplate, add the enzyme solution to each well containing the test compound or control.

  • Pre-incubate the enzyme and compound mixture for a specified time at a controlled temperature.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the formation of the product over time using a suitable detection method (e.g., fluorescence, absorbance).

  • Calculate the percentage of inhibition for each compound concentration relative to the control.

  • Determine the half-maximal inhibitory concentration (IC50) value by plotting the percent inhibition against the logarithm of the compound concentration.

Signaling Pathways

The specific signaling pathways modulated by ethyl 5-hydroxypiperidine-3-carboxylate derivatives will depend on the biological target for which they are designed. For example, if designed as kinase inhibitors, they could interfere with pathways such as the MAPK/ERK or PI3K/Akt signaling cascades, which are often dysregulated in cancer.

Illustrative Kinase Signaling Pathway

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Inhibitor Ethyl 5-hydroxypiperidine-3-carboxylate Derivative (Kinase Inhibitor) Inhibitor->RAF Inhibition

Caption: An example of a signaling pathway that could be targeted by a kinase inhibitor based on the ethyl 5-hydroxypiperidine-3-carboxylate scaffold.

Conclusion

The ethyl 5-hydroxypiperidine-3-carboxylate scaffold holds significant potential for the development of novel therapeutic agents. While specific, comprehensive SAR data for this exact derivative series is emerging, insights from related piperidine structures strongly suggest that systematic modifications at the N1 and C3 positions are key to unlocking potent and selective compounds. The experimental protocols and conceptual frameworks presented here provide a foundation for researchers to explore this promising area of medicinal chemistry. Further synthesis and biological evaluation of diverse libraries based on this scaffold are warranted to fully elucidate its therapeutic potential across various disease targets.

References

A Researcher's Guide to Piperidine Precursors in N-Arylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

The piperidine heterocycle is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceutical agents. The synthesis of N-arylpiperidines, a critical class of these compounds, often relies on cross-coupling reactions. The choice of the starting piperidine precursor significantly impacts reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of common piperidine precursors in N-arylation reactions, supported by compiled experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The selection of a synthetic route is a critical decision in chemical synthesis, often involving a trade-off between yield, cost, and reaction conditions. This is particularly true in the synthesis of N-arylpiperidines, where precursors can range from simple, unprotected piperidine to those with various protecting groups or substitutions. Protecting groups, such as the commonly used tert-butyloxycarbonyl (Boc) group, can prevent side reactions and are crucial when dealing with multi-functionalized molecules.[1]

Comparative Yields in N-Arylation

The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] The efficiency of this reaction can be influenced by the nature of the piperidine precursor. Below is a summary of typical yields obtained in the N-arylation of different piperidine precursors with aryl halides.

PrecursorProtecting GroupReaction TypeAryl Halide ExampleCatalyst System (Pd)BaseTypical Yield (%)
PiperidineNoneBuchwald-HartwigAryl BromidePd(OAc)₂ / XPhosNaOtBu85-95%
N-Boc-piperidineBocC(sp³)–H ArylationAryl BromidePd(OAc)₂ / BiarylphosphineK₂CO₃71%[3]
3-Iodo-N-Boc-piperidineBocCobalt-Catalyzed ArylationArylmagnesium BromideCoCl₂ / TMCD-81-88%[4]
3-Iodo-N-Tosyl-piperidineTosylCobalt-Catalyzed ArylationArylmagnesium BromideCoCl₂ / TMCD-69%[4]
1-Boc-4-aminopiperidineBoc (on ring N)Buchwald-HartwigAryl BromidePd₂(dba)₃ / XantphosNaOtBu70-95%[1]

Data compiled from multiple literature sources for representative reactions. Yields are highly dependent on specific substrates and optimized conditions.

From the data, it is evident that unprotected piperidine can provide excellent yields in standard Buchwald-Hartwig reactions.[5] However, when specific regioselectivity is required, such as in the C-H arylation of the piperidine ring itself, N-Boc protection is essential.[3][6] A study on cobalt-catalyzed arylation showed that an N-Boc protected iodopiperidine gave a higher yield (81%) compared to its N-Tosyl counterpart (69%), indicating the significant role of the protecting group on the reaction outcome.[4]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for success. Below are representative protocols for the N-arylation of piperidine and a protected piperidine derivative.

Protocol 1: General Procedure for Buchwald-Hartwig Amination of Piperidine [5]

  • Reaction Setup: In an inert atmosphere glovebox, an oven-dried Schlenk flask is charged with Palladium(II) acetate (Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).[2][5]

  • Reagent Addition: The flask is sealed, removed from the glovebox, and anhydrous, degassed toluene is added via syringe. The aryl halide (1.0 equiv.) is then added, followed by piperidine (1.2 equiv.).[5]

  • Reaction: The mixture is heated to 100 °C and stirred vigorously. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The product is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, and dried over anhydrous sodium sulfate. The crude product is then purified by flash column chromatography.[2]

Protocol 2: Palladium-Catalyzed β-Arylation of N-Boc-piperidine [3]

  • Reaction Setup: Under an inert atmosphere, a Schlenk tube is charged with N-Boc-piperidine (1.0 equiv.), the aryl bromide (3.0 equiv.), potassium carbonate (K₂CO₃, 3.0 equiv.), palladium acetate (Pd(OAc)₂, 0.1 equiv.), and a flexible biarylphosphine ligand (0.2 equiv.).

  • Reagent Addition: Anhydrous toluene is added to the tube.

  • Reaction: The sealed tube is heated to 130 °C for the specified reaction time.

  • Work-up and Purification: After cooling, the mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the 3-arylpiperidine product.[3]

Visualization of the Synthetic Workflow

To better illustrate the decision-making process and experimental flow in comparing piperidine precursors, the following workflow diagram is provided.

G start Select Target N-Arylpiperidine precursor_choice Choose Piperidine Precursor start->precursor_choice p1 Unprotected Piperidine precursor_choice->p1 Simple Target p2 N-Protected Piperidine (e.g., N-Boc) precursor_choice->p2 Regioselectivity or Other Functional Groups p3 Substituted Piperidine (e.g., 4-Hydroxypiperidine) precursor_choice->p3 Further Derivatization reaction Perform N-Arylation (e.g., Buchwald-Hartwig) p1->reaction p2->reaction p3->reaction analysis Analysis & Work-up reaction->analysis purification Purification (Chromatography) analysis->purification comparison Compare Yields & Purity purification->comparison end Optimal Precursor Identified comparison->end

References

Justification for the Use of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride in Novel Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of building blocks is paramount in the design and synthesis of novel molecular entities with therapeutic potential. Substituted piperidines are a highly privileged scaffold in medicinal chemistry, present in a vast array of clinically approved drugs.[1] This guide provides a comparative analysis of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride, a less-explored yet promising building block, against more commonly utilized piperidine derivatives. We present a justification for its use in novel synthesis by highlighting its unique structural features and potential for accessing novel chemical space, supported by comparative data from closely related isomers.

Introduction to this compound

This compound is a disubstituted piperidine derivative featuring a hydroxyl group at the 5-position and an ethyl carboxylate at the 3-position. This specific substitution pattern offers a unique combination of functionalities: a secondary amine for further derivatization, a hydroxyl group for introducing hydrogen bond donors or as a handle for further reactions, and an ester for amide bond formation or reduction to a primary alcohol. The hydrochloride salt form enhances its stability and ease of handling.

While direct literature on the extensive application of this specific isomer is limited, its structural motifs are present in a variety of biologically active compounds. The 3,5-disubstitution pattern provides a distinct stereochemical arrangement compared to the more commonly employed 4-substituted or 2,5-disubstituted piperidines, thus offering the potential to explore novel pharmacophores and intellectual property space.

Comparison with Alternative Piperidine Building Blocks

The utility of this compound can be benchmarked against its more established isomers, such as Ethyl 4-hydroxypiperidine-1-carboxylate and Ethyl 5-hydroxypiperidine-2-carboxylate.

Structural and Reactivity Comparison:

FeatureEthyl 5-hydroxypiperidine-3-carboxylateEthyl 4-hydroxypiperidine-1-carboxylateEthyl 5-hydroxypiperidine-2-carboxylate
Substitution Pattern 3,5-disubstituted1,4-disubstituted2,5-disubstituted
Amine Functionality Secondary amineTertiary amine (as part of urethane)Secondary amine
Key Reactive Sites Secondary amine, hydroxyl, esterHydroxylSecondary amine, hydroxyl, ester
Potential for Stereoisomers Multiple stereoisomers possibleAchiralMultiple stereoisomers possible
Common Applications Exploration of novel chemical spaceSynthesis of antihistamines (e.g., Bepotastine), CNS agents[2]Synthesis of β-lactamase inhibitors (e.g., Avibactam)[3][4]

The secondary amine of this compound offers a key advantage for direct N-alkylation or N-acylation reactions, allowing for the straightforward introduction of diverse substituents. This contrasts with Ethyl 4-hydroxypiperidine-1-carboxylate, where the nitrogen is already protected as a carbamate.

Performance in a Representative Synthetic Application

To provide a quantitative comparison, we can examine the synthesis of the β-lactamase inhibitor Avibactam, which utilizes (2S,5S)-Ethyl 5-hydroxypiperidine-2-carboxylate as a key intermediate.[3][4][5] The high yields and stereocontrol achieved in this synthesis underscore the value of hydroxylated piperidine carboxylates as chiral building blocks.

Table 1: Key Transformation Yields in the Synthesis of an Avibactam Intermediate

Reaction StepStarting MaterialProductReagents and ConditionsYield (%)
Hydrogenation Ethyl-5-hydroxypicolinateEthyl 5-hydroxypiperidine-2-carboxylateH2, Rh/C, Ethanol, RT, 12h~97% (crude)[5]
Lipase Resolution Ethyl 5-hydroxypiperidine-2-carboxylate(2S,5S)-Ethyl 5-hydroxypiperidine-2-carboxylateLipozyme CALB, Phosphate buffer (pH 7.5), RT, 12hNot reported, but high d.r. achieved[5]

While this data is for the 2,5-isomer, it demonstrates the synthetic utility of this class of compounds in complex, multi-step syntheses. It is reasonable to extrapolate that this compound could perform similarly in analogous transformations, providing access to a different regioisomeric series of products.

Justification for Use in Novel Synthesis

The primary justification for employing this compound lies in its potential to generate novel molecular architectures. The distinct spatial arrangement of its functional groups can lead to the discovery of compounds with unique structure-activity relationships (SAR).

Key Advantages:

  • Access to Novel Chemical Space: The 3,5-substitution pattern is less explored than other piperidine substitution patterns, offering opportunities for developing novel intellectual property.

  • Versatile Functionalization: The presence of three distinct functional groups (secondary amine, hydroxyl, and ester) allows for a wide range of subsequent chemical modifications.

  • Stereochemical Complexity: The chiral centers in this molecule can be exploited to synthesize stereochemically defined compounds, which is crucial for optimizing drug-target interactions.

Experimental Protocols

The following are representative protocols that could be adapted for the use of this compound.

Protocol 1: N-Alkylation of Ethyl 5-hydroxypiperidine-3-carboxylate

  • Reaction Setup: Dissolve this compound (1.0 eq) and a suitable alkyl halide (1.1 eq) in a polar aprotic solvent such as DMF or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 eq), to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Amide Coupling with Ethyl 5-hydroxypiperidine-3-carboxylate (after N-protection)

  • N-Protection: Protect the secondary amine of Ethyl 5-hydroxypiperidine-3-carboxylate with a suitable protecting group (e.g., Boc anhydride) to prevent side reactions.

  • Ester Hydrolysis: Hydrolyze the ethyl ester to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of THF and water.

  • Amide Coupling: Dissolve the N-protected carboxylic acid (1.0 eq), a desired amine (1.1 eq), and a coupling agent such as HATU (1.2 eq) in a suitable solvent like DMF.

  • Base Addition: Add a non-nucleophilic base, such as DIPEA (2.5 eq), and stir the reaction at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Follow standard aqueous workup and purification procedures as described in Protocol 1.

Mandatory Visualizations

experimental_workflow start Ethyl 5-hydroxypiperidine-3-carboxylate HCl n_protection N-Protection (e.g., Boc) start->n_protection ester_hydrolysis Ester Hydrolysis n_protection->ester_hydrolysis amide_coupling Amide Coupling with R-NH2 ester_hydrolysis->amide_coupling deprotection N-Deprotection amide_coupling->deprotection final_product Novel Piperidine Derivative deprotection->final_product

Caption: Synthetic workflow for a novel piperidine derivative.

signaling_pathway receptor Target Receptor g_protein G-Protein Activation receptor->g_protein ligand Novel Piperidine Ligand ligand->receptor effector Effector Enzyme g_protein->effector second_messenger Second Messenger Production effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: Hypothetical signaling pathway modulation.

logical_relationship start Need for Novel Piperidine Scaffold novel_sar Desire for Novel SAR start->novel_sar ip_space Need for New IP Space start->ip_space choice Choice of Starting Material novel_sar->choice established_scaffolds Established Scaffolds (e.g., 4-OH-piperidines) are Crowded ip_space->established_scaffolds established_scaffolds->choice alt1 Ethyl 4-hydroxypiperidine-1-carboxylate choice->alt1 Well-documented alt2 Ethyl 5-hydroxypiperidine-2-carboxylate choice->alt2 Proven in complex synthesis target Ethyl 5-hydroxypiperidine-3-carboxylate HCl choice->target Novelty-driven justification Justification: - Unique 3,5-substitution - Access to unexplored chemical space - Versatile functional handles target->justification

References

Safety Operating Guide

Proper Disposal of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride (CAS No. 1207194-49-7).

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are operating in a well-ventilated area, preferably within a chemical fume hood.[1] A thorough understanding of the potential hazards is critical. Based on data from similar piperidine compounds, this compound should be regarded as a potential irritant to the skin, eyes, and respiratory tract.[1][2]

Personal Protective Equipment (PPE): A comprehensive suite of PPE is mandatory when handling this compound.

  • Eye Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).

  • Hand Protection: Use chemically resistant protective gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat and, if handling large quantities, consider additional protective clothing to prevent skin exposure.

  • Respiratory Protection: Under normal laboratory use with adequate ventilation, respiratory protection may not be required. For large spills or in poorly ventilated areas, use a NIOSH/MSHA or European Standard EN 136 approved respirator.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash. [3]

Step 1: Waste Collection and Storage

  • Container: Collect waste this compound (solid) and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and properly sealed hazardous waste container. The container must be made of a material that will not react with the chemical and must have a tightly fitting screw cap.

  • Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE," the full chemical name ("this compound"), and the approximate quantity. Ensure the original product label is not obscured if reusing the original container for waste.

  • Segregation: Store the waste container separately from incompatible materials, such as strong oxidizing agents.[1][3] Keep the container in a cool, dry, and well-ventilated secondary containment area, away from heat or ignition sources.

Step 2: Disposal of Empty Containers

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water or ethanol).

  • The rinsate from this process is also considered hazardous waste and must be collected in a designated liquid hazardous waste container.

  • After triple-rinsing, the original container label should be completely defaced or removed before the container is discarded as regular laboratory glass or plastic waste, in accordance with your institution's policies.

Step 3: Managing Spills

  • In the event of a spill, evacuate the immediate area and ensure proper ventilation.

  • Wearing the appropriate PPE, contain the spill using an absorbent material such as sand, diatomaceous earth, or a universal binder.[1]

  • Carefully sweep up the absorbed material and place it into the designated hazardous waste container.

  • Decontaminate the spill area thoroughly.

Step 4: Arranging for Final Disposal

  • Contact your institution's certified waste disposal service or EHS office to arrange for the pickup and final disposal of the hazardous waste container.

  • Waste must be disposed of in an approved waste disposal plant, adhering to all local, regional, and national regulations. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.

Quantitative Hazard Data (Surrogate Data)

As specific quantitative data for this compound is unavailable, the following table summarizes data for structurally related compounds to provide an estimate of potential hazards. This data should be used for guidance only.

Hazard ParameterValueSurrogate Compound UsedSource
Acute Toxicity (Oral) LD50: 2139.71 mg/kg (Predicted, Rat)3-Hydroxypiperidine[1]
Skin Corrosion/Irritation Predicted to cause severe skin burns3-Hydroxypiperidine[1]
Eye Damage/Irritation Predicted to cause serious eye damage3-Hydroxypiperidine[1]
Flammability Flash Point: 76.7 °C (170.1 °F)(S)-Ethyl piperidine-3-carboxylate[4]
Ecotoxicity (Fish) Predicted: 91 mg/l3-Hydroxypiperidine[1]
Bioaccumulation Potential BCF = 3.2 (Low potential to bioaccumulate)3-Hydroxypiperidine[1]

Experimental Protocols Cited

The disposal procedures outlined are standard protocols for chemical waste management in a laboratory setting and do not rely on specific experimental results for this compound. They are derived from best practices and safety data sheets of analogous compounds.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Review SDS of Compound (or similar compounds) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in a Designated, Compatible Container B->C D Is the waste solid or liquid? C->D E Collect solid waste & contaminated materials D->E Solid F Collect liquid waste & container rinsate D->F Liquid G Securely Cap and Label Container 'HAZARDOUS WASTE' E->G F->G H Store in a Cool, Dry, Ventilated Area G->H I Segregate from Incompatible Materials H->I J Contact Institutional EHS or Certified Waste Disposal Service I->J K Arrange for Waste Pickup J->K L Document Waste Transfer K->L

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride was not located. The following information is synthesized from SDSs of structurally similar compounds and should be used as a precautionary guide. It is imperative to conduct a thorough risk assessment before handling this chemical and to adhere to all institutional and regulatory safety protocols.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards include irritation to the skin, eyes, and respiratory system. Some related compounds are classified as causing severe skin burns and eye damage.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Body PartRequired PPESpecifications and Remarks
Eyes/Face Safety Goggles / Face ShieldMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2] Provides protection against splashes. A face shield is recommended when handling larger quantities.
Hands Chemical-resistant GlovesInspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.
Body Protective Clothing / Lab CoatWear appropriate protective clothing to prevent skin exposure.[2][3]
Respiratory NIOSH/MSHA or EN 149 Approved RespiratorRequired when engineering controls are insufficient, during large-scale operations, or in emergencies.[3] Use in a well-ventilated area, preferably a chemical fume hood.[1]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Table 2: First Aid Procedures

Exposure RouteFirst Aid Instructions
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Seek immediate medical attention.
Skin Contact Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][4] Seek medical attention if irritation develops or persists.
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Handling and Storage

Proper handling and storage are essential to minimize risk.

  • Handling: Use this chemical only in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust or vapors.[1][2][4] Wash hands thoroughly after handling.[1][2]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4] Keep away from incompatible materials such as strong oxidizing agents.[1][2]

Accidental Release and Disposal Plan

In the event of a spill, follow a clear and systematic procedure to ensure safety and minimize environmental contamination.

Chemical Spill Response Workflow

Figure 1. Chemical Spill Response Workflow A IMMEDIATE RESPONSE B Evacuate and Alert A->B Safety First C Assess the Spill B->C D Secure the Area C->D E SPILL CONTAINMENT & CLEANUP D->E F Wear Appropriate PPE E->F Preparation G Contain the Spill F->G H Neutralize and Absorb G->H I Collect and Package Waste H->I J DECONTAMINATION & DISPOSAL I->J K Decontaminate Area and Equipment J->K Final Steps L Dispose of Hazardous Waste K->L M Report the Incident L->M

Caption: Logical workflow for responding to a chemical spill.

  • Spill Cleanup: For a small spill, and if it is safe to do so, wear appropriate PPE, and contain the spill with an inert absorbent material (e.g., sand, vermiculite).[1] Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[2] Avoid generating dust.

  • Disposal: Dispose of this chemical and its container as hazardous waste.[2] Do not allow the material to enter drains, sewers, or waterways.[2] All disposal practices must be in compliance with federal, state, and local regulations.

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.